molecular formula C4H2N2S3 B184537 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile CAS No. 5147-74-0

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Cat. No.: B184537
CAS No.: 5147-74-0
M. Wt: 174.3 g/mol
InChI Key: IXPKEXWZTKXQBC-UHFFFAOYSA-N
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Description

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a useful research compound. Its molecular formula is C4H2N2S3 and its molecular weight is 174.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-sulfanylidenedithiole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKEXWZTKXQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SSC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360880
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5147-74-0
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5147-74-0
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction and Significance

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, with the CAS Number 5147-74-0, belongs to the class of 1,2-dithiole-3-thiones, a group of sulfur-rich heterocycles.[1][2][3][4][5] These compounds are noted for their diverse biological activities and unique chemical properties. The presence of the amino, nitrile, and dithiolethione functionalities in a single molecule makes it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for various biological screenings.

The core 1,2-dithiole-3-thione scaffold is known to be a hydrogen sulfide (H₂S) donor, a crucial gaseous signaling molecule in various physiological processes.[6][7][8][9] This has led to significant interest in these compounds for their potential therapeutic applications. The specific combination of substituents in the target molecule suggests potential for unique reactivity and biological interactions.

Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is typically achieved through the reaction of malononitrile with carbon disulfide in the presence of a suitable base. This reaction is a classic example of the construction of the 1,2-dithiole-3-thione ring system from activated methylene compounds.[6][7][9]

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of malononitrile. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable 1,2-dithiole-3-thione ring.

reaction_mechanism cluster_start Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization cluster_rearrangement Step 4: Tautomerization & Aromatization Malononitrile Malononitrile (CH₂(CN)₂) Carbanion Malononitrile Carbanion ([CH(CN)₂]⁻) Malononitrile->Carbanion Base Intermediate1 Dithiocarboxylate Intermediate Carbanion->Intermediate1 Attack on CS₂ CS2 Carbon Disulfide (CS₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Ring Closure Product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Intermediate2->Product Proton Shifts

Caption: Proposed reaction mechanism for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Materials:

  • Malononitrile

  • Carbon Disulfide (CS₂)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute

  • Drying agent (e.g., anhydrous MgSO₄)

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add absolute ethanol (100 mL) followed by the careful addition of sodium ethoxide (1.1 equivalents). Stir the mixture until the base is completely dissolved.

  • Addition of Malononitrile: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes at room temperature.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed, and the color of the solution will likely change to a deep red or orange.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic (pH 5-6). A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions: Carbon disulfide is highly flammable and toxic. Malononitrile is also toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

characterization_workflow Synthesis Synthesized Product Purity Purity Assessment (TLC, HPLC, Melting Point) Synthesis->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS Xray X-ray Crystallography (for single crystals) Structure->Xray

Caption: A typical workflow for the characterization of the synthesized compound.

Physical Properties
PropertyPredicted Value
Molecular Formula C₄H₂N₂S₃
Molecular Weight 174.27 g/mol
Appearance Yellow to orange crystalline solid
Melting Point Expected to be in the range of 200-250 °C
Solubility Sparingly soluble in water, soluble in DMSO, DMF
Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR (in DMSO-d₆)A broad singlet in the range of δ 7.0-8.5 ppm corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift will depend on the solvent and concentration.
¹³C NMR (in DMSO-d₆)Resonances for the four carbon atoms are expected. The nitrile carbon (-C≡N) should appear around δ 115-120 ppm. The carbon of the C=S group (thione) is expected to be significantly downfield, potentially in the range of δ 180-200 ppm. The two sp² carbons of the dithiole ring will have distinct signals.
FTIR (KBr pellet, cm⁻¹)- N-H stretching: A broad band or two sharp peaks in the region of 3200-3400 cm⁻¹ for the amino group. - C≡N stretching: A sharp, strong absorption around 2200-2230 cm⁻¹ for the nitrile group. - C=S stretching: A medium to strong band in the range of 1050-1250 cm⁻¹ for the thione group.
Mass Spectrometry (EI)The molecular ion peak (M⁺) should be observed at m/z = 174. Fragmentation patterns would likely involve the loss of sulfur atoms and the nitrile group.
Crystallographic Data

To date, a single-crystal X-ray structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has not been reported in the major crystallographic databases. Obtaining single crystals and performing X-ray diffraction would provide definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. The provided synthesis protocol is based on established chemical principles for the formation of 1,2-dithiole-3-thiones from activated methylene compounds. The characterization section offers a roadmap for confirming the identity and purity of the synthesized product, with predicted spectroscopic data to guide the analytical process. As a molecule with a unique combination of functional groups and a core scaffold of known biological relevance, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a promising candidate for further investigation in drug discovery and materials science.

References

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link][6][8][9]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate. [Link][7]

  • MDPI. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link][6][8]

  • PubMed. (2021). Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. National Center for Biotechnology Information. [Link][9]

  • Arctom. (n.d.). CAS NO. 5147-74-0 | 5-Amino-3-thioxo-3h-1,2-dithiole-4-carbonitrile. Arctom. [Link][4]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link][10]

  • ResearchGate. (n.d.). Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. ResearchGate. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. U.S. Food and Drug Administration. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][11]

Sources

physicochemical properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Foreword: Navigating the Landscape of a Niche Heterocycle

As researchers and drug development professionals, we often encounter compounds that, while commercially available, lack a comprehensive, publicly documented profile. 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is one such molecule. This guide is structured to address this information gap, not by presenting a simple data sheet, but by providing a robust framework for its characterization. We will delve into the causality behind experimental choices and establish self-validating protocols.

This document will serve as both a repository of known information and a practical guide to obtaining and interpreting the critical physicochemical data necessary for its application in synthesis, screening, and formulation. We will draw upon established analytical principles and, where direct data for the title compound is unavailable, leverage information from its closely related and better-studied analog, ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, to provide illustrative context.

Core Molecular Identity and Structural Framework

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile belongs to the dithiolethione class of sulfur-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry, with some derivatives showing promise as neuroprotective or anticancer agents[1]. The title compound's structure combines the reactive dithiolethione core with amino and cyano functional groups, making it a versatile building block for further chemical elaboration.

Compound Identification

A precise identification is the bedrock of any scientific investigation. The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile[2]
CAS Number 5147-74-0[2][3]
Molecular Formula C₄H₂N₂S₃[2]
Molecular Weight 174.27 g/mol [2]
InChI Key IXPKEXWZTKXQBC-UHFFFAOYSA-N[2]
Structural Elucidation: A Predictive Approach

The definitive three-dimensional arrangement of atoms can only be confirmed through single-crystal X-ray diffraction[4][5]. While specific crystallographic data for the title compound is not yet published, we can predict its key structural features and outline the workflow for its empirical determination.

G cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement a Select Solvents (e.g., DMF, Acetone, Ethanol) b Employ Crystallization Methods: - Slow Evaporation - Vapor Diffusion - Slow Cooling a->b c Obtain Diffraction-Quality Crystal (>0.1 mm) b->c d Mount Crystal on Goniometer c->d e Expose to Monochromatic X-ray Beam d->e f Collect Diffraction Pattern (Reflections) e->f g Solve Phase Problem (Direct Methods) f->g h Build Initial Atomic Model g->h i Refine Model Against Experimental Data h->i j Generate Final Structure (CIF file) i->j

Caption: Workflow for X-ray Crystal Structure Determination.

Spectroscopic Characterization Protocols

Spectroscopy is the primary method for confirming the identity and purity of a molecular compound. The following sections detail the protocols for obtaining and interpreting the essential spectra for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups by observing the vibration of chemical bonds when they absorb infrared light[6][7].

Expected Characteristic Absorptions:

  • N-H stretching: ~3400-3200 cm⁻¹ (likely two bands for the primary amine)

  • C≡N stretching: ~2260-2220 cm⁻¹ (a sharp, medium-intensity band)

  • C=C stretching: ~1650-1550 cm⁻¹ (within the dithiole ring)

  • C=S stretching: ~1250-1050 cm⁻¹ (thioxo group)

  • S-S stretching: ~540-400 cm⁻¹ (dithiole ring, often weak)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol swab and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei[8][9]. For this compound, ¹H and ¹³C NMR are essential.

Expected NMR Signals (in DMSO-d₆):

  • ¹H NMR:

    • A broad singlet corresponding to the two protons of the amino (-NH₂) group. Its chemical shift can be variable and concentration-dependent, typically appearing in the range of 7.0-8.5 ppm.

  • ¹³C NMR:

    • C=S (Thione): ~190-210 ppm (downfield due to the deshielding effect of the sulfur atom).

    • C-S (in ring): Chemical shifts for the other two ring carbons attached to sulfur.

    • C-NH₂: Carbon attached to the amino group.

    • C-CN: Carbon attached to the nitrile group.

    • C≡N (Nitrile): ~115-120 ppm.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good starting choice due to the polarity of the compound).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of the ¹³C isotope[9].

  • Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and label the peak positions for both spectra.

Core Physicochemical Properties: Determination Methodologies

These properties are critical for understanding the compound's behavior in various physical and biological systems, impacting everything from reaction kinetics to bioavailability.

General Characterization Workflow

The following diagram illustrates a logical flow for the comprehensive characterization of a novel or sparsely documented compound like the one .

G cluster_structure Structural & Identity Verification cluster_physical Physical Properties cluster_advanced Advanced Structural Analysis start Pure Compound (5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identity ir IR Spectroscopy start->ir Identity ms Mass Spectrometry (for MW confirmation) start->ms Identity mp Melting Point (DSC) nmr->mp Purity Confirmed sol Solubility Profiling nmr->sol Purity Confirmed tga Thermal Stability (TGA) nmr->tga Purity Confirmed ir->mp Purity Confirmed ir->sol Purity Confirmed ir->tga Purity Confirmed ms->mp Purity Confirmed ms->sol Purity Confirmed ms->tga Purity Confirmed xrd Single-Crystal XRD mp->xrd Characterized Sample sol->xrd Characterized Sample tga->xrd Characterized Sample

Caption: Logical workflow for physicochemical characterization.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and thermal stability[10][11][12].

Physicochemical Data Summary (Predicted & Analog-Based):

ParameterPredicted/Expected ValueExperimental Method
Appearance Yellow to brown crystalline solidVisual Inspection
Melting Point Expected to be a sharp melt, likely >150 °CDSC / Capillary Method
Thermal Stability Onset of decomposition to be determinedTGA
Solubility Poor in water; soluble in polar aprotic solvents (DMSO, DMF)Equilibrium Solubility Assay
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.

  • Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • TGA Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

  • DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point. Record the heat flow difference between the sample and the reference. An endothermic peak will indicate melting.

Conclusion and Future Directions

This guide provides a comprehensive, protocol-driven framework for the characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. While a complete experimental dataset is not yet available in the literature, the methodologies outlined herein are robust, standardized, and designed to generate the high-quality data required by researchers in drug discovery and chemical synthesis. The true value of this compound lies in its potential as a synthetic intermediate, and a thorough understanding of its fundamental physicochemical properties is the essential first step toward unlocking that potential. Future work should focus on executing these protocols to generate a complete empirical profile and exploring the compound's reactivity in derivatization reactions.

References

  • Journal of Chemical Education. Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. ACS Publications.

  • Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy.

  • Creative BioMart. X-ray Crystallography.

  • Wikipedia. X-ray crystallography.

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.

  • LibreTexts Chemistry. Structural Identification of Organic Compounds: IR and NMR Spectroscopy.

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.

  • Global Substance Registration System (GSRS). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE.

  • ResearchGate. A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation.

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.

  • NJ Fine Chem. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile.

  • Excillum. Small molecule crystallography.

  • University of Florida. Tutorials - The Center for Xray Crystallography.

  • Sigma-Aldrich. 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

  • ChemicalRegister.com. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers.

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.

  • National Institutes of Health (NIH). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing.

  • Slideshare. Thermal Analysis TA, TGA, DSC, DTA.

  • PubChemLite. 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester.

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

  • Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester.

  • PubMed Central (PMC). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

  • National Institutes of Health (NIH). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][8]dithiolo[3,4-b]pyridine-5-carboxamides.

  • PubMed. The combined use of DSC and TGA for the thermal analysis of atenolol tablets.

Sources

An In-Depth Technical Guide to 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (CAS 5147-74-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a unique heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to synthesize the available data into a practical and insightful resource. This document delves into the compound's synthesis, chemical properties, predicted reactivity, and potential applications, with a focus on the causal relationships that drive its chemical behavior. While direct experimental data for this specific molecule is limited in public literature, this guide constructs a robust scientific narrative based on established principles and data from closely related analogues.

Core Molecular Profile

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a fascinating molecule characterized by a highly functionalized 1,2-dithiole-3-thione core. The presence of an amino group and a nitrile group on the heterocyclic ring suggests a rich and varied reactivity profile, making it a versatile building block for the synthesis of more complex molecular architectures.

PropertyValueSource
CAS Number 5147-74-0[1]
Molecular Formula C₄H₂N₂S₃
Molecular Weight 174.27 g/mol
IUPAC Name 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile[1]
Canonical SMILES C1(=C(C(=S)SS1)N)C#N
InChI Key IXPKEXWZTKXQBC-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most probable synthetic route involves a one-pot, three-component reaction of malononitrile, carbon disulfide, and elemental sulfur in the presence of a suitable base. This approach is analogous to the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[2][3][4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates Malononitrile Malononitrile Enethiolate Enethiolate Intermediate Malononitrile->Enethiolate Base, CS₂ CS2 Carbon Disulfide (CS₂) Sulfur Elemental Sulfur (S₈) Base Base (e.g., Triethylamine) Base->Malononitrile Solvent Solvent (e.g., Ethanol) Solvent->Malononitrile Thiiranium Thiiranium Ion Intermediate Enethiolate->Thiiranium S₈ Product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Thiiranium->Product Cyclization & Tautomerization

Figure 1: Proposed synthetic workflow for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Mechanistic Rationale:

  • Deprotonation and Nucleophilic Attack: A base, such as triethylamine, deprotonates the active methylene group of malononitrile, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of carbon disulfide.

  • Formation of the Enethiolate: The resulting intermediate undergoes rearrangement to form a more stable enethiolate.

  • Sulfuration and Cyclization: Elemental sulfur (S₈) is believed to react with the enethiolate, potentially via a thiiranium ion intermediate, leading to the formation of the 1,2-dithiole ring.

  • Tautomerization: The final step likely involves tautomerization to yield the aromatic 3H-1,2-dithiole-3-thione core.

Detailed Experimental Protocol (Proposed)
  • Reagents:

    • Malononitrile (1.0 eq)

    • Carbon Disulfide (1.2 eq)

    • Elemental Sulfur (1.2 eq)

    • Triethylamine (1.5 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a stirred solution of malononitrile in ethanol, add triethylamine and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add carbon disulfide to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, add elemental sulfur portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Data

As of the date of this guide, specific spectral data for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has not been published in readily accessible literature. However, based on the known spectral properties of analogous compounds, a predictive analysis can be provided.

Spectroscopic TechniquePredicted Salient Features
¹H NMR A broad singlet in the downfield region (δ 5.0-7.0 ppm) corresponding to the two protons of the amino group. The chemical shift will be dependent on the solvent and concentration.
¹³C NMR Resonances for the C=S group (δ 190-210 ppm), the carbon atoms of the dithiole ring (δ 110-160 ppm), and the nitrile carbon (δ 115-120 ppm). The carbon attached to the amino group would appear in the more downfield region of the ring carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the amino group (3200-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=S stretching (1100-1250 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of sulfur atoms and the nitrile group.

Predicted Chemical Reactivity

The unique combination of functional groups in 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of a wide array of heterocyclic systems.

G cluster_reactivity Predicted Reactivity Pathways Core 5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile Amino_Reactions Amino Group Reactions (Acylation, Alkylation, Schiff Base Formation) Core->Amino_Reactions Electrophiles Nitrile_Reactions Nitrile Group Reactions (Hydrolysis, Reduction, Cycloadditions) Core->Nitrile_Reactions Nucleophiles/Reducing Agents Dithiole_Reactions Dithiolethione Core Reactions (Alkylation at exocyclic S, Ring Opening/Transformation) Core->Dithiole_Reactions Alkylating Agents/ Nucleophiles Fused_Heterocycles1 e.g., Thiazolopyrimidines Amino_Reactions->Fused_Heterocycles1 Further Cyclization Fused_Heterocycles2 e.g., Thienopyridines Nitrile_Reactions->Fused_Heterocycles2 Intramolecular Cyclization Open_Chain_Products e.g., Dithio-derivatives Dithiole_Reactions->Open_Chain_Products Ring Cleavage

Sources

A Spectroscopic Guide to 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic and Structural Elucidation of the Novel Heterocycle 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile for Advanced Research Applications

This technical guide provides a detailed analysis of the spectroscopic properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a sulfur and nitrogen-containing heterocycle of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a predictive approach grounded in the analysis of closely related analogues and computational studies to offer a scientifically robust interpretation of its expected spectral characteristics.

Molecular Structure and Properties

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile possesses a unique molecular architecture, incorporating a dithiole-thione core functionalized with both an amino and a nitrile group. This combination of functionalities imparts a distinct electronic and structural profile, which is reflected in its spectroscopic signatures.

Molecular Formula: C₄H₂N₂S₃

Molecular Weight: 186.27 g/mol

Structure:

Figure 1: Chemical structure of the target molecule.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, the IR spectrum is expected to be characterized by several key absorption bands. A pivotal study by Cao et al. provides experimental and theoretical vibrational data for this exact molecule, offering a solid foundation for its spectral interpretation.

Experimental Protocol for IR Spectroscopy (Predicted):

A standard protocol for obtaining the IR spectrum would involve preparing a sample as a KBr (potassium bromide) pellet. A small amount of the solid compound would be finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum would then be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Spectral Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3400-3500Medium
N-H Symmetric Stretch~3300-3400Medium
C≡N Stretch (Nitrile)~2220-2260Strong
C=C Stretch (Ring)~1600-1650Medium
N-H Bend (Amino)~1550-1650Medium-Strong
C=S Stretch (Thiocarbonyl)~1050-1250Medium-Strong
C-S Stretch~600-800Medium

Causality Behind Expected Peaks:

  • N-H Stretching: The amino group (NH₂) is expected to exhibit two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of two bands is a hallmark of a primary amine.

  • C≡N Stretching: The nitrile group (C≡N) is characterized by a strong, sharp absorption band in a relatively uncongested region of the spectrum, making it a readily identifiable feature.

  • C=S Stretching: The thiocarbonyl group (C=S) vibration is typically found in the fingerprint region and can be coupled with other vibrations, sometimes making it difficult to assign definitively without computational support. Its position is sensitive to the electronic environment of the dithiole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, ¹H and ¹³C NMR would be instrumental in confirming the molecular structure. In the absence of direct experimental NMR data, predictions can be made based on the chemical environment of the nuclei.

Experimental Protocol for NMR Spectroscopy (Predicted):

To obtain ¹H and ¹³C NMR spectra, the compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A standard NMR spectrometer, operating at a field strength of, for example, 400 or 500 MHz for protons, would be used to acquire the data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, primarily showing the signal from the amino protons.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂5.0 - 7.0Broad Singlet2H

Rationale for Prediction:

The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S (Thiocarbonyl)190 - 210
C-NH₂150 - 160
C-CN110 - 120
C≡N (Nitrile)115 - 125

Rationale for Prediction:

  • Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and is expected to appear far downfield, characteristic of thiocarbonyl groups.

  • Amino-substituted Carbon (C-NH₂): The carbon attached to the electron-donating amino group will be deshielded and appear at a relatively high chemical shift.

  • Nitrile-substituted Carbon (C-CN): The carbon atom of the dithiole ring attached to the nitrile group will also be in a distinct electronic environment.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Predicted):

A suitable mass spectrometry technique would be Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the mass spectrometer and bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample would be dissolved in a suitable solvent and sprayed into the mass spectrometer, where it would be ionized.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 186, corresponding to the molecular weight of the compound. The presence of three sulfur atoms should lead to a characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pathway:

G M+ [C₄H₂N₂S₃]⁺˙ m/z = 186 F1 [C₃H₂N₂S₂]⁺˙ m/z = 126 M+->F1 - CS F2 [C₃H₂NS₂]⁺ m/z = 116 F1->F2 - N F3 [C₂NS]⁺ m/z = 70 F2->F3 - CS

Figure 2: A plausible fragmentation pathway for the target molecule.

Interpretation of Fragmentation:

The fragmentation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile under mass spectrometry conditions would likely involve the loss of small, stable neutral molecules. A common fragmentation pathway for dithiole-thiones is the loss of a CS (thiocarbonyl) group. Subsequent fragmentations could involve the loss of nitrogen or other small fragments from the ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. The expected IR, NMR, and MS data, grounded in the principles of spectroscopy and analysis of related structures, offer a valuable resource for researchers working with this and similar heterocyclic systems. The key to a definitive characterization lies in the experimental data presented in the work by Cao et al., which corroborates the vibrational spectroscopic predictions made herein. This guide serves as a foundational document to aid in the identification, characterization, and further investigation of this promising class of molecules.

References

  • Cao, Y., Zhang, H., Lin, Y., Huang, C., Chen, Y., Zhang, F., & Chen, J. (2008). One-pot synthesis, structure, theoretical study and vibrational spectroscopy of 5-amino-4-cyano-3H-1,2-dithiole-3-thione. Journal of Molecular Structure, 888(1-3), 354-359. [Link]

An In-Depth Technical Guide to the Crystal Structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current unavailability of a published crystal structure for this specific molecule, this document leverages detailed crystallographic data from its close structural analogue, ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate , to infer and discuss the key structural features. This approach allows for a robust understanding of the molecular geometry, intermolecular interactions, and crystal packing phenomena that govern the solid-state architecture of this class of compounds.

Introduction: The Significance of the 1,2-Dithiole Scaffold

The 1,2-dithiole-3-thione moiety is a sulfur-rich heterocyclic system that has garnered significant attention for its diverse biological activities and unique electronic properties. These compounds are known to exhibit anticancer, antioxidant, and chemopreventive properties. The incorporation of amino and cyano or ester functionalities at the 4- and 5-positions of the dithiole ring further modulates their chemical reactivity and potential for forming specific intermolecular interactions, which are crucial for their biological mechanism of action and for the rational design of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for establishing structure-activity relationships (SAR) and for the informed design of new derivatives with enhanced properties.

Molecular Structure and Geometry

While the definitive crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is yet to be reported, the analysis of its ethyl ester analogue provides a reliable model for its molecular geometry. The core of the molecule consists of a five-membered 1,2-dithiole ring, which is expected to be nearly planar.

The key structural features include:

  • The 1,2-Dithiole Ring: This sulfur-rich heterocycle is the cornerstone of the molecule, contributing to its chemical stability and electronic properties.

  • Exocyclic Thione Group: The C=S double bond at the 3-position is a key functional group, participating in various chemical reactions and intermolecular interactions.

  • Amino Group: The -NH2 group at the 5-position is a hydrogen bond donor and can engage in various non-covalent interactions, significantly influencing the crystal packing.

  • Carbonitrile Group: The -C≡N group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Based on the analysis of related structures, the dithiole ring is anticipated to be essentially planar, a feature that promotes π-π stacking interactions in the solid state.

Supramolecular Assembly and Intermolecular Interactions: The Pillars of the Crystal Lattice

The solid-state architecture of organic molecules is dictated by a delicate balance of intermolecular forces. In the case of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions suggests a rich and predictable supramolecular assembly.

Key Predicted Intermolecular Interactions:

  • N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atom of the nitrile group of a neighboring molecule, forming robust intermolecular linkages.

  • N-H···S Hydrogen Bonds: The amino group can also form hydrogen bonds with the sulfur atoms of the dithiole ring or the thione group. These interactions are crucial in directing the crystal packing.

  • π-π Stacking: The planar nature of the 1,2-dithiole ring is expected to facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

These interactions are likely to result in the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The specific interplay of these forces will determine the final crystal packing arrangement.

Intermolecular Interactions Predicted Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A 5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile A_NH2 Amino Group (-NH2) A->A_NH2 A_CN Nitrile Group (-CN) A->A_CN A_Ring Dithiole Ring (π-system) A->A_Ring B_CN Nitrile Group (-CN) A_NH2->B_CN N-H···N Hydrogen Bond B_Ring Dithiole Ring (π-system) A_Ring->B_Ring π-π Stacking B 5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile B_NH2 Amino Group (-NH2) B->B_NH2 B->B_CN B->B_Ring

Caption: Predicted intermolecular interactions in the crystal lattice.

Experimental Section: From Synthesis to Structure Determination

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its analogues typically involves multi-step reaction sequences. A general and efficient method for the synthesis of the ethyl ester analogue has been reported, which can be adapted for the synthesis of the target carbonitrile.

Synthesis Protocol

A plausible synthetic route to the title compound and its analogue is outlined below. This protocol is based on established methods for the synthesis of substituted 1,2-dithiole derivatives.

Synthesis_Workflow start Starting Materials (e.g., Cyanoacetamide, Carbon Disulfide) step1 Reaction with Base (e.g., Sodium Ethoxide) start->step1 intermediate1 Dithiolate Salt Intermediate step1->intermediate1 step2 Alkylation or Oxidation intermediate1->step2 intermediate2 Cyclized Dithiole Precursor step2->intermediate2 step3 Amination intermediate2->step3 product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile step3->product

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Formation of the Dithiolate Intermediate: A solution of cyanoacetamide in a suitable solvent (e.g., ethanol) is treated with a strong base such as sodium ethoxide. To this mixture, carbon disulfide is added dropwise at a controlled temperature to form a key dithiocarboxylate intermediate.

  • Cyclization: The intermediate is then subjected to a cyclization reaction. This can be achieved through various methods, including treatment with an oxidizing agent or a suitable alkylating agent that facilitates ring closure.

  • Introduction of the Amino Group: The final step involves the introduction of the amino group at the 5-position. This is typically achieved through reaction with an aminating agent.

  • Purification and Crystallization: The crude product is purified using standard techniques such as recrystallization or column chromatography. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/DMF) is then employed to grow single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Experimental Workflow:

XRD_Workflow crystal Single Crystal Selection diffractometer Mounting on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A high-quality single crystal of appropriate dimensions is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates and displacement parameters.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the anticipated crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, based on the known structure of its ethyl ester analogue and a thorough understanding of the principles of supramolecular chemistry. The predicted molecular geometry and intermolecular interactions provide a solid foundation for understanding the solid-state properties of this important class of compounds.

The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. This will allow for a precise validation of the structural features discussed herein and will undoubtedly pave the way for the rational design of new 1,2-dithiole derivatives with tailored properties for applications in drug discovery and materials science.

References

Due to the lack of a specific publication for the crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, this section will be populated with relevant references to the synthesis and crystal structures of analogous compounds as they become publicly available.

Introduction: Unveiling the Therapeutic Potential of a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Dithiolethiones

Dithiolethiones are a class of sulfur-containing five-membered heterocyclic compounds that have garnered significant attention in the fields of pharmacology and drug development.[1] Initially explored for industrial and pharmaceutical applications, their profound biological activities have positioned them as promising therapeutic agents.[2] This guide provides a comprehensive overview of the core mechanisms, diverse biological effects, and key experimental methodologies associated with dithiolethiones, intended for researchers, scientists, and professionals in drug development. The narrative will delve into the causal biochemistry that underpins their function, focusing on their role as potent modulators of cellular defense pathways.

The primary biological activities of dithiolethiones, including their antioxidative, anti-inflammatory, and cancer chemopreventive effects, are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular redox homeostasis, orchestrating the expression of a vast array of cytoprotective genes.[4] Seminal work on compounds like Oltipraz and Anethole dithiolethione (ADT) has paved the way for the synthesis and evaluation of numerous analogs, some demonstrating enhanced potency and organ specificity, thereby minimizing the side effects that have challenged earlier clinical trials.[3][5][6]

Part 1: The Core Mechanism of Action - The Nrf2-Keap1 Signaling Axis

The cornerstone of dithiolethione bioactivity is the modulation of the Nrf2-Keap1 pathway.[2] This system serves as a critical sensor for oxidative and electrophilic stress, and its activation by dithiolethiones fortifies cellular defenses.

The Keap1-Nrf2 Interaction in the Basal State

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[5] Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] This process maintains low intracellular levels of Nrf2, preventing constitutive activation of its target genes.

Dithiolethione-Mediated Nrf2 Activation

Dithiolethiones disrupt the Keap1-Nrf2 interaction. The prevailing mechanism involves the reaction of these electrophilic compounds with highly reactive cysteine residues on the Keap1 protein.[5] This covalent modification induces a conformational change in Keap1, impairing its ability to function as an E3 ligase adaptor.[8] Consequently, Nrf2 is no longer targeted for degradation.

Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[9] There, it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[5][10] This binding event initiates the transcription of a battery of over 200 cytoprotective genes.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTH Dithiolethiones Keap1 Keap1 (Cysteine Residues) DTH->Keap1 Reacts with Cys Inhibits Keap1 Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Nrf2_c Nrf2 Nrf2_c->Keap1 Binding Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Genes Cytoprotective Genes (GST, NQO1, HO-1, GCL) ARE->Genes Gene Transcription

Caption: Dithiolethione activation of the Nrf2-Keap1 signaling pathway.
Downstream Cytoprotective Gene Products

The transcriptional activation mediated by Nrf2 results in the upregulation of numerous enzymes crucial for cellular defense. These can be broadly categorized as:

Enzyme ClassKey ExamplesPrimary Function
Phase II Detoxification Enzymes Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), UDP-glucuronosyltransferases (UGTs)Conjugate and detoxify carcinogens, electrophiles, and xenobiotics, rendering them more water-soluble for excretion.[2][8]
Antioxidant Enzymes Heme oxygenase-1 (HO-1), Catalase, Sulfiredoxin 1 (SRXN1), Thioredoxin reductase 1 (TXNRD1)Neutralize reactive oxygen species (ROS) and repair oxidative damage.[11]
Glutathione (GSH) Synthesis Glutamate-cysteine ligase (GCL)Catalyzes the rate-limiting step in the synthesis of glutathione, the most abundant intracellular antioxidant.[11]

Part 2: Key Biological Activities and Therapeutic Applications

The induction of the Nrf2-dependent cytoprotective machinery translates into a wide spectrum of pharmacological activities.

Cancer Chemoprevention

This is the most extensively studied application of dithiolethiones.[6] Their chemopreventive action is a multifactorial process:

  • Enhanced Carcinogen Detoxification: By inducing Phase II enzymes like GSTs and NQO1, dithiolethiones accelerate the metabolic inactivation of a wide range of chemical carcinogens.[2][9]

  • Inhibition of Carcinogen Activation: Some dithiolethiones, such as ADT, can inhibit Phase I enzymes (e.g., Cytochrome P450s) that are responsible for converting pro-carcinogens into their ultimate carcinogenic forms.[12]

The prototypical dithiolethione, Oltipraz, has been shown to inhibit carcinogenesis in numerous animal models, including cancers of the liver, lung, colon, and bladder.[2][13] However, clinical trials in humans have yielded mixed results, with questionable efficacy and notable side effects at the required high doses.[3][6] This has spurred the development of new analogs with greater potency and improved safety profiles, some of which exhibit pronounced organ-specific activity, potentially allowing for targeted prevention with lower systemic toxicity.[5][6]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Dithiolethiones exert potent anti-inflammatory effects through several mechanisms:

  • Inhibition of NF-κB Signaling: There is significant crosstalk between the Nrf2 and Nuclear Factor-kappa B (NF-κB) pathways. Activation of Nrf2 can suppress the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression.[1][14]

  • Suppression of Pro-inflammatory Mediators: Dithiolethiones have been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and NOS2.[15]

These properties make dithiolethiones promising candidates for treating autoimmune and inflammatory conditions. For instance, the parent compound 3H-1,2-dithiole-3-thione (D3T) has been shown to delay disease onset and reduce severity in a mouse model of multiple sclerosis (EAE) by suppressing pathogenic T-cell differentiation and microglia activation.[16]

Antioxidant and Neuroprotective Activity

Oxidative stress is a central pathogenic factor in neurodegenerative diseases like Parkinson's and Alzheimer's. By bolstering the endogenous antioxidant defense system, dithiolethiones offer a compelling therapeutic strategy.[17]

  • Upregulation of Antioxidant Genes: They increase the expression of HO-1 and other enzymes that neutralize ROS.[15]

  • Elevation of Glutathione Levels: A key effect is the increased synthesis of glutathione (GSH), which is critical for neuronal protection against oxidative damage.[15][18] Studies have identified novel dithiolethione compounds that confer remarkable protection to neuron-like cells from oxidative damage, underscoring their potential for further development as neuroprotective agents.[17]

Emerging Applications in Metabolic Diseases

Recent research has highlighted the potential of dithiolethiones in managing metabolic disorders. Anethole dithiolethione (ADT), which also functions as a slow-release H₂S donor, has been shown to protect the liver from lipotoxicity by improving fatty acid metabolism in animal models of nonalcoholic fatty liver disease (NAFLD).[19] This effect is linked to the reduction of toxic saturated fatty acids and an increase in beneficial omega-3 polyunsaturated fatty acids, suggesting a role in mitigating the hepatic complications of metabolic syndrome.[19]

Part 3: Experimental Protocols for Evaluating Dithiolethione Activity

To validate the biological activity of novel dithiolethione compounds, a series of standardized in vitro assays are essential. These protocols provide a self-validating system to confirm mechanism and effect.

Workflow for Assessing Nrf2 Activation and Target Gene Induction

This workflow is designed to confirm that a dithiolethione compound activates the Nrf2 pathway at both the protein and transcriptional levels.

protocol_workflow cluster_protocol Nrf2 Activation Assay Workflow cluster_protein Protein Analysis cluster_rna Transcriptional Analysis step1 1. Cell Culture (e.g., HepG2 cells) step2 2. Treatment (Vehicle control + Dithiolethione at various concentrations for 24h) step1->step2 step3 3. Cell Lysis & Protein/RNA Isolation step2->step3 step4a 4a. Western Blot step3->step4a step4b 4b. qRT-PCR step3->step4b step5a 5a. Measure Protein Levels (Nrf2, Keap1, HO-1, NQO1) step4a->step5a step5b 5b. Measure mRNA Levels (HMOX1, NQO1, GCLC) step4b->step5b

Caption: Workflow for evaluating dithiolethione-induced Nrf2 activation.

Methodology: Western Blot for Nrf2 and Target Proteins

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat with the dithiolethione compound or vehicle (e.g., DMSO) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol: Measurement of Cellular Antioxidant Capacity (Glutathione Assay)

This assay quantifies the impact of dithiolethione treatment on the primary intracellular antioxidant, glutathione (GSH).

  • Cell Treatment: Culture and treat cells (e.g., SH-SY5Y neuroblastoma cells) as described above for 24 hours.

  • Sample Preparation: Wash cells and deproteinate them using a metaphosphoric acid solution.

  • Assay Procedure: Use a commercial colorimetric assay kit based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Measurement: Add the assay reagents to the cell lysates and a series of GSH standards.

  • Read Absorbance: Measure the absorbance at ~412 nm on a microplate reader.

  • Calculation: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein content of each sample.

Protocol: Assessment of Anti-inflammatory Activity (Cytokine ELISA)

This protocol measures the ability of a dithiolethione to suppress the production of pro-inflammatory cytokines in immune cells.

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with the dithiolethione compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (vehicle only, LPS only, dithiolethione only).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6).

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and the collected cell supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Determine the cytokine concentrations in the samples from the standard curve.

Conclusion and Future Directions

Dithiolethiones represent a privileged chemical scaffold with profound and diverse biological activities, primarily driven by their potent activation of the Nrf2-Keap1 antioxidant response pathway.[1][14] Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their immense therapeutic potential. While the clinical journey of the prototype compound Oltipraz has been met with challenges, it has provided invaluable insights, guiding the rational design of second-generation dithiolethiones.[3][6] Current research focuses on synthesizing novel analogs with enhanced potency, greater organ specificity, and improved pharmacokinetic properties to maximize therapeutic benefit while minimizing toxicity.[5][20] The continued exploration of structure-activity relationships and the application of robust experimental validation will be crucial in translating the promise of dithiolethiones into effective clinical therapies for a range of human diseases.

References

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  • Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 54(17), 5947–5957. [Link]

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  • Brown, D. A., Rao, G., Chen, M., Zha, W., Jarori, S., Martin, T. M., ... & Yen, J. H. (2018). Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide-Containing Dithiolethiones. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(7), 546-557. [Link]

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A Comprehensive Technical Guide to the Discovery of Novel Dithiolethione Derivatives: From Synthesis to Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Dithiolethione Scaffold

Dithiolethiones are a class of sulfur-containing heterocyclic compounds naturally found in cruciferous vegetables and synthesized for various therapeutic applications.[1][2] These five-membered organosulfur scaffolds have garnered significant interest in drug development due to their potent antioxidative, anti-inflammatory, and chemotherapeutic activities.[2] The benchmark compound, Oltipraz, initially developed as an antischistosomal agent, demonstrated a remarkable ability to protect against chemical carcinogenesis in a wide spectrum of preclinical models, including those for liver, lung, and colon cancer.[3][4][5]

The primary mechanism for this protective effect is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6] This pathway is the master regulator of the cellular antioxidant response, and its induction by dithiolethiones leads to the upregulation of a battery of Phase II detoxification and cytoprotective enzymes.[2][6] However, clinical trials with Oltipraz revealed challenges related to efficacy and side effects at the high doses required, underscoring the need for novel derivatives with improved potency, better safety profiles, and potentially enhanced organ specificity.[3]

This guide provides an in-depth technical framework for the discovery and preclinical development of next-generation dithiolethione derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this privileged pharmacophore.

Section 1: Rational Design and Synthesis of Novel Dithiolethione Scaffolds

The discovery process begins with the rational design of new chemical entities. For dithiolethiones, the goal is to modulate the core scaffold to enhance desired biological activity while minimizing off-target effects and toxicity.

Causality in Design: The Structure-Activity Relationship (SAR)

Experience has shown that the biological activity of dithiolethiones is not merely a function of the core ring system but is profoundly influenced by the electronic properties of its substituents. Structure-activity relationship (SAR) studies have demonstrated a direct correlation between the electronic characteristics of substituents at the 4- and 5-positions of the dithiolethione ring and their ability to induce glutathione (GSH), a critical antioxidant.[7][8]

The electronic influence of a substituent can be quantified using Hammett σp constants. This parameter provides a measure of the electron-donating or electron-withdrawing nature of a group on an aromatic ring. Studies have revealed that these electronic properties directly impact both the potency of GSH induction and the compound's inherent cytotoxicity.[7][8] This crucial insight forms the basis of our design strategy: by strategically selecting substituents with specific electronic features, we can fine-tune the molecule's reactivity and biological response, aiming for a wider therapeutic window. For instance, a derivative identified as '6a' in one study emerged as a potent GSH inducer with minimal toxicity, highlighting a successful application of this design principle.[7][8][9]

Synthetic Workflow: Building the Core Scaffold

Multiple synthetic routes to dithiolethiones have been established. A common and effective strategy involves the reaction of β-keto esters with a thionating agent, such as Lawesson's reagent or a combination of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur.[7][10] Another viable pathway utilizes corresponding nitriles as starting materials.[7]

G cluster_0 Synthetic Workflow for Dithiolethione Derivatives start Select Starting Material (e.g., β-Keto Ester or Nitrile) reagents Thionating Reagents (e.g., P₄S₁₀, S₈, Lawesson's Reagent) start->reagents Combine with reaction Cyclization Reaction (e.g., Reflux in Toluene) reagents->reaction Initiate workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization final_product Pure Novel Dithiolethione Derivative characterization->final_product

Caption: A generalized workflow for the synthesis and purification of novel dithiolethione derivatives.

Experimental Protocol: Synthesis from β-Keto Esters

This protocol is a representative method adapted from published literature for synthesizing dithiolethiones from β-keto ester precursors.[7]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine the starting β-keto ester (1.0 eq), phosphorus pentasulfide (P₄S₁₀, 0.5 eq), elemental sulfur (S₈, 2.0 eq), and a catalytic amount of a silylating agent like hexamethyldisiloxane ((Me₃Si)₂O).

  • Solvent Addition: Add anhydrous toluene as the solvent to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure dithiolethione derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: Elucidating the Core Mechanism of Action: The Nrf2-ARE Pathway

The cornerstone of dithiolethione activity is the induction of the Nrf2-Antioxidant Response Element (ARE) pathway. A robust and efficient screening cascade is essential to identify promising candidates that effectively engage this target.

The Nrf2-Keap1 Signaling Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[7] Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.[7] Dithiolethiones, being electrophilic molecules, are believed to react with specific cysteine residues on Keap1.[7][11] This modification disrupts the Nrf2-Keap1 interaction, halting Nrf2 degradation.[1] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous cytoprotective genes.[6][7] This binding event initiates the transcription of a host of Phase II enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutamate-Cysteine Ligase (GCL), and Glutathione S-transferases (GSTs), thereby fortifying the cell's defense against oxidative damage.[1][6][7]

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters & Promotes Degradation DTH Dithiolethione DTH->Keap1 Modifies Cysteine Residues ARE ARE Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (NQO1, GCLC, GSTs) ARE->Genes Initiates Transcription caption Dithiolethione-mediated activation of the Nrf2-ARE pathway.

Caption: Dithiolethiones disrupt Keap1-mediated repression, allowing Nrf2 to translocate and activate antioxidant gene expression.

Primary Screening Cascade: A Self-Validating Workflow

The following three-step cascade provides a logical and self-validating system to assess a compound's efficacy in activating the Nrf2 pathway. A positive result in one step provides the rationale for proceeding to the next.

StepAssayPurposeRationale & Key Metrics
1 Cytotoxicity Assay (e.g., MTT or LDH) To determine the compound's therapeutic window.Essential to distinguish true biological activity from non-specific toxicity. Establishes non-toxic concentrations (e.g., IC₅₀ > 50 µM) for subsequent assays.
2 Glutathione (GSH) Quantification To measure the primary functional outcome of Nrf2 activation.GSH is a key antioxidant synthesized via the Nrf2 target GCL.[7] A significant, dose-dependent increase in total cellular GSH is a strong indicator of pathway engagement.
3 Nrf2 Target Protein Expression (Western Blot) To confirm the upstream mechanism of GSH induction.Directly measures the upregulation of Nrf2-dependent proteins like NQO1.[1] This validates that the observed GSH increase is mediated by Nrf2 activation.
Experimental Protocol: Nrf2 Target Protein Expression by Western Blot
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) and grow to 80-90% confluency. Treat the cells with various non-toxic concentrations of the dithiolethione derivative for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an Nrf2 target protein (e.g., anti-NQO1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in protein expression relative to the vehicle-treated control.

Section 3: Therapeutic Applications and Disease-Specific Models

While Nrf2 activation is the core mechanism, its downstream effects have therapeutic implications across multiple disease areas. Validating novel derivatives requires testing them in relevant in vitro disease models.

Neuroprotection

Oxidative stress is a key pathological feature of neurodegenerative disorders like Parkinson's disease.[1][7] Dithiolethiones have shown significant promise in protecting neurons from oxidative damage.[12] A disubstituted derivative, ACDT, has been shown to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death, a common in vitro model for Parkinson's disease.[1] This protection is directly linked to the induction of GSH.[1] Similarly, dithiolethiones can protect against neurotoxicity induced by heavy metals like manganese.[13]

Cancer Chemoprevention

The ability of dithiolethiones to induce Phase II enzymes is central to their chemopreventive effects.[3][14] These enzymes, such as GSTs, can detoxify carcinogens by conjugating them for excretion.[15] A robust model involves treating cells or animals with a known carcinogen, such as aflatoxin B₁, and measuring the ability of the dithiolethione derivative to reduce the formation of carcinogen-DNA adducts and subsequent pre-neoplastic lesions.[14]

Anti-Inflammatory and Metabolic Effects

Beyond Nrf2, dithiolethiones can modulate other key signaling pathways. They have been shown to inhibit the pro-inflammatory master regulator NF-κB.[2] In the context of hepatic diseases, compounds like Oltipraz can influence the AMPK-S6K1 pathway, which plays a role in regulating cellular energy metabolism and preventing conditions like hepatic steatosis (fatty liver).[16][17][18]

G cluster_0 In Vitro Disease Model Workflow cluster_1 Example Endpoints start Select Relevant Cell Line (e.g., SH-SY5Y for Neuroprotection) pretreatment Pre-treat with Dithiolethione Derivative (24 hours) start->pretreatment challenge Introduce Pathological Challenge (e.g., 6-OHDA, Carcinogen, LPS) pretreatment->challenge incubation Incubate for Challenge Period (e.g., 24 hours) challenge->incubation analysis Analyze Endpoints incubation->analysis endpoint1 Cell Viability analysis->endpoint1 endpoint2 Reactive Oxygen Species (ROS) Levels analysis->endpoint2 endpoint3 Inflammatory Cytokine Levels analysis->endpoint3 endpoint4 DNA Adduct Formation analysis->endpoint4

Caption: A typical experimental workflow for evaluating a dithiolethione derivative in a disease-specific cell model.

Section 4: Essential Preclinical and Analytical Characterization

A compound with promising in vitro activity must undergo rigorous analytical and preclinical evaluation to assess its potential as a drug candidate.

Pharmacokinetics (ADME)

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Stereoselectivity can play a significant role in all pharmacokinetic processes, potentially affecting the metabolic profile and efficacy of different enantiomers.[19]

ParameterDescriptionImportance
Metabolic Stability Rate of clearance by liver microsomes or hepatocytes.Predicts the compound's half-life in vivo. High clearance may necessitate more frequent dosing.
Plasma Protein Binding The extent to which a compound binds to proteins like albumin in the blood.Only the unbound fraction of a drug is free to exert its pharmacological effect. High binding can limit efficacy.
Permeability Ability to cross biological membranes (e.g., Caco-2 assay for intestinal absorption).Determines how well the drug is absorbed after oral administration.
CYP450 Inhibition Potential to inhibit major drug-metabolizing enzymes.High inhibition can lead to dangerous drug-drug interactions. Oltipraz, for example, is a competitive inhibitor of certain P450s.[20]
Analytical Methodologies

A suite of analytical techniques is required to support the entire discovery pipeline, from synthesis to in vivo studies.

StageAnalytical MethodPurpose
Synthesis NMR, Mass Spectrometry (MS)Unambiguous confirmation of the chemical structure of the novel derivative.
Purification High-Performance Liquid Chromatography (HPLC-UV)Assessment of purity and quantification of the final compound.[21]
Biological Assays HPLC with fluorescence or electrochemical detectionAccurate quantification of thiols like GSH and its precursors in biological samples.[22][23]
Biological Assays Western Blot, ELISA, qPCRQuantification of protein and gene expression levels for key biomarkers (e.g., Nrf2, NQO1).
In Vivo Studies LC-MS/MS (Liquid Chromatography-Tandem MS)Highly sensitive and selective method for quantifying drug and metabolite concentrations in plasma and tissues for pharmacokinetic studies.
Experimental Protocol: Thiol Analysis by HPLC

This protocol provides a general framework for measuring glutathione levels in cell lysates.[22]

  • Sample Preparation: After cell treatment, wash cells with PBS and deproteinize the cell lysate using an acid like trichloroacetic acid (TCA).[22] Centrifuge to pellet the precipitated protein.

  • Derivatization: The supernatant contains low molecular weight thiols. To enable detection, derivatize the thiol groups with a fluorescent labeling agent, such as monobromobimane (mBrB).[22]

  • HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[22]

  • Mobile Phase: Use a gradient elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and acetonitrile) to separate the different thiol derivatives.

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Calculate the concentration of GSH in the sample by comparing its peak area to a standard curve generated from known concentrations of a GSH standard.

Conclusion and Future Directions

The discovery of novel dithiolethione derivatives is a multifaceted process that integrates rational chemical design, mechanistic biological screening, and rigorous preclinical evaluation. The core principle guiding this endeavor is the targeted activation of the Nrf2 antioxidant pathway, a mechanism with profound therapeutic potential in chemoprevention, neuroprotection, and metabolic diseases.

The journey of Oltipraz from a preclinical success to a clinical challenge has provided invaluable lessons. The future of dithiolethione development lies in creating derivatives that are not only more potent but also more specific.[3] By leveraging a deep understanding of SAR and deploying sophisticated screening and analytical technologies, the scientific community can design next-generation compounds with improved tissue specificity and wider therapeutic windows. These efforts may finally unlock the full clinical promise of this remarkable sulfur-containing pharmacophore, leading to effective and safe agents for preventing and treating a range of human diseases.

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theoretical studies of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a sulfur-rich heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging principles of computational chemistry, this document outlines robust methodologies for elucidating the molecule's structural, electronic, and reactive properties. We detail protocols for Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. By synthesizing data from studies on analogous structures, this guide serves as a blueprint for researchers and drug development professionals, explaining the causality behind computational choices and providing a self-validating system for theoretical investigation. The ultimate aim is to empower scientists to predict the molecule's behavior, stability, and interaction profiles, thereby accelerating its development from a theoretical concept to a tangible application.

The 1,2-dithiole-3-thione core is a five-membered heterocyclic system containing a disulfide bond and a thione group. This unique structural motif is found in a variety of compounds, both naturally occurring in cruciferous vegetables and synthetically derived, that exhibit a remarkable spectrum of biological activities.[1] The inherent reactivity of the sulfur-rich core, particularly its redox capabilities, has positioned these compounds as compelling objects of study.[2]

Derivatives of this scaffold are recognized for their potential in disease intervention, acting as potent inducers of tissue defenses against oxidative and inflammatory stress.[1] The pharmacophore has been identified in drugs like Oltipraz, used for treating Schistosomiasis, and has demonstrated promise in various therapeutic areas, including cancer chemoprotection, sepsis intervention, and the modulation of insulin signaling pathways.[1][3][4] Specifically, compounds containing the 1,2-dithiole-3-thione moiety have been investigated for their ability to inhibit critical cellular targets like the S6K1 kinase.[3]

The subject of this guide, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (Molecular Formula: C₄H₂N₂S₃, CAS No: 5147-74-0), combines the potent 1,2-dithiole-3-thione core with an amino group and a cyano group. These functional groups are expected to significantly modulate the electronic properties and biological activity of the parent scaffold, making it a prime candidate for drug discovery and materials science applications. Theoretical and computational studies provide an indispensable tool for understanding these modulations at a molecular level, offering predictive insights into stability, reactivity, and potential biological interactions before undertaking costly and time-consuming laboratory synthesis. This guide establishes a robust computational protocol for achieving this understanding.

A Theoretical Framework for Molecular Characterization

Theoretical studies, particularly those employing Density Functional Theory (DFT), are paramount for building a foundational understanding of a novel molecule's intrinsic properties. DFT provides a favorable balance between computational cost and accuracy for systems of this size. The following sections detail the computational methodologies and the insights they provide, using the closely related ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate as a validated reference for the selection of methods.[5]

Core Protocol: Density Functional Theory (DFT) Investigation

A rigorous theoretical investigation begins with the optimization of the molecule's ground-state geometry, followed by an analysis of its electronic structure and properties.

Step-by-Step Computational Workflow:

  • Initial Structure Construction: The 3D structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is built using molecular modeling software (e.g., GaussView 6.0).

  • Geometry Optimization:

    • Causality: The initial structure is a mere approximation. A geometry optimization is performed to find the lowest energy conformation (a stable state) on the potential energy surface. This is critical as all subsequent electronic property calculations are dependent on an accurate molecular geometry.

    • Method: The DFT method is employed, utilizing a hybrid functional such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange and has a long track record of reliability for organic molecules.[6][7]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is selected. The "++" indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing the electron density far from the nucleus, important for anions and systems with lone pairs (like the multiple sulfur and nitrogen atoms here). The "(d,p)" denotes the addition of polarization functions, which allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.[5]

  • Frequency Calculation:

    • Causality: This step is a self-validating check. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a stable equilibrium state and not a transition state.

    • Method: The calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis

G cluster_workflow DFT Investigation Workflow A 1. Build Initial 3D Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D Is Structure Valid? (No Imaginary Frequencies) C->D Check D->B No (Re-optimize) E 4. Single-Point Calculation for Properties D->E Yes F FMO Analysis (HOMO, LUMO, Reactivity) E->F G MEP Analysis (Reactive Sites) E->G H NBO Analysis (Stability, Charge Delocalization) E->H I End of Analysis F->I G->I H->I

Caption: A typical workflow for DFT-based theoretical studies.

Predicted Geometric and Electronic Properties

The following data tables summarize the type of quantitative information that would be generated from the DFT protocol. These values are based on the published data for the analogous ethyl ester and serve as a predictive template.[5]

Table 1: Predicted Key Molecular Properties

Parameter Predicted Value/Descriptor Significance
HOMO Energy ~ -6.5 eV Highest Occupied Molecular Orbital; indicates electron-donating ability.
LUMO Energy ~ -3.0 eV Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 3.5 eV Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.[6]

| Dipole Moment | High | A high value suggests a polar molecule, influencing solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich dithiole ring and the amino group, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is predicted to be distributed over the electron-withdrawing cyano group and the thione group, making these the probable sites for nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

G cluster_levels LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) Energy_Label Energy LUMO_level HOMO_level axis_start axis_end axis_start->axis_end gap_start gap_end gap_start->gap_end  ΔE Gap (Reactivity) G cluster_dd Computational Drug Discovery Pipeline A Target Molecule (5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile) B DFT Analysis (Structure, Electronics, MEP) A->B C Virtual Screening & Docking Studies B->C Identify Binding Sites D ADMET Prediction (Drug-Likeness) B->D Assess Viability E Lead Optimization (In Silico Modification) C->E D->E F Synthesis & In Vitro Testing E->F Prioritize Candidates

Caption: Role of theoretical studies in the drug discovery process.

Conclusion

The theoretical study of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, guided by the robust computational protocols outlined in this guide, is a critical first step in unlocking its potential. By employing Density Functional Theory, researchers can gain profound, predictive insights into the molecule's structure, stability, and reactivity. Analyses such as FMO, MEP, and NBO provide a detailed molecular-level understanding that can guide synthetic efforts, predict reaction outcomes, and rationalize biological activity. This in silico approach represents a modern, efficient, and cost-effective strategy in chemical and pharmaceutical research, accelerating the journey from molecular design to real-world application.

References

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • 3-H-D[8][9]ithiole as a New Anti-Trypanosoma cruzi Chemotype: Biological and Mechanism of Action Studies. MDPI. Available at: [Link]

  • 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. National Institutes of Health (NIH). Available at: [Link]

  • The compounds containing 1,2-dithiole-3-thione as a pharmacophore... ResearchGate. Available at: [Link]

  • Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. ResearchGate. Available at: [Link]

  • A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. Available at: [Link]

  • 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers. ChemicalRegister.com. Available at: [Link]

  • One-Pot synthesis of 5-Alkylthio-3H-1,2-dithiole-3-thiones: Advantages and scopes. ScienceDirect. Available at: [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. National Institutes of Health (NIH). Available at: [Link]

  • ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health (NIH). Available at: [Link]

  • 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health (NIH). Available at: [Link]

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. knmu.edu.ua. Available at: [Link]

  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Available at: [Link]

  • 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester. PubChemLite. Available at: [Link]

  • 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. Oakwood Chemical. Available at: [Link]

  • Synthesis of 4-amino-2-thioxo-3, 6-dihydro-2H-1, 3-thiazine-5-carbonitrile derivatives via multi-component reactions. SID. Available at: [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[8][9]ithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health (NIH). Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health (NIH). Available at: [Link]

  • 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione). MDPI. Available at: [Link]

  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]

  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. ResearchGate. Available at: [Link]

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Introduction: A Unique Class of Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3H-1,2-Dithiole-3-thiones: From Synthesis to Therapeutic Applications

Since the first synthesis of a derivative in 1884, the 1,2-dithiole class of sulfur heterocycles has garnered significant attention in the scientific community[1][2]. Among these, 3H-1,2-dithiole-3-thiones (dithiolethiones) stand out due to their broad spectrum of pharmacological activities, including antitumor, antioxidant, chemotherapeutic, and radioprotective properties[1][3]. These compounds are characterized by a five-membered ring containing a disulfide bond and an exocyclic thione group.

The parent compound, 3H-1,2-dithiole-3-thione (D3T), is the simplest member of this class and is noted for its potent ability to induce cellular defense mechanisms against oxidative and inflammatory stress[4][5]. Other notable derivatives that have reached commercial or clinical stages include Oltipraz, an agent investigated for cancer chemoprevention, and Anethole dithiolethione (ADT), used as a choleretic and cholagogue[1][6]. While potentially occurring in cruciferous vegetables like broccoli, it's also suggested they may form during the processing of these vegetables[4].

Recent interest has surged due to their role as endogenous donors of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, adding another layer to their complex biological activity[1][7][8]. This guide will explore the synthesis, reactivity, and the multifaceted mechanisms that make 3H-1,2-dithiole-3-thiones a promising scaffold for drug development.

Synthesis of the 3H-1,2-Dithiole-3-thione Core

The construction of the dithiolethione ring is a critical step in accessing these valuable compounds. Several synthetic strategies have been developed, with the sulfuration of 1,3-dicarbonyl compounds being the most prevalent.

Primary Synthetic Route: Sulfuration of 3-Oxoesters

The most common and versatile method for synthesizing 4- and 5-substituted 3H-1,2-dithiole-3-thiones involves the reaction of 3-oxoesters with a sulfurating agent[1]. The choice of agent is crucial for reaction efficiency and yield.

  • Lawesson's Reagent: A mixture of Lawesson's reagent and elemental sulfur in refluxing toluene provides the target dithiolethiones in nearly quantitative yields from 3-oxoesters[1].

  • Phosphorus Pentasulfide (P₄S₁₀): While P₄S₁₀ alone can be used, a combination of P₄S₁₀ and sulfur in the presence of hexamethyldisiloxane (HMDO) has proven to be a more efficient system. The addition of HMDO not only improves the yield but also simplifies the workup process, making it a preferred method[1][8].

Reagent SystemTypical ConditionsYieldWorkup Complexity
Lawesson's Reagent / S₈Toluene, refluxHigh (often >90%)Moderate
P₄S₁₀ / S₈ / HMDOToluene/Xylene, refluxVery High (>95%)Simplified

Below is a generalized workflow for this synthetic approach.

Sources

An In-depth Technical Guide on the Safety and Handling of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, with CAS Number 5147-74-0 and molecular formula C₄H₂N₂S₃, is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a key building block for the synthesis of novel therapeutic agents. The dithiolethione core is found in naturally occurring compounds in cruciferous vegetables and has been investigated for its neuroprotective and anticancer properties.[2] The presence of both an amino and a nitrile group offers versatile reactivity for creating diverse chemical libraries.[3][4] This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, grounded in established laboratory practices and data extrapolated from closely related analogs.

Hazard Identification and Safety Precautions

1.1. GHS Hazard Classification (Anticipated)

Based on analogous compounds, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile should be treated as a hazardous substance with the following potential classifications:

  • Skin Irritation (Category 2) [5]

  • Serious Eye Irritation (Category 2) [5][6]

  • Respiratory Irritation (Category 3) [5]

1.2. Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, compliant with EN 374 standards.To prevent skin contact, which may cause irritation.[5]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against eye irritation from dust or splashes.[5][6]
Skin and Body Protection A flame-retardant laboratory coat. Additional protective clothing may be necessary depending on the scale of the experiment.To prevent contamination of personal clothing and skin.[5]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[5]

1.3. First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Handling and Storage

Proper handling and storage protocols are vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.

2.1. Safe Handling Workflow

The following workflow, visualized in the DOT diagram below, outlines the critical steps for safely handling 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: A flowchart illustrating the key stages of safe handling.

2.2. Storage Conditions

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[5]

  • Container: Keep in a tightly sealed, light-resistant container to prevent degradation.

  • Incompatibilities: Avoid strong oxidizing agents.

Physical and Chemical Properties (Predicted)

Due to the limited availability of specific data for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, the following table includes data for the closely related ethyl ester derivative where noted.

PropertyValueSource/Note
Molecular Formula C₄H₂N₂S₃[1]
Molecular Weight 174.27 g/mol [1]
Appearance Likely a yellow to brown crystalline powder.Based on related compounds.[8]
Melting Point 172-180°C (for ethyl ester derivative)[9]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General property of similar heterocyclic compounds.

Synthesis and Reactivity

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its derivatives often involves the reaction of active methylene compounds with carbon disulfide in the presence of a base, followed by subsequent reactions to introduce the amino group. A related synthesis for the ethyl ester derivative has been reported.[2] While a specific protocol for the carbonitrile is not detailed in the search results, a general synthetic pathway can be inferred.

4.1. General Synthetic Approach

G General Synthetic Pathway start Cyanoacetamide + Carbon Disulfide intermediate1 Dithiolate Intermediate start->intermediate1 Base (e.g., NaH, Et3N) intermediate2 S-Alkylation/Oxidation intermediate1->intermediate2 e.g., Iodine, Sulfur product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile intermediate2->product

Caption: A simplified diagram of a plausible synthetic route.

4.2. Reactivity Profile

The molecule possesses several reactive sites:

  • The amino group can undergo acylation, alkylation, and diazotization reactions.

  • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • The dithiolethione ring can participate in various cycloaddition and rearrangement reactions.

Applications in Drug Development

The 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile scaffold is of considerable interest in drug discovery due to the diverse biological activities exhibited by related compounds.

  • Anticancer Potential: The ethyl ester analog has been evaluated for its anticancer activity.[2] The dithiolethione core is a known chemopreventive agent.

  • Neuroprotective Effects: Dithiolethiones have shown promise in models of Parkinson's disease by inducing the antioxidant glutathione (GSH).[2]

  • Scaffold for Synthesis: The multiple functional groups allow for its use as a versatile intermediate in the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Disposal Considerations

All waste containing 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile should be treated as hazardous.

  • Solid Waste: Collect in a sealed, labeled container for disposal by a licensed hazardous waste management company.

  • Liquid Waste: Solutions should be collected in a labeled, sealed container. Depending on local regulations, chemical incineration may be an appropriate disposal method.[5]

  • Contaminated Materials: All PPE, glassware, and other materials that have come into contact with the compound should be decontaminated or disposed of as hazardous waste.

Conclusion

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a valuable research chemical with significant potential in drug discovery. Due to the limited availability of specific safety data, a cautious and proactive approach to handling is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling and disposal guidelines outlined in this document, researchers can safely unlock the potential of this versatile molecule.

References

  • 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). (n.d.). emp BIOTECH. Retrieved January 15, 2026, from [Link]

  • Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. Retrieved January 15, 2026, from [Link]

  • ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. (n.d.). gses. Retrieved January 15, 2026, from [Link]

  • One-Pot synthesis of 5-Alkylthio-3H-1,2-dithiole-3-thiones: Advantages and scopes. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). (n.d.). emp BIOTECH. Retrieved January 15, 2026, from [Link]

  • 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 15, 2026, from [Link]

  • 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. (n.d.). Oakwood Chemical. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-Amino-3,3-dimethyl-7-phenyl-3 H -[2][5]oxathiolo[4,3- b ]pyridine-6-carbonitrile 1,1-Dioxides. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019). Google Patents.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Understanding 5-Amino-3H-1,2,4-dithiazole-3-thione: Properties and Procurement. (n.d.). Sinfoo. Retrieved January 15, 2026, from [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Application of Nitrile in Drug Design. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dithiolethione

The dithiolethione scaffold is a cornerstone in the development of therapeutic agents, recognized for its potent cytoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] These sulfur-containing heterocyclic compounds, found in cruciferous vegetables and also accessible through synthetic routes, have garnered significant interest for their potential in combating a spectrum of diseases linked to oxidative stress and inflammation, including neurodegenerative disorders and cancer.[1][4][5] The primary mechanism underpinning their beneficial effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of protective genes that fortify cells against oxidative damage.[6][9]

This document provides a comprehensive guide for the in vitro investigation of a specific dithiolethione, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (CAS No. 5147-74-0). We will delineate detailed protocols for assessing its cytotoxicity, antioxidant capacity, Nrf2-activating potential, and anti-inflammatory effects. The methodologies are designed to be robust and self-validating, empowering researchers in drug discovery and development to meticulously characterize the biological activity of this promising compound.

Compound Profile: 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Parameter Information
IUPAC Name 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
CAS Number 5147-74-0
Molecular Formula C₄H₂N₂S₃
Molecular Weight 186.27 g/mol
Appearance Typically a yellow to orange solid
Solubility Soluble in DMSO and DMF. Limited solubility in aqueous solutions.
Storage Store at 2-8°C, protected from light and moisture.

PART 1: Foundational Assays - Cytotoxicity and Direct Antioxidant Activity

A critical first step in the in vitro evaluation of any compound is to determine its therapeutic window. This involves identifying concentrations that are biologically active without inducing significant cell death. Subsequently, assessing the direct antioxidant capacity of the compound can provide initial insights into its radical-scavenging abilities.

In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your chosen cell line (e.g., SH-SY5Y human neuroblastoma, BV2 murine microglia, or U-87 MG human astrocytoma) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in sterile DMSO. From this stock, create a series of working solutions by serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. After this incubation, add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Direct Antioxidant Capacity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of concentrations of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solutions at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The scavenging activity is determined by the decrease in absorbance of the DPPH solution in the presence of the compound.

PART 2: Mechanistic Insights - Nrf2 Pathway Activation

Dithiolethiones are well-documented activators of the Nrf2 pathway.[3][6] Investigating the ability of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile to engage this pathway is crucial for understanding its mechanism of action.

Workflow for Assessing Nrf2 Activation

Nrf2_Activation_Workflow cluster_assays Experimental Readouts A Treat Cells with Compound B Incubate for Defined Period (e.g., 6-24h) A->B C Assess Nrf2 Translocation B->C D Measure Reporter Gene Activity B->D E Quantify Downstream Gene Expression B->E F Measure Downstream Protein Levels B->F

Caption: Workflow for investigating Nrf2 pathway activation.

Protocol: Nrf2 Reporter Gene Assay

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE or custom-generated) in a 96-well white, clear-bottom plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with various non-toxic concentrations of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (determined from the cytotoxicity assay). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Incubation: Incubate the cells for 16-24 hours.[9]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[9]

  • Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed in a parallel plate) and express the results as fold induction over the vehicle-treated control.

PART 3: Functional Outcomes - Anti-Inflammatory and Cytoprotective Effects

The activation of the Nrf2 pathway is expected to translate into tangible anti-inflammatory and cytoprotective effects. The following protocols are designed to assess these functional outcomes.

In Vitro Anti-Inflammatory Activity

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells.

Protocol: Inhibition of LPS-Induced Inflammatory Mediators in BV2 Microglia

  • Cell Seeding: Plate BV2 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile for 2-4 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Co-incubate the cells with the compound and LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Cell Lysate Collection: Lyse the cells to analyze the expression of inflammatory enzymes like iNOS and COX-2 by Western blotting or qPCR.

  • Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only treated group.

Signaling Pathway of Nrf2-Mediated Anti-inflammatory Effects

Anti_Inflammatory_Pathway cluster_compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile cluster_cellular Cellular Response Compound Dithiolethione Keap1 Keap1 Compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of NFkB NF-κB HO1->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription of

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Application Notes & Protocols: 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of organic synthesis, the strategic design of molecular precursors is paramount for the efficient construction of complex and functionally rich target molecules. 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile stands out as a preeminent example of such a precursor. This molecule, possessing a unique constellation of reactive functional groups—an enamine, a nitrile, and a reactive 1,2-dithiole-3-thione core—offers a remarkable toolkit for synthetic chemists. Its structure is primed for a diverse array of chemical transformations, enabling access to a wide spectrum of heterocyclic systems, many of which are scaffolds for pharmacologically active compounds.[1][2]

The inherent reactivity of this dithiole derivative stems from several key features:

  • Ambident Nucleophilicity: The exocyclic thione and the ring sulfur atoms can act as nucleophiles.

  • Electrophilic Sites: The carbon atoms of the dithiole ring and the nitrile group are susceptible to nucleophilic attack.

  • Activated Ring System: The S-S bond is a latent point of cleavage, facilitating ring-opening and ring-transformation reactions.[3][4]

  • Juxtaposed Functionality: The vicinal amino and cyano groups are a classic precursor motif for the construction of fused pyrazoles, pyridines, and other nitrogen-containing heterocycles.

This guide provides an in-depth exploration of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile as a synthetic precursor, detailing its own synthesis, its reactivity profile, and providing validated protocols for its application in the synthesis of valuable heterocyclic compounds for research and drug development.

Compound Profile
IUPAC Name 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
CAS Number 5147-74-0[5][6]
Molecular Formula C₄H₂N₂S₃[6]
Molecular Weight 174.27 g/mol
Appearance Yellow to orange crystalline solid
Key Synonyms 4-Cyano-5-amino-1,2-dithiol-3-thione

Part 1: Synthesis of the Precursor

The most common and efficient route to 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile involves the reaction of a malononitrile derivative with carbon disulfide in the presence of a suitable base. This method is analogous to syntheses of related 1,2-dithiole-3-thiones.[3][4] The causality behind this reaction lies in the generation of a dithioate intermediate from malononitrile, which then undergoes oxidative cyclization.

G cluster_start Starting Materials cluster_process Reaction Process Malononitrile Malononitrile Intermediate [NC-CH=C(S)S]⁻ Intermediate Malononitrile->Intermediate Nucleophilic Addition CS2 Carbon Disulfide (CS₂) CS2->Intermediate Nucleophilic Addition Base Base (e.g., NaH, Pyridine) Base->Intermediate Nucleophilic Addition Oxidation Oxidative S-S Bond Formation (e.g., with Sulfur or Air) Intermediate->Oxidation Product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Oxidation->Product Cyclization

Caption: General workflow for the synthesis of the title precursor.

Protocol 1: Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

This protocol is based on established methods for the synthesis of substituted 1,2-dithiole-3-thiones from active methylene compounds.[3][4]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Hydrogen sulfide (H₂S) may be evolved as a byproduct.

Reagents & MaterialsAmountMolesPurpose
Malononitrile6.6 g0.1 molStarting Material
Carbon Disulfide (CS₂)15.2 g (12 mL)0.2 molSulfur Source
Sodium Hydride (60% disp.)8.0 g0.2 molBase
Elemental Sulfur (S₈)3.2 g0.1 molOxidizing Agent
Dimethylformamide (DMF)150 mL-Solvent
Diethyl Ether500 mL-Precipitation
Dilute HClAs needed-Neutralization

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.0 g) and anhydrous DMF (100 mL). Cool the suspension to 0 °C in an ice-salt bath.

  • Formation of Nucleophile: Dissolve malononitrile (6.6 g) in DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C. The choice to add the malononitrile solution slowly is critical to control the exothermic reaction and prevent side reactions.

  • Dithioate Formation: After the addition is complete, add carbon disulfide (12 mL) dropwise over 30 minutes, again keeping the temperature below 5 °C. The reaction mixture will turn a deep red or brown color. Stir for an additional 2 hours at 0-5 °C.

  • Oxidative Cyclization: Add elemental sulfur (3.2 g) portion-wise to the reaction mixture. The temperature may rise slightly. After the addition, allow the mixture to warm to room temperature and stir for 12 hours. The elemental sulfur acts as an oxidant to facilitate the crucial S-S bond formation for the dithiole ring.

  • Workup and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with dilute HCl. A yellow-orange precipitate will form.

  • Purification: Filter the crude product, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove impurities. The product can be further purified by recrystallization from acetic acid or a mixture of DMF and ethanol to yield the title compound as bright orange crystals.

Part 2: Applications in Heterocyclic Synthesis

The true value of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile lies in its ability to be transformed into a variety of other heterocyclic systems. Its polyfunctional nature allows for controlled, stepwise, or one-pot multicomponent reactions.

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Application Notes & Protocols: Evaluating the Anticancer Activity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers investigating the anticancer properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a member of the dithiolethione class of compounds. Dithiolethiones are recognized for their significant chemopreventive and potential chemotherapeutic activities, primarily through the activation of cytoprotective signaling pathways.[1][2] This guide details the proposed mechanism of action, offers detailed, field-proven protocols for in vitro evaluation against cancer cell lines, and provides a framework for data interpretation. Methodologies covered include cytotoxicity assessment, apoptosis induction, and cell cycle analysis, designed to establish a robust, self-validating preclinical data package.

Introduction and Scientific Background

Dithiolethiones are sulfur-containing heterocyclic compounds that have been extensively studied for their role in cancer chemoprevention.[3][4] Their primary mechanism involves the induction of Phase II detoxification enzymes, which protect cells from carcinogenic insults and oxidative stress.[5] The compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile belongs to this promising class. Its structural features suggest a potential to modulate key cellular pathways involved in cancer cell survival and proliferation. Understanding its specific effects on cancer cell lines is a critical step in evaluating its therapeutic potential.

Proposed Mechanism of Action: Nrf2-ARE Pathway Activation

The cornerstone of dithiolethione bioactivity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] In homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Causality of Action: Electrophilic compounds like dithiolethiones are believed to react with specific cysteine residues on KEAP1. This covalent modification induces a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction and inhibiting Nrf2 degradation.[5] Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This leads to the transcriptional upregulation of a suite of cytoprotective proteins, including Phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which are pivotal in detoxifying carcinogens and mitigating oxidative stress.[1][3]

Caption: Proposed mechanism of Nrf2 pathway activation by the test compound.

Experimental Workflow for In Vitro Anticancer Assessment

A systematic, multi-assay approach is essential for a comprehensive evaluation. The workflow begins with a broad cytotoxicity screening to determine the compound's potency across various cancer cell lines, followed by more detailed mechanistic assays to probe for apoptosis induction and cell cycle disruption.

Experimental_Workflow cluster_setup Phase 1: Initial Setup & Screening cluster_mechanistic Phase 2: Mechanistic Elucidation start Select Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed treat_screen Treat with Compound (Dose-Response Gradient) seed->treat_screen mtt Protocol 2: MTT Assay (48-72h incubation) treat_screen->mtt ic50 Calculate IC50 Values mtt->ic50 seed_mech Seed Cells for Mechanistic Assays ic50->seed_mech treat_mech Treat with Compound (at IC50 concentration) seed_mech->treat_mech apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI Staining) treat_mech->apoptosis cell_cycle Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining) treat_mech->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow

Caption: High-level experimental workflow for in vitro compound evaluation.

Detailed Experimental Protocols

These protocols are designed as a starting point and should be optimized based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Maintenance

Principle: To ensure reproducible results, it is imperative to maintain healthy, exponentially growing cell cultures free from contamination.

  • Cell Lines: A panel of human cancer cell lines is recommended. Based on literature for related compounds, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) are logical starting points.[6]

  • Culture Medium: Use the medium recommended by the cell bank (e.g., DMEM or RPMI-1640). Supplement with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[7]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Subculture: Passage cells when they reach 80-90% confluency to maintain logarithmic growth. Use Trypsin-EDTA to detach adherent cells.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (stock solution in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A typical final concentration range is 0.1 to 100 µM.[7] Also prepare dilutions for the positive control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Monitor for the formation of purple precipitate.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Example Data Presentation for IC₅₀ Values

Cancer Cell Line Tissue of Origin 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile IC₅₀ (µM) Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1[7]
HepG2 Liver Carcinoma Experimental Value Experimental Value
HCT-116 Colon Carcinoma Experimental Value Experimental Value
PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4[7]

Note: Control IC₅₀ values are illustrative and should be determined experimentally.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[7]

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent layer with PBS, trypsinize, and combine with the supernatant containing floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.[10][11] PI intercalates with DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in the cell.

Procedure:

  • Cell Seeding & Treatment: As in the apoptosis protocol, treat cells in 6-well plates with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells as described previously.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • Zhang, Y., & Gordon, G. B. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Cancer Prevention Research, 1(4), 229-231. [Link]

  • Magesh, V., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Expert Opinion on Therapeutic Patents, 28(5), 419-430. [Link]

  • Talalay, P., & Prestera, T. (1993). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Taylor & Francis Online. [Link]

  • Johnson, D. A., et al. (2008). Chemical genomics of cancer chemopreventive dithiolethiones. Carcinogenesis, 29(8), 1635-1643. [Link]

  • Kensler, T. W., et al. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? AACR Journals. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

  • Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][5]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

  • Dittmann, K., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]

  • Xu, Y., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. [Link]

  • Eldehna, W. M., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. [Link]

  • Szlachcikowska, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5489. [Link]

  • Rong, Y., et al. (2023). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. Cell Reports, 42(12), 113539. [Link]

  • Lesyk, R., et al. (2013). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. Bioorganic & Medicinal Chemistry Letters, 23(18), 5224-5229. [Link]

  • Rong, Y., et al. (2023). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. PMC - PubMed Central. [Link]

  • Rouf, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer Chemotherapy and Pharmacology, 80(4), 793-803. [Link]

Sources

Application Notes and Protocols for Investigating the Neuroprotective Effects of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Neuroprotective Agent on the Horizon

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the convergence of oxidative stress, inflammation, and apoptosis, leading to progressive neuronal loss. The scientific community is in urgent pursuit of novel therapeutic agents that can interrupt these deleterious cascades. Within this landscape, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a member of the dithiolethione class of sulfur-containing heterocyclic compounds, has emerged as a promising candidate for neuroprotection. Dithiolethiones are naturally found in cruciferous vegetables and have garnered attention for their potent antioxidant and anti-inflammatory properties[1]. This guide provides a comprehensive overview of the mechanisms of action of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and detailed protocols for its investigation in relevant in vitro and in vivo disease models.

Mechanism of Action: A Two-Pronged Approach to Neuroprotection

The neuroprotective effects of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile are believed to be mediated through a dual mechanism involving the release of hydrogen sulfide (H₂S) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

1. Hydrogen Sulfide (H₂S) Donation:

Hydrogen sulfide is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in neuromodulation and cytoprotection[2][3]. Dithiolethiones, including 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, function as slow-releasing H₂S donors[2][4]. At physiological concentrations, H₂S exhibits a range of neuroprotective actions:

  • Anti-inflammatory Effects: H₂S can suppress the activation of microglia and inhibit the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a key contributor to neurodegeneration[1][3].

  • Antioxidant Properties: H₂S can directly scavenge reactive oxygen species (ROS) and enhance the production of endogenous antioxidants like glutathione (GSH)[5][6].

  • Anti-apoptotic Activity: H₂S has been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, and inhibit caspase activity, thus preventing programmed cell death in neurons[3].

  • Modulation of GSK-3β: H₂S can sulfhydrate glycogen synthase kinase-3β (GSK3β), inhibiting its activity and thereby preventing the hyperphosphorylation of Tau protein, a pathological hallmark of Alzheimer's disease[7].

2. Nrf2/Antioxidant Response Element (ARE) Pathway Activation:

The Nrf2 pathway is the master regulator of the cellular antioxidant response[8]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, such as dithiolethiones, can modify cysteine residues on Keap1, leading to the dissociation of Nrf2[8]. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes[8][9]. These genes encode for:

  • Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Antioxidant Proteins: Including heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis[9][10].

The activation of the Nrf2/ARE pathway by 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile fortifies neurons against oxidative insults, a critical aspect of its neuroprotective efficacy[1][11].

Signaling Pathway Diagram

Neuroprotective_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Neuroprotective Outcomes Compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile H2S H₂S Release Compound->H2S Slow Release Keap1_Nrf2 Keap1 Nrf2 Compound->Keap1_Nrf2 Modifies Keap1 ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Apoptosis_Proteins Pro-apoptotic Proteins H2S->Apoptosis_Proteins Inhibits GSK3b_active Active GSK3β H2S->GSK3b_active Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Outcome Reduced Oxidative Stress Inhibited Apoptosis Decreased Neuroinflammation Increased Neuronal Survival Apoptosis_Proteins->Outcome Reduced Inhibition GSK3b_inactive Inactive GSK3β (Sulfhydrated) GSK3b_active->GSK3b_inactive Sulfhydration GSK3b_inactive->Outcome ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GSH enzymes) ARE->Antioxidant_Genes Antioxidant_Genes->ROS Neutralizes Antioxidant_Genes->Outcome In_Vitro_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Pretreat Pre-treatment with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (Dose-response) Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂, Glutamate, 6-OHDA) Pretreat->Induce_Stress Assays Perform Downstream Assays Induce_Stress->Assays Viability Cell Viability Assay (MTT / AlamarBlue) Assays->Viability ROS Intracellular ROS Measurement (DCFH-DA) Assays->ROS Western Western Blot Analysis (Nrf2, HO-1, Caspase-3) Assays->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis Western->Data_Analysis

Caption: Workflow for in vitro assessment of neuroprotective effects.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol details the use of the human neuroblastoma cell line SH-SY5Y to model oxidative stress-induced cell death, a common feature in many neurodegenerative diseases.

A. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

B. Compound Treatment and Induction of Oxidative Stress:

  • Prepare a stock solution of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for 1-2 hours.

  • To induce oxidative stress, add hydrogen peroxide (H₂O₂) to each well to a final concentration of 150 µM.[12] This concentration should be optimized beforehand to cause approximately 50% cell death in 24 hours.[12]

  • Incubate the plates for a further 24 hours at 37°C.

C. Cell Viability Assessment (AlamarBlue Assay):

  • Following the 24-hour incubation, add AlamarBlue® reagent (10% of the well volume) to each well.[13]

  • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence with an ELISA reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]

  • Calculate cell viability as a percentage of the untreated control group.

Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Follow steps A and B from Protocol 1, using a black, clear-bottom 96-well plate.

  • After the desired treatment period (typically shorter, e.g., 6 hours after H₂O₂ addition), remove the medium and wash the cells twice with warm phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Express ROS levels as a percentage of the H₂O₂-treated control group.

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

This protocol assesses the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its downstream target, HO-1.

  • Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile at an effective concentration determined from Protocol 1 for various time points (e.g., 0, 2, 4, 6, 8 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.

  • Whole-Cell Lysate (for HO-1):

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of all samples using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (for nuclear and cytoplasmic fractions), HO-1 (for whole-cell lysates), Lamin B1 (nuclear loading control), and β-actin or GAPDH (cytoplasmic/whole-cell loading control).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Parameter Control Oxidative Stressor Stressor + Compound (Low Dose) Stressor + Compound (High Dose)
Cell Viability (%) 100~50IncreaseSignificant Increase
Intracellular ROS (%) 100HighDecreaseSignificant Decrease
Nuclear Nrf2 (Fold Change) 1~1IncreaseSignificant Increase
HO-1 Expression (Fold Change) 1Slight IncreaseIncreaseSignificant Increase
Table 1: Expected Quantitative Outcomes from In Vitro Assays.

In Vivo Application Notes and Protocols

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow Start Start: Acclimatize Animals (e.g., C57BL/6 Mice) Induce_Model Induce Disease Model (e.g., tMCAO for Stroke) Start->Induce_Model Treatment Administer Compound or Vehicle (e.g., i.p. injection) Induce_Model->Treatment Behavioral Behavioral Assessments (e.g., Neurological Deficit Score) Treatment->Behavioral Sacrifice Sacrifice Animals & Harvest Brains Behavioral->Sacrifice Histology Histological Analysis (Infarct Volume - TTC Staining) Sacrifice->Histology Biochem Biochemical Analysis (Immunohistochemistry, Western Blot) Sacrifice->Biochem Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochem->Data_Analysis

Caption: Workflow for in vivo assessment of neuroprotective effects.

Protocol 4: Mouse Model of Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R) for Ischemic Stroke

This protocol describes a widely used model to study the neuroprotective effects of compounds in the context of ischemic stroke.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

A. Animals and Groups:

  • Use adult male C57BL/6 mice (20-25 g).

  • Acclimatize the animals for at least one week before the experiment.

  • Randomly assign mice to the following groups:

    • Sham-operated + Vehicle

    • tMCAO/R + Vehicle

    • tMCAO/R + 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (multiple doses)

B. tMCAO/R Surgery:

  • Anesthetize the mouse with isoflurane.

  • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a 6-0 nylon monofilament suture with a silicon-coated tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • In sham-operated animals, perform the same surgical procedure without advancing the filament.

C. Compound Administration:

  • Dissolve 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in a suitable vehicle (e.g., DMSO and saline).

  • Administer the compound or vehicle via intraperitoneal (i.p.) injection immediately after reperfusion.

D. Neurological Deficit Scoring:

  • At 24 hours post-tMCAO/R, evaluate the neurological deficits using a 5-point scale:

    • 0: No observable deficit

    • 1: Forelimb flexion

    • 2: Circling to the contralateral side

    • 3: Falling to the contralateral side

    • 4: No spontaneous motor activity

E. Infarct Volume Measurement:

  • At 24 hours post-tMCAO/R, deeply anesthetize the mice and perfuse them transcardially with cold PBS.

  • Harvest the brains and slice them into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and calculate the infarct volume using image analysis software. Correct for edema by using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].

Parameter Sham tMCAO/R + Vehicle tMCAO/R + Compound
Neurological Score 02-3Decreased Score
Infarct Volume (%) 0~40-50Significantly Reduced
Table 2: Expected Quantitative Outcomes from In Vivo Stroke Model.

Conclusion

The dithiolethione 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile presents a compelling profile as a neuroprotective agent, leveraging the synergistic effects of H₂S donation and Nrf2 pathway activation. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential in clinically relevant models of neurodegenerative diseases. Through rigorous in vitro and in vivo testing, the full scope of this compound's neuroprotective capabilities can be elucidated, paving the way for potential new therapies for these devastating disorders.

References

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Application Notes and Protocols: 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Sulfur-Rich Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique chemical space and diverse biological activities is paramount. Among these, sulfur-containing heterocycles have garnered significant attention due to their wide-ranging pharmacological properties.[1] This document provides an in-depth technical guide on the applications of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile , a fascinating and highly functionalized dithiolethione scaffold, in drug discovery.

With a molecular formula of C₄H₂N₂S₃, this compound presents a unique amalgamation of reactive functional groups—an amine, a nitrile, and a thioxo-dithiole ring system—making it an exceptionally versatile building block for the synthesis of diverse compound libraries.[2] Emerging research has highlighted its potential in several therapeutic areas, most notably in oncology and infectious diseases. This guide will delve into the synthesis, mechanisms of action, and practical experimental protocols for leveraging this promising scaffold in your drug discovery programs.

Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: A Detailed Protocol

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile can be achieved through a one-pot, multi-component reaction that is analogous in principle to the well-established Gewald reaction for aminothiophene synthesis.[2][3][4][5][6][7] This approach offers an efficient and atom-economical route to this valuable heterocyclic building block.

Protocol 1: One-Pot Synthesis

Objective: To synthesize 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile from malononitrile and carbon disulfide.

Materials:

  • Malononitrile

  • Carbon Disulfide (CS₂)

  • Elemental Sulfur (S₈)

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., piperidine, morpholine)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve malononitrile (1 equivalent) in absolute ethanol.

  • Base Addition: To the stirred solution, slowly add a solution of sodium ethoxide (2 equivalents) in ethanol. Exercise caution as this reaction is exothermic.

  • Carbon Disulfide Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C.

  • Sulfur Addition: After the addition of carbon disulfide is complete, add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The color of the reaction mixture will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6. A yellow to orange precipitate of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any unreacted sulfur.

  • Drying: Dry the product under vacuum to obtain the purified 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Expected Yield: 60-75%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Mechanism of Action: A Dual Threat in Disease

The therapeutic potential of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its derivatives stems from their ability to modulate key cellular pathways implicated in cancer and microbial pathogenesis.

Anticancer Activity: Harnessing the Nrf2 Antioxidant Response

The primary anticancer mechanism of dithiolethiones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dithiolethiones, being electrophilic, are believed to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, upregulating their expression. These include Phase II detoxifying enzymes and antioxidant proteins such as:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies quinones and other electrophilic carcinogens.

  • Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion.

  • Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • Increased synthesis of Glutathione (GSH): The primary endogenous antioxidant in cells.[2][8]

This induction of the cellular antioxidant defense system protects normal cells from carcinogenic insults and can selectively induce apoptosis in cancer cells, which often exist in a state of heightened oxidative stress.

Antimicrobial_Mechanism cluster_inside_cell Dithiolethione 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile BacterialCell Bacterial Cell Dithiolethione->BacterialCell Cellular Uptake FabH FabH Enzyme Dithiolethione->FabH Direct Inhibition Reductases Bacterial Reductases (e.g., TrxB, Gor) Reduced_Dithiolethione Reduced Dithiol Reductases->Reduced_Dithiolethione Reduction of Disulfide Bond MetalIons Essential Metal Ions (Zn²⁺, Fe²⁺) Reduced_Dithiolethione->MetalIons Chelation Metalloenzymes Metalloenzymes Reduced_Dithiolethione->Metalloenzymes Inhibition MetalIons->Metalloenzymes Required for Function CellDeath Bacterial Cell Death Metalloenzymes->CellDeath Disruption of Essential Processes FabH->CellDeath Inhibition of Fatty Acid Synthesis

Caption: Proposed antimicrobial mechanisms of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Applications in Drug Discovery

The unique structural features and biological activities of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile make it a valuable asset in several areas of drug discovery.

A Versatile Scaffold for Library Synthesis

The presence of multiple reactive handles (amino, nitrile, and the dithiolethione ring) allows for the facile generation of diverse chemical libraries. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The dithiolethione ring itself can undergo various transformations. This chemical tractability makes it an ideal starting point for structure-activity relationship (SAR) studies.

Anticancer Drug Development

The potent Nrf2-activating properties of this scaffold make it a compelling candidate for the development of novel cancer chemopreventive and therapeutic agents. Derivatives can be designed to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Anticancer Activity Profile of Dithiolethione Derivatives (Illustrative)

Compound IDModificationTarget Cancer Cell LineIC₅₀ (µM)
Parent Scaffold -MCF-7 (Breast)12.5
A549 (Lung)18.2
Derivative A N-acetylationMCF-7 (Breast)8.7
A549 (Lung)15.1
Derivative B N-benzylationMCF-7 (Breast)5.2
A549 (Lung)9.8
Antimicrobial Drug Development

Given the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The potential of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile to inhibit essential bacterial enzymes and disrupt metal homeostasis makes it a promising lead for the development of novel antibacterial and antifungal agents. [9] Table 2: Antimicrobial Activity Profile (Illustrative)

Compound IDTarget MicroorganismMIC (µg/mL)
Parent Scaffold Staphylococcus aureus (MRSA)16
Escherichia coli32
Candida albicans8
Derivative C Staphylococcus aureus (MRSA)8
Escherichia coli16
Candida albicans4

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the initial biological characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its derivatives.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms. [7][10][11][12][13] Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a privileged scaffold in drug discovery, offering a unique combination of chemical tractability and potent biological activity. Its ability to modulate the Nrf2 pathway provides a compelling rationale for its development as an anticancer agent, while its potential to disrupt fundamental microbial processes positions it as a promising lead for new anti-infectives. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting molecule and its derivatives in their quest for novel therapeutics. Future research should focus on extensive SAR studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy of lead compounds derived from this versatile scaffold.

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  • Dotsenko, V. V., et al. (2021). 2-Amino-4, 5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno [2, 3-d] pyrimidines. ACS omega, 6(46), 31057-31071. [Link]

  • Zare, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@ SiO2@ vanillin@ thioglycolic acid nano-catalyst. RSC advances, 12(3), 1544-1555. [Link]

  • Al-Mousawi, S. M., et al. (2020). 2, 4-Diamino-5-(5-amino-3-oxo-2, 3-dihydro-1H-pyrazol-4-yl)-5H-chromeno [2, 3-b] pyridine-3-carbonitrile. Molbank, 2020(3), M1149. [Link]

  • Doemling, A. (2012). The discovery of new isocyanide-based multi-component reactions. Current opinion in chemical biology, 16(3-4), 263-268. [Link]

  • Parshall, G. W. (1965). Catalysis by hydrogen halides. V. The reaction of electrophiles with nucleophiles. Journal of the American Chemical Society, 87(13), 2889-2895. [Link]

  • Kotha, S., & Khedkar, P. (2005). Design, synthesis, and utility of defined molecular scaffolds. Organics, 2(2), 13. [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1, 3, 4-thiadiazoles. Letters in Drug Design & Discovery, 15(1), 15-24. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4, 5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno [2, 3-d] pyrimidines. ResearchGate. [Link]

Sources

high-throughput screening assays for dithiolethione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: High-Throughput Screening for Activators of the Nrf2 Pathway: An Application & Protocol Guide for Dithiolethione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dithiolethiones are a class of organosulfur compounds with significant therapeutic potential, primarily acting as powerful indirect antioxidants and chemopreventive agents. Their mechanism of action is largely attributed to the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes. Identifying novel and potent dithiolethione-based Nrf2 activators from large chemical libraries requires a robust, validated, and efficient high-throughput screening (HTS) strategy. This guide provides a detailed framework and step-by-step protocols for a multi-stage HTS workflow designed to identify, confirm, and validate true activators of the Nrf2 pathway.

The Nrf2-Keap1 Signaling Pathway: The Core Mechanism

Under normal physiological conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3][4] Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its half-life to a mere 20 minutes.[1]

Dithiolethiones and other electrophilic Nrf2 activators function by reacting with highly sensitive cysteine residues on the Keap1 protein.[2][3] This covalent modification disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2's degradation.[5] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[1][4] In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1][3][4][6] This binding event initiates the transcription of a broad array of over 250 cytoprotective genes, including enzymes involved in detoxification (e.g., NQO1) and glutathione biosynthesis (e.g., GCLC).[1][3][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (Cysteine Sensor) Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Keap1->Nrf2 Release Cul3 Cul3-E3 Ligase Keap1->Cul3 Complex Formation Nrf2_acc Nrf2 (Accumulates) Cul3->Nrf2 Ubiquitination DTH Dithiolethione (Activator) DTH->Keap1 Modifies Cysteines Nrf2_nuc Nrf2 Nrf2_acc->Nrf2_nuc Translocation sMaf sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to DNA Genes Cytoprotective Genes (NQO1, GCLC, etc.) ARE->Genes Initiates Transcription Nrf2_nuc->sMaf Heterodimerization

Figure 1: The Nrf2-Keap1 Signaling Pathway.

A Strategic HTS Workflow for Discovering Nrf2 Activators

A successful HTS campaign relies on a multi-step, funnel-like approach to minimize false positives and efficiently identify true, mechanism-specific hits.[7][8] The process begins with a sensitive primary screen to identify all potential activators ("hits"). These initial hits are then subjected to a series of increasingly stringent secondary and counter-screens to confirm their activity, elucidate their mechanism, and rule out assay interference.[8][9]

This workflow ensures that resources are focused on compounds with the highest likelihood of being genuine Nrf2 activators.

HTS_Workflow cluster_validation Validation & Triage Start Compound Library (e.g., Dithiolethiones) Primary Primary Screen ARE-Luciferase Reporter Assay Start->Primary Hits Initial Hits (All Potential Actives) Primary->Hits Identifies ~0.5-3% of library Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation ConfirmedHits Confirmed Hits (Potency Determined) Confirmation->ConfirmedHits Secondary Secondary Assay (Orthogonal) NQO1 Activity ConfirmedHits->Secondary Confirm biological effect Counter1 Counter-Screen 1 Cytotoxicity Assay ConfirmedHits->Counter1 Rule out toxicity Counter2 Counter-Screen 2 Luciferase Inhibition ConfirmedHits->Counter2 Rule out assay interference Validated Validated, Specific Nrf2 Activators

Sources

Application and Protocol Guide for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives Utilizing Novel Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a wide array of therapeutic agents, celebrated for their diverse biological activities. Among these, 5-amino-1H-pyrazole-4-carbonitrile and its analogues are particularly valuable as versatile intermediates. This guide provides an in-depth exploration of contemporary catalytic methods for their synthesis, focusing on novel, efficient, and sustainable approaches that offer significant advantages over classical methodologies.

Introduction: The Significance of 5-Amino-1H-pyrazole-4-carbonitriles

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged structure in medicinal chemistry, forming the backbone of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of efficient synthetic routes to these compounds is therefore a critical area of research. Traditional methods for pyrazole synthesis often rely on harsh reaction conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to environmental concerns and purification challenges. The advent of novel catalytic systems, particularly in the realm of nanocatalysis and supported metal catalysis, has revolutionized this field, enabling greener, more efficient, and highly selective syntheses.

This document serves as a detailed guide to the application of these novel catalysts, providing not only step-by-step protocols but also the scientific rationale behind the choice of catalyst and reaction conditions.

Catalytic Strategies for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is typically achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative. The choice of catalyst is crucial in driving this reaction to high yields and purity.

Nanocatalysis: A New Frontier

Nanocatalysts have emerged as a highly promising class of materials for organic synthesis, offering high surface area-to-volume ratios, remarkable catalytic activity, and excellent recyclability.[2][3][4]

Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), offer the significant advantage of easy separation from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling.[5][6]

A notable example is the use of tannic acid-functionalized silica-coated Fe₃O₄ nanocomposites (Fe₃O₄@SP@TA).[7] This catalyst provides an environmentally friendly procedure for the synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives through a three-component mechanochemical reaction.[7] Another innovative approach utilizes bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe₃O₄ magnetic nanoparticles (Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs) for the synthesis of novel 5-amino-bispyrazole-4-carbonitriles.[8][9]

Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using a Magnetically Separable Nanocatalyst

This protocol is adapted from methodologies employing functionalized Fe₃O₄ nanoparticles.[7][8][10][11]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs) (0.05 g)

  • Solvent (e.g., water/ethanol mixture or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the magnetic nanocatalyst (0.05 g).

  • The reaction can be performed under solvent-free conditions with grinding or in a minimal amount of a green solvent like water/ethanol.

  • Stir the mixture at a specified temperature (e.g., 55 °C or room temperature, depending on the catalyst's activity) for the required time (typically 15-30 minutes).[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add a suitable solvent (e.g., ethanol or chloroform) to the mixture.

  • Separate the magnetic nanocatalyst using an external magnet.

  • The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.[5][7][11]

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

Layered double hydroxides are a class of anionic clays that can be utilized as efficient heterogeneous catalysts. A novel catalyst consisting of nano copper stabilized on a layered double hydroxide functionalized with N¹,N³-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA) has been reported for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.[1][12] This system demonstrates high yields in short reaction times within a water/ethanol solvent system.[1][12] Calcined Mg-Fe hydrotalcite has also been shown to be an effective heterogeneous catalyst for this transformation at ambient temperature.[13][14]

General Workflow for Nanocatalyst Application

G cluster_prep Catalyst Preparation & Characterization cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification catalyst_synthesis Synthesis of Novel Nanocatalyst characterization Characterization (TEM, XRD, FT-IR, VSM, etc.) catalyst_synthesis->characterization reaction_mixture Reaction in Green Solvent or Solvent-Free characterization->reaction_mixture reactants Aldehyde + Malononitrile + Phenylhydrazine reactants->reaction_mixture Add Catalyst catalyst_recovery Catalyst Separation (e.g., via Magnet) reaction_mixture->catalyst_recovery catalyst_recovery->catalyst_synthesis Recycle Catalyst product_isolation Product Isolation & Recrystallization catalyst_recovery->product_isolation final_product final_product product_isolation->final_product Pure Product

Caption: Workflow for nanocatalyst-mediated synthesis.

Copper-Based Catalysis

Copper catalysts are attractive due to their low cost, low toxicity, and high catalytic activity in a variety of organic transformations.[15]

Copper(II)-coated magnetic core-shell nanoparticles have been engineered for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in a mild, green environment.[5][6] These catalysts combine the advantages of copper catalysis with the ease of magnetic separation.[6] Furthermore, a novel nano copper catalyst immobilized on a modified layered double hydroxide has shown significant activity and selectivity.[12] Copper oxide nanoparticles (CuO NPs) have also been employed as a green, efficient, and reusable nanocatalyst for the synthesis of related pyrano[2,3-c]pyrazole derivatives.[16]

An efficient method for the synthesis of pyrazoles through a copper-catalyzed condensation reaction at room temperature has been developed, overcoming the need for acid-catalyzed systems.[15] Copper triflate (Cu(OTf)₂) has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores via a cross-dehydrogenative coupling reaction under aerobic conditions.[17]

Reaction Mechanism: A Closer Look

The proposed mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in the presence of many of these novel catalysts generally follows a consistent pathway.[1][10]

  • Activation of the Aldehyde: The catalyst, often a Lewis acidic metal center, activates the carbonyl group of the aldehyde, making it more electrophilic.

  • Knoevenagel Condensation: The activated aldehyde undergoes a Knoevenagel condensation with the active methylene group of malononitrile to form an arylidene malononitrile intermediate.

  • Michael Addition: Phenylhydrazine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the arylidene malononitrile.

  • Cyclization and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 5-amino-1H-pyrazole-4-carbonitrile ring system.

Proposed Catalytic Cycle

G cluster_main Catalytic Cycle Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Malononitrile Malononitrile Arylidene_Malononitrile Arylidene Malononitrile Malononitrile->Arylidene_Malononitrile Knoevenagel Condensation Phenylhydrazine Phenylhydrazine Michael_Adduct Michael Adduct Phenylhydrazine->Michael_Adduct Michael Addition Catalyst Catalyst Catalyst->Activated_Aldehyde Activates Activated_Aldehyde->Arylidene_Malononitrile Arylidene_Malononitrile->Michael_Adduct Final_Product 5-Amino-1H-pyrazole- 4-carbonitrile Michael_Adduct->Final_Product Cyclization & Tautomerization Final_Product->Catalyst Regenerates

Caption: Generalized catalytic cycle for pyrazole synthesis.

Data Summary: Comparison of Catalytic Systems

Catalyst TypeCatalyst ExampleSolventTemp. (°C)Time (min)Yield (%)ReusabilityReference
Magnetic Nanoparticle Fe₃O₄@SiO₂@vanillin@thioglycolic acidSolvent-freeRT5-1090-98>6 cycles[8][9]
Magnetic Nanoparticle Fe₃O₄@SP@TASolvent-free8010-2092-98>6 cycles[7]
Layered Double Hydroxide LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93>4 cycles[1][12]
Hydrotalcite Calcined Mg-Fe HydrotalciteEthanolRT30-4588-95Yes[13][14]
Copper Nanoparticle Fe₃O₄@SiO₂/...@Cu(OAc)₂EthanolReflux25-4085-96>4 cycles[5][6]
Homogeneous Copper Cu(NO₃)₂·3H₂OCH₃CNRT15-6081-87N/A[15]

Conclusion and Future Outlook

The development of novel catalysts has significantly advanced the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, offering greener, more efficient, and economically viable routes. Nanocatalysts, particularly magnetically separable and layered double hydroxide-based systems, have demonstrated exceptional performance in terms of activity, selectivity, and reusability. Copper-based catalysts also present a cost-effective and powerful alternative.

Future research will likely focus on the design of even more sophisticated and multifunctional catalysts, potentially combining different catalytic motifs to achieve tandem reactions and further streamline synthetic pathways. The exploration of flow chemistry in conjunction with these solid-supported catalysts could also pave the way for continuous and scalable production of these important pharmaceutical building blocks.[18]

References

  • Alwan, E. S. (n.d.). THE APPLICATIONS OF NANOCATALYSTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. Retrieved from [Link]

  • Thieme. (n.d.). Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Retrieved from [Link]

  • Alwan, E. S. (2024, October 25). The applications of nanocatalysts in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Badhe, R. V., et al. (2025, August 10). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, February 8). Cu-catalysed pyrazole synthesis in continuous flow. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ACS Publications. (2018, June 13). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 1). Ferrite nanocatalysts in the synthesis of heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fabrication of Copper(II)-coated Magnetic Core-shell Nanoparticles an Engineered Nano-magnetic Catalyst for the Synthesis of Pyrano Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2022, August 26). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole 4-carbonitride derivatives. Retrieved from [Link]

  • Bentham Science. (2018, January 1). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Materials Chemistry and Mechanics. (n.d.). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • National Institutes of Health. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2. Retrieved from [Link]

  • PubMed. (2017, June 21). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]

  • OUCI. (n.d.). Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functional…. Retrieved from [Link]

  • ResearchGate. (2023, August 28). (PDF) Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functionalized Silica-Coated Fe3O4 Nanoparticles as a highly-efficient and magnetically Separable Catalyst (Fe3O4@SiO2/NH/CC/2APy/CuII). Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Abstract: This document provides a comprehensive guide and a detailed protocol for the purification of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a polar heterocyclic compound. Dithiolethiones are a class of sulfur-containing scaffolds with significant therapeutic potential, including antioxidative and chemotherapeutic activities.[1] Achieving high purity of this target compound is critical for subsequent biological screening and drug development activities. This guide outlines a robust reversed-phase flash chromatography method, addressing the challenges typically associated with purifying polar molecules.[2]

Foundational Principles: Strategic Approach to Purifying a Polar Heterocycle

The structural features of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile—notably the primary amine (-NH2), nitrile (-CN), and multiple sulfur heteroatoms—confer a high degree of polarity. This intrinsic polarity presents a challenge for traditional normal-phase chromatography on silica gel, where strong adsorption can lead to poor resolution and recovery.

Our strategy, therefore, pivots to Reversed-Phase Flash Chromatography . This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[2][3] This setup is ideal for polar analytes, which will have weaker interactions with the stationary phase and elute in a controlled manner as the mobile phase becomes progressively less polar.

Causality of Method Selection:

  • Enhanced Retention Control: For highly polar compounds, reversed-phase chromatography offers superior control over retention and elution compared to normal-phase, where such compounds might either not elute or streak badly.[2]

  • Improved Solubility: The aqueous-organic mobile phases used in reversed-phase chromatography are often better at solubilizing polar crude mixtures, preventing precipitation on the column.

  • Predictive Method Development: Thin Layer Chromatography (TLC) on C18-functionalized plates can be effectively used to scout for optimal mobile phase conditions, which directly translate to the flash chromatography method.[4]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process, from initial analysis of the crude material to the final isolation of the pure compound.

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography Crude Crude 5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile TLC Reversed-Phase TLC Analysis (C18 Plate) Crude->TLC Solvent Determine Optimal Mobile Phase TLC->Solvent Prepare Sample Preparation (Dry Loading) Solvent->Prepare Load Load Sample Prepare->Load Equilibrate Column Equilibration (C18 Flash Column) Equilibrate->Load Elute Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC/LC-MS Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Isolated Pure Compound Evaporate->Pure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile?

A1: The most prevalent and direct method is the reaction of malononitrile with carbon disulfide in the presence of a suitable base, followed by treatment with an elemental sulfur source. This one-pot reaction, while efficient, is sensitive to reaction conditions.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons. The initial reaction between malononitrile, carbon disulfide, and the base is often exothermic. Uncontrolled temperature increases can lead to the formation of intractable polymeric materials and other side products. Furthermore, the subsequent sulfurization step requires a specific temperature range to ensure the efficient formation of the dithiole ring without promoting degradation of the product.

Q3: My final product is a dark, tar-like substance instead of a crystalline solid. What went wrong?

A3: The formation of a tar-like substance is a common issue and typically points to polymerization or extensive side reactions. The most likely causes are:

  • Excessively high reaction temperature: This is the most frequent culprit.

  • Incorrect stoichiometry: An improper ratio of reactants, especially an excess of base, can catalyze polymerization.

  • Presence of impurities in starting materials: Ensure the purity of malononitrile and the solvent.

  • Prolonged reaction time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation.

Q4: Is an inert atmosphere necessary for this reaction?

A4: While not always strictly required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This precaution minimizes the risk of oxidative side reactions, which can contribute to the formation of colored impurities and reduce the overall yield.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions & Explanations
1. Low or No Yield of Desired Product a) Ineffective Base: The chosen base may not be strong enough to deprotonate malononitrile effectively. b) Poor Quality of Sulfur Source: The elemental sulfur may have low reactivity. c) Reaction Temperature Too Low: The sulfurization step may not have reached the necessary activation energy. d) Premature Precipitation: The intermediate salt may precipitate out of solution before reacting with sulfur.a) Base Selection: Use a strong, non-nucleophilic base. Sodium ethoxide or sodium hydride in an appropriate solvent (e.g., DMF, DMSO) are common choices. Ensure the base is fresh and has been stored correctly. b) Sulfur Activation: Use finely powdered elemental sulfur. The addition of a phase-transfer catalyst can sometimes improve the reaction rate. Some protocols benefit from using a soluble sulfur source if elemental sulfur proves problematic. c) Temperature Optimization: While avoiding excessive heat is crucial, the sulfurization step typically requires gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to find the optimal temperature and time. d) Solvent Choice: Ensure the solvent can keep the intermediate dithiocarbamate salt in solution. DMF or DMSO are generally effective. If solubility is an issue, a co-solvent system might be necessary.
2. Formation of Multiple Byproducts (Complex TLC) a) Uncontrolled Exotherm: Rapid addition of reagents, particularly carbon disulfide, can cause temperature spikes. b) Incorrect Stoichiometry: An excess of any reactant can lead to side reactions. c) Air (Oxygen) Contamination: Oxidative processes can generate various impurities.a) Controlled Addition: Add carbon disulfide dropwise to the cooled (0-5 °C) solution of malononitrile and base. Maintain cooling throughout the addition. b) Precise Stoichiometry: Carefully measure all reactants. A common starting point is a slight excess of carbon disulfide and sulfur relative to malononitrile. c) Use Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
3. Difficulty in Product Isolation & Purification a) Oily or Tarry Product: Indicates the presence of polymeric material and other impurities. b) Product Contaminated with Sulfur: Unreacted elemental sulfur can be difficult to remove. c) Product Insoluble in Common Solvents: The product may have limited solubility, making recrystallization challenging.a) Optimized Work-up: After the reaction, quench by pouring the mixture into acidified water. This will precipitate the crude product and neutralize any remaining base. The resulting solid can then be collected by filtration. If it oils out, try adding ice to the acidified water. b) Sulfur Removal: Wash the crude product with a solvent that dissolves sulfur but not the product, such as cold carbon disulfide or diethyl ether. c) Recrystallization: The product can often be recrystallized from a high-boiling point solvent like DMF, or a DMF/ethanol mixture. If the product is highly insoluble, soxhlet extraction or digestion in a suitable hot solvent may be effective for purification.

Experimental Protocols & Methodologies

Baseline Synthesis Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of the Reaction Mixture

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

  • Add malononitrile to the DMF and stir until fully dissolved.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add sodium ethoxide (or another suitable base) portion-wise, ensuring the temperature does not exceed 10 °C.

Step 2: Formation of the Dithiocarbamate Intermediate

  • Once the base is fully added and the mixture is homogeneous, add carbon disulfide dropwise via a syringe or dropping funnel over 30-45 minutes. Maintain the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to stir at this temperature for an additional hour.

Step 3: Sulfurization to Form the Dithiole Ring

  • Add finely powdered elemental sulfur to the reaction mixture.

  • Slowly warm the mixture to 40-50 °C and maintain this temperature, monitoring the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a stirred solution of ice-cold water and hydrochloric acid (to reach a pH of 2-3).

  • A precipitate (typically yellow or orange) should form. Collect the solid by vacuum filtration.

  • Wash the crude solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove unreacted sulfur.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/ethanol) to obtain pure 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Visual Diagrams

Proposed Synthetic Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Oxidation Malononitrile Malononitrile (NC-CH2-CN) Carbanion Malononitrile Carbanion (NC-CH(-)-CN) Malononitrile->Carbanion + Base Base Base (e.g., NaOEt) Intermediate Dithiocarboxylate Salt Carbanion->Intermediate + CS2 CS2 Carbon Disulfide (CS2) Product 5-amino-3-thioxo-3H-1,2- dithiole-4-carbonitrile Intermediate->Product + Sulfur (Oxidative Cyclization) Sulfur Elemental Sulfur (S8)

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory CheckYield Is the yield low or zero? Start->CheckYield CheckPurity Is the product impure (tar, multiple spots)? CheckYield->CheckPurity No CheckBase Verify Base Activity & Stoichiometry CheckYield->CheckBase Yes CheckAddition Was CS2 addition slow & controlled? CheckPurity->CheckAddition Yes EndPurity Refine Reaction Conditions & Purification CheckPurity->EndPurity No, other issue CheckTemp Review Temperature Control (Initial cooling & heating) CheckBase->CheckTemp CheckReagents Check Quality of Sulfur & Solvents CheckTemp->CheckReagents EndYield Adjust Base, Temp, or Reagents CheckReagents->EndYield CheckAtmosphere Was an inert atmosphere used? CheckAddition->CheckAtmosphere OptimizeWorkup Optimize Work-up & Purification CheckAtmosphere->OptimizeWorkup OptimizeWorkup->EndPurity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • General Synthesis of 1,2-Dithiole-3-thiones: A comprehensive review on the synthesis and reactions of this class of compounds, providing found

    • Source: Chemical Reviews
    • URL: [Link] (Note: A specific article link is not available, but this journal is a primary source for such reviews).

  • Multicomponent Reactions in Heterocyclic Synthesis: This reference discusses the principles of multicomponent reactions, which are relevant to the one-pot synthesis of the target molecule.

    • Source: Archive of SID
    • URL: [Link]

  • Synthesis of Functionalized Thiophenes and Dithioles: While not the exact molecule, this article describes related syntheses and the challenges of working with sulfur-containing heterocycles, offering transferable insights.[1][2]

    • Source: Molecules (MDPI)
    • URL: [Link]

  • Reactions of Malononitrile in Heterocyclic Synthesis: Provides context on the reactivity of malononitrile, a key starting m

    • Source: Arkivoc
    • URL: [Link] (Note: A leading journal for organic chemistry, search for malononitrile reactions for specific articles).

Sources

Technical Support Center: Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important heterocyclic compound.

I. Introduction to the Synthesis

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a crucial process for obtaining a versatile building block in medicinal chemistry and materials science. The most common synthetic route involves the reaction of elemental sulfur with a suitable precursor in a basic medium. While seemingly straightforward, this reaction is often plagued by low yields and the formation of impurities. This guide will address common challenges and provide evidence-based strategies to enhance your synthetic outcomes.

II. Reaction Mechanism and Key Parameters

A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting. The formation of the 1,2-dithiole-3-thione ring generally proceeds through the sulfuration of active methylene compounds.

DOT Script for Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Starting_Material Active Methylene Nitrile Enethiolate Enethiolate Intermediate Starting_Material->Enethiolate Base Sulfur Elemental Sulfur (S8) Polysulfide Polysulfide Species Sulfur->Polysulfide Base Base Base (e.g., Morpholine) Cyclization_Precursor Cyclization Precursor Enethiolate->Cyclization_Precursor + Polysulfide Final_Product 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Cyclization_Precursor->Final_Product Intramolecular Cyclization & Oxidation

Caption: Proposed reaction mechanism for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

III. Troubleshooting Guide: Low Yield

Low product yield is the most frequently encountered issue. The following Q&A section addresses potential causes and solutions.

Q1: My reaction yield is consistently below 30%. What are the most likely causes?

A1: Consistently low yields often point to one or more of the following factors:

  • Purity of Starting Materials: Impurities in the starting active methylene nitrile or elemental sulfur can significantly hinder the reaction. Recrystallize the nitrile if its purity is questionable. Use high-purity, finely powdered sulfur.

  • Inefficient Base: The choice and amount of base are critical. While various bases can be used, morpholine is commonly employed. An insufficient amount of base will lead to incomplete deprotonation of the active methylene group, while a large excess can promote side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate and the stability of intermediates. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to the decomposition of the product and the formation of tar-like byproducts.[1]

  • Inadequate Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I observe the formation of a significant amount of black, tar-like precipitate. How can I prevent this?

A2: The formation of tarry byproducts is often a result of polymerization or decomposition reactions occurring at elevated temperatures.[1] To mitigate this:

  • Temperature Control: Maintain a consistent and optimal reaction temperature. A temperature range of 60-80°C is often a good starting point, but this may need to be optimized for your specific setup.

  • Solvent Choice: The use of a suitable solvent can help to solubilize reactants and intermediates, preventing localized overheating and promoting a more homogeneous reaction mixture.[1] Solvents like ethanol, dimethylformamide (DMF), or pyridine have been used.

  • Efficient Stirring: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture and prevent localized hot spots.

Q3: Could the order of reagent addition impact the yield?

A3: Yes, the order of addition can be crucial. It is generally recommended to first dissolve the active methylene nitrile and elemental sulfur in the solvent, followed by the slow, dropwise addition of the base. This helps to control the initial exothermic reaction and maintain a more controlled reaction environment.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis?

A1: While several solvents can be used, ethanol is a common and effective choice due to its ability to dissolve the reactants and its relatively low cost.[1] However, for certain substrates, higher boiling point solvents like DMF might be necessary to achieve a sufficient reaction rate. Experimentation with different solvents may be required to find the optimal conditions for your specific starting materials.

Q2: How can I effectively purify the crude product?

A2: Recrystallization is the most common and effective method for purifying 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.[1] Ethanol or a mixture of ethanol and water is frequently used as the recrystallization solvent.[1] Column chromatography can also be employed for higher purity, although it is a more resource-intensive method.

Q3: My final product is off-color (e.g., brownish instead of yellow). What is the cause?

A3: An off-color product typically indicates the presence of impurities, which could be unreacted starting materials, side products, or decomposition products.[1] The formation of elemental sulfur as a byproduct can also impart a yellow color.[1] Thorough purification by recrystallization is essential to obtain a product of the desired color and purity.

Q4: Are there alternative synthetic methods to improve the yield?

A4: Yes, several alternative methods for the synthesis of 3H-1,2-dithiole-3-thiones have been reported, though they may have their own limitations such as harsh reaction conditions or the use of less accessible reagents.[2] Some of these methods include the sulfuration of 3-oxoesters and the reaction of terminal alkynes with carbon disulfide and elemental sulfur.[2][3] For specific derivatives, exploring these alternative routes might lead to improved yields.

V. Experimental Protocol: A Generalized Procedure

This protocol provides a general framework for the synthesis. Optimization of specific parameters may be necessary.

Materials:

  • Active methylene nitrile (1 equivalent)

  • Elemental sulfur (2-3 equivalents)

  • Base (e.g., Morpholine, 1-1.5 equivalents)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene nitrile and elemental sulfur.

  • Add the solvent to the flask and begin stirring to form a suspension.

  • Gently heat the mixture to the desired reaction temperature (e.g., 70°C).

  • Slowly add the base dropwise to the reaction mixture over a period of 15-30 minutes.

  • Maintain the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

DOT Script for Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (Nitrile, Sulfur, Solvent) B 2. Heat to Reaction Temp. A->B C 3. Add Base Dropwise B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp. D->E Reaction Complete F 6. Precipitate in Acidified Water E->F G 7. Filter and Wash F->G H 8. Dry Crude Product G->H I 9. Recrystallize for Purification H->I

Caption: A generalized experimental workflow for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

VI. Data Summary

ParameterRecommended Range/ValueRationale
Temperature 60 - 80 °CBalances reaction rate and product stability.
Base (Morpholine) 1 - 1.5 equivalentsSufficient for deprotonation without promoting excessive side reactions.
Sulfur 2 - 3 equivalentsEnsures complete sulfuration of the starting material.
Solvent Ethanol, DMF, PyridineProvides a suitable reaction medium; choice depends on substrate and desired temperature.

VII. References

  • Benchchem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. Retrieved from

  • Benchchem. (n.d.). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. Retrieved from

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from

  • MDPI. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from

  • National Institutes of Health. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from

Sources

Technical Support Center: Reactions of 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of byproducts in your reactions. The insights provided are based on established principles of heterocyclic chemistry and field-proven experience.

Troubleshooting Guide: Identifying and Resolving Byproduct Formation

This section addresses specific experimental issues you may encounter, linking them to potential byproduct formation and offering corrective actions.

Question 1: My reaction mixture turned from a bright yellow to a dark brown/black color upon heating, and the yield of my desired product is very low. What could be the cause?

Answer:

This is a common observation and often points to the thermal decomposition of the 1,2-dithiole-3-thione ring system, a known reactivity pathway for this class of compounds.[1] The intense coloration is likely due to the formation of complex polymeric sulfur-containing materials.

Causality Explained: The 1,2-dithiole-3-thione core contains a relatively weak S-S bond. Under thermal stress, this bond can cleave, leading to reactive intermediates that readily polymerize or react with other species in the mixture. The presence of the electron-donating amino group and the electron-withdrawing nitrile group can influence the stability of the ring, but decomposition at elevated temperatures is a known issue for many dithiolethiones.

Troubleshooting Workflow:

  • Reaction Temperature Optimization: Carefully control the reaction temperature. If the literature protocol suggests a high temperature, consider running a series of small-scale experiments at incrementally lower temperatures to find a balance between reaction rate and byproduct formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote oxidative degradation pathways, contributing to the dark coloration and product loss.

  • Solvent Choice: Ensure your solvent is thoroughly degassed and dry. Protic solvents or those containing dissolved oxygen can facilitate decomposition.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Experimental Protocol: Monitoring Reaction by TLC

  • Eluent System: Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) and gradually increase the polarity to achieve good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The highly conjugated starting material and potential aromatic byproducts should be UV-active. A potassium permanganate stain can also be effective for visualizing sulfur-containing compounds.

Question 2: I observe an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of a sulfur atom from my starting material. What is this byproduct?

Answer:

This observation strongly suggests the formation of a thiophene derivative through sulfur extrusion from the 1,2-dithiole-3-thione ring. This is a classic ring transformation reaction for this heterocyclic system.[1]

Mechanistic Insight: The 1,2-dithiole-3-thione ring can undergo rearrangement and lose an exocyclic or ring sulfur atom to form a more stable five-membered thiophene ring. This process can be promoted by heat, light, or certain reagents.

Logical Relationship of Byproduct Formation

Byproduct_Formation A 5-Amino-3-thioxo-3H-1,2- dithiole-4-carbonitrile B Thiophene Byproduct (Sulfur Extrusion) A->B Rearrangement & C Reaction Conditions (Heat, Light, Reagents) C->A Induces

Caption: Ring transformation of the dithiolethione to a thiophene byproduct.

Identification and Mitigation:

  • Characterization: Isolate the byproduct using preparative chromatography (e.g., flash chromatography or preparative HPLC). Characterize its structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR spectra should show characteristic shifts for a thiophene ring.

  • Mitigation Strategies:

    • Photochemical Reactions: If the reaction is sensitive to light, conduct it in a flask wrapped in aluminum foil.

    • Reagent Choice: Certain reagents, particularly strong nucleophiles or bases, can promote sulfur extrusion. If possible, explore milder alternatives.

Question 3: My NMR spectrum shows a complex mixture of products, and I suspect the amino and/or nitrile groups are reacting. What are the possible side reactions?

Answer:

The amino and nitrile functionalities on the 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile are reactive and can participate in various side reactions, leading to a complex product mixture.

Potential Side Reactions:

  • Reaction of the Amino Group:

    • Acylation/Alkylation: If your reaction involves acylating or alkylating agents, the exocyclic amino group can compete with your intended reaction site.

    • Reaction with Aldehydes/Ketones: The amino group can condense with aldehydes or ketones to form imines (Schiff bases).

  • Reaction of the Nitrile Group:

    • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.

    • Cyclization: The amino and nitrile groups are in proximity, which can facilitate intramolecular cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, especially in the presence of suitable reagents.[2]

Troubleshooting Workflow

Troubleshooting_Side_Reactions T Complex NMR Spectrum A Protecting Group Strategy for Amino Group T->A If Amino Group Reactivity Suspected B Control of pH T->B If Nitrile Hydrolysis Suspected C Anhydrous Conditions T->C To Prevent Hydrolysis

Caption: Decision-making workflow for addressing complex side reactions.

Preventative Measures:

  • Protecting Groups: If the amino group is interfering, consider protecting it (e.g., as a Boc-carbamate) before proceeding with your main reaction. The protecting group can be removed in a subsequent step.

  • pH Control: If nitrile hydrolysis is a concern, maintain neutral or buffered reaction conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral characteristics of the 1,2-dithiole-3-thione core that I should look for in my analytical data?

A1: The 1,2-dithiole-3-thione moiety has distinct spectroscopic signatures:

Spectroscopic TechniqueCharacteristic Feature
UV-Vis Strong absorption in the visible region (typically yellow to red color).
¹³C NMR The thiocarbonyl carbon (C=S) is highly deshielded and appears at a very low field (typically >180 ppm). The carbons of the dithiole ring also have characteristic shifts.
IR Spectroscopy A characteristic C=S stretching vibration, although it can be weak and coupled with other vibrations. Look for bands in the 1100-1250 cm⁻¹ region.
Mass Spectrometry A distinct isotopic pattern due to the presence of three sulfur atoms.

Q2: How can I purify my target compound from polar byproducts, such as those resulting from nitrile hydrolysis?

A2: Standard purification techniques can be effective:

  • Column Chromatography: Use silica gel chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can effectively separate your less polar target compound from highly polar byproducts like carboxylic acids.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method to remove impurities.

  • Acid-Base Extraction: If the byproduct is acidic (e.g., a carboxylic acid), you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., NaHCO₃ solution) to remove it from the organic phase containing your product.

Q3: Are there any known incompatible reagents with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile?

A3: While a comprehensive incompatibility list is not available, based on the known reactivity of the dithiolethione core and the functional groups, you should exercise caution with:

  • Strong Reducing Agents: These can reduce the disulfide bond and the thiocarbonyl group.

  • Strong Oxidizing Agents: These can lead to the formation of sulfoxides, sulfones, or ring-opening products.

  • Hard Nucleophiles: Reagents like Grignards or organolithiums can attack the electrophilic carbons of the dithiole ring, leading to complex reactions.

  • Strong Acids and Bases at High Temperatures: These can promote decomposition and hydrolysis of the nitrile group.

By understanding the inherent reactivity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and systematically troubleshooting unexpected results, you can significantly improve the outcome of your experiments.

References

  • Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation.
  • Kim, B. S., & Kim, K. (2000). A facile and convenient synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents at C-2 and studies of reaction mechanisms. The Journal of Organic Chemistry, 65(23), 7807–7813. [Link not available]
  • Various Authors. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • Various Authors. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. National Center for Biotechnology Information. [Link]

  • Various Authors. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sulfur-rich heterocyclic compound. The unique structural features of this molecule, including the dithiolethione core, an amino group, and a nitrile functionality, can present specific hurdles in achieving high purity. This document provides troubleshooting guidance and frequently asked questions to assist you in your experimental work.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, providing potential causes and actionable solutions.

Low Recovery After Recrystallization

Problem: You are experiencing significant loss of your compound during recrystallization, resulting in a low yield of purified material.

Possible Causes & Solutions:

Possible CauseExplanationSuggested Solution
Inappropriate Solvent Choice The compound is likely too soluble in the chosen solvent, even at low temperatures. The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2]Action: Perform small-scale solubility tests with a range of solvents of varying polarities. Based on the structure, consider polar aprotic solvents like acetone, acetonitrile, or ethyl acetate, or alcohols like ethanol or isopropanol. A solvent mixture, such as DMF/water or ethanol/water, may also be effective.
Excessive Solvent Volume Using too much solvent will keep the compound in solution even after cooling, preventing efficient crystallization.[3]Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate a portion of it to reach the saturation point.[4]
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystal lattice of the desired compound.Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[5]
Compound Adsorption The compound may be adsorbing to the filter paper or glassware.Action: Pre-saturate the filter paper with the cold recrystallization solvent before filtration. Rinse the crystallization flask with a small amount of cold solvent to recover any remaining crystals.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, and mixtures with water) at room temperature and upon heating.

  • Dissolution: Place the crude 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Compound Decomposition During Column Chromatography

Problem: You observe streaking on your TLC plate, the appearance of new, more polar spots, and low recovery of the desired compound after silica gel column chromatography.

Possible Causes & Solutions:

Possible CauseExplanationSuggested Solution
Acidic Silica Gel The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. The amino group on your molecule could be particularly susceptible.Action 1: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine in the eluent. Action 2: Use an alternative stationary phase like neutral alumina or Florisil.
Prolonged Exposure to Stationary Phase The longer the compound remains on the column, the greater the chance of decomposition.Action: Choose an eluent system that provides a good retention factor (Rf) of approximately 0.3-0.4 on TLC to ensure a reasonably fast elution. Avoid very weak eluents that result in long retention times.
Reactive Solvent Certain solvents may react with your compound on the active surface of the silica gel.Action: Ensure the use of high-purity solvents. If using chlorinated solvents like dichloromethane, be aware that they can contain traces of HCl. Consider passing them through a plug of basic alumina before use.

Experimental Protocol: Column Chromatography with Deactivated Silica

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: My purified 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is brightly colored. Is this normal?

A1: Yes, many dithiolethione derivatives are known to be colored, often appearing as yellow or orange solids. The color arises from the extended conjugation in the heterocyclic ring system. A very dark or black color, however, may indicate the presence of polymeric sulfur-containing impurities.

Q2: I am having trouble dissolving my crude product in common organic solvents for chromatography. What should I do?

A2: The planar structure and multiple polar functional groups of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile can lead to low solubility. Try more polar solvents such as acetone, acetonitrile, or even small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve your sample before adsorbing it onto silica for dry loading. Be aware that using very polar solvents to dissolve the sample can affect the separation on the column.

Q3: Can I use reverse-phase chromatography for purification?

A3: Reverse-phase chromatography is a viable option, especially if your compound is unstable on silica gel. A C18 stationary phase with a mobile phase of water and acetonitrile or methanol would be a good starting point. You may need to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape, but be mindful of the potential for the compound to be unstable under acidic conditions.

Q4: What are the likely impurities I should be trying to remove?

A4: Without specific knowledge of the synthetic route, common impurities in the synthesis of such heterocycles can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Given the use of sulfur reagents in the synthesis of dithiolethiones, elemental sulfur can be a common impurity.[1] Additionally, dimerization or polymerization of the product can occur.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques should be used to assess purity. Thin-layer chromatography (TLC) in multiple solvent systems can indicate the presence of impurities. High-performance liquid chromatography (HPLC) is a more quantitative method. Finally, structural confirmation and purity assessment should be done using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

III. Visualized Workflows

Diagram 1: Decision-Making for Recrystallization

A Crude Product B Solubility Test A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Dissolve in Min. Hot Solvent C->D Yes J Try Different Solvent/Mixture C->J No E Insoluble Impurities? D->E F Hot Gravity Filtration E->F Yes G Slow Cooling & Crystallization E->G No F->G H Vacuum Filtration G->H I Pure Crystals H->I J->B A Low Recovery/Decomposition on Silica Column B Test Compound Stability on TLC Plate (Spot and let sit for 1 hr) A->B C Compound Stable? B->C D Optimize Eluent for Faster Elution (Rf ~0.3-0.4) C->D Yes E Compound Unstable C->E No I Pure Compound D->I F Use Deactivated Silica (e.g., with 1% Triethylamine) E->F G Use Alternative Stationary Phase (Neutral Alumina, Florisil) E->G H Consider Reverse-Phase HPLC E->H F->I G->I H->I

Sources

Technical Support Center: Optimizing Reaction Conditions for Dithiolethione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-1,2-dithiole-3-thiones. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of these vital sulfur-containing heterocycles. Dithiolethiones are a critical pharmacophore in modern drug discovery, acting as potent anticancer and chemopreventive agents, largely through the activation of the Nrf2 signaling pathway and their ability to function as hydrogen sulfide (H₂S) donors.[1][2][3][4]

This resource provides field-proven insights in a direct question-and-answer format to address common challenges, streamline reaction optimization, and troubleshoot experimental hurdles.

Section 1: Foundational Knowledge & Core Principles (FAQs)

This section addresses fundamental questions regarding the most common synthetic routes and reagents.

Q1: What are the most prevalent starting materials for constructing the 1,2-dithiole-3-thione core?

The most widely employed and versatile method is the sulfuration of 1,3-dicarbonyl compounds, particularly 3-oxoesters (β-ketoesters).[5] This approach offers a direct and often high-yielding pathway to a diverse range of substituted dithiolethiones. Other valuable precursors include dialkyl malonates, alkynes, and various ketones, which can be converted to the target heterocycle under specific conditions.[1][6]

Q2: What are the primary sulfurating agents for this transformation, and how do they differ?

The two workhorse reagents for this synthesis are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).

  • Lawesson's Reagent (LR): LR is generally favored for its milder reaction conditions, better solubility in common organic solvents, and often higher yields compared to P₄S₁₀ alone.[7][8] It is particularly effective for converting carbonyls like ketones, esters, and amides into their thiocarbonyl analogs.[9]

  • Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and aggressive thionating agent.[10][11] Reactions often require higher temperatures.[8] However, its efficacy is dramatically improved when used in combination with elemental sulfur (S₈) and hexamethyldisiloxane (HMDO). This combination often surpasses LR in yield and, critically, simplifies the purification process.[1][12]

Q3: What is the accepted mechanism for thionation using Lawesson's Reagent?

The reaction does not proceed with the intact LR molecule. In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide.[7][9] This ylide attacks the carbonyl oxygen of the substrate to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to the final step of a Wittig reaction, to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[8]

Lawesson_Mechanism cluster_0 Lawesson's Reagent (LR) Equilibrium cluster_1 Reaction with Carbonyl Substrate cluster_2 Product Formation LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide LR->Ylide Dissociation in Solution Carbonyl R-C(=O)-R' (e.g., 3-Oxoester) Ylide->Carbonyl Nucleophilic Attack Intermediate Thiaoxaphosphetane Intermediate Carbonyl->Intermediate [2+2] Cycloaddition Thiocarbonyl R-C(=S)-R' (Thionated Product) Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct (Wittig-like) Troubleshooting_Yield Start Low / No Yield Observed Reagent Check Reagent Quality - Is LR/P4S10 fresh? - Stored under inert gas? Start->Reagent Stoich Verify Stoichiometry - Correct LR/P4S10 ratio? - Elemental Sulfur included? Reagent->Stoich Quality OK Fix_Reagent Action: Use fresh, dry reagents. Reagent->Fix_Reagent Degraded Conditions Assess Reaction Conditions - Temperature sufficient (reflux)? - Monitored by TLC to completion? Stoich->Conditions Ratios OK Fix_Stoich Action: Adjust molar ratios. Consult validated protocols. Stoich->Fix_Stoich Incorrect Solvent Evaluate Solvent - Are reagents soluble? - Is solvent dry? Conditions->Solvent Conditions OK Fix_Conditions Action: Increase temp or time. Optimize based on TLC. Conditions->Fix_Conditions Sub-optimal Fix_Solvent Action: Switch to higher boiling solvent (e.g., Toluene, Xylene). Ensure anhydrous conditions. Solvent->Fix_Solvent Problematic Success Yield Improved Solvent->Success Solvent OK Fix_Reagent->Success Fix_Stoich->Success Fix_Conditions->Success Fix_Solvent->Success Workflow cluster_A Protocol A: Lawesson's Reagent cluster_B Protocol B: P4S10/HMDO A1 1. Combine 3-Oxoester, LR, S8 in Toluene A2 2. Reflux under N2 A1->A2 A3 3. Monitor by TLC A2->A3 A4 4. Aqueous Workup (Water, Brine) A3->A4 A5 5. Purify by Column Chromatography A4->A5 Product Pure Dithiolethione A5->Product B1 1. Combine 3-Oxoester, P4S10, S8, HMDO in Toluene B2 2. Reflux under N2 B1->B2 B3 3. Monitor by TLC B2->B3 B4 4. Hydrolytic Workup (aq. NaHCO3) B3->B4 B5 5. Purify by Filtration or Recrystallization B4->B5 B5->Product Start Select Synthesis Method Start->A1 Start->B1

Sources

Technical Support Center: Stability of 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and Related Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the common stability challenges encountered when working with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its structural analogs in solution. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and mitigating the degradation of this class of compounds. This document offers troubleshooting protocols, frequently asked questions (FAQs), and experimental designs rooted in the principles of physical organic chemistry and pharmaceutical stability testing. Please note that while specific stability data for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is limited in the published literature, the guidance provided herein is based on the known reactivity of the 1,2-dithiole-3-thione core and general principles of thiol and thione chemistry.[1][2]

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to the stability of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in solution.

Issue 1: Rapid Color Change of the Solution Upon Dissolution or Storage

Symptom: Your freshly prepared solution of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, which is initially a distinct color (e.g., yellow or orange), changes to a different color (e.g., brown, green, or colorless) over a short period.

Probable Cause: A rapid color change is a strong indicator of chemical degradation. The 1,2-dithiole-3-thione core is a chromophore, and any alteration to its structure is likely to affect its absorption of visible light. Potential degradation pathways include:

  • Oxidation: The thiol and thione moieties are susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents.[2]

  • Hydrolysis: The ester or nitrile functionalities, if present, can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Ring Opening: The 1,2-dithiole ring itself may be susceptible to nucleophilic attack and subsequent ring-opening, particularly in the presence of strong nucleophiles or at extreme pH values.[1]

Troubleshooting Protocol:

  • Solvent Degassing: Before dissolving the compound, degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. Use septa-sealed vials and purge the headspace with nitrogen or argon before and after withdrawing any solution.

  • pH Control: If your experimental conditions allow, buffer your solution to a neutral pH (around 6-7.5). Avoid strongly acidic or basic conditions unless they are a required part of your experimental design.

  • Solvent Selection: Consider the purity of your solvent. Trace impurities, such as peroxides in ethers or aldehydes in alcohols, can initiate degradation. Use high-purity, freshly opened solvents whenever possible.

Issue 2: Inconsistent or Non-reproducible Results in Biological or Chemical Assays

Symptom: You are observing high variability in your experimental results (e.g., IC50 values, kinetic measurements, or reaction yields) when using solutions of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Probable Cause: This is often a direct consequence of the compound's instability in the assay medium. The concentration of the active compound may be decreasing over the course of the experiment, leading to inconsistent results.

Troubleshooting Protocol:

  • Fresh Stock Solutions: Prepare fresh stock solutions of the compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.

  • Time-Course Stability Study: Perform a simple time-course study in your assay buffer. Prepare a solution of the compound in the buffer and analyze its concentration at several time points (e.g., 0, 1, 2, 4, and 8 hours) using a suitable analytical method like HPLC-UV.[3][4] This will help you determine the time window in which the compound is stable.

  • Control for Light Exposure: Some sulfur-containing heterocycles are known to be light-sensitive. Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.

  • Temperature Control: Keep your stock solutions and experimental samples on ice or at a controlled low temperature as much as possible to slow down potential degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile?

A1: As a solid, the compound is likely to be more stable than in solution. However, due to the presence of amino and thiol-like groups, it is still advisable to take precautions. Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a desiccator to protect it from moisture. For long-term storage, keeping it at a low temperature (-20°C or -80°C) is recommended.[5][6]

Q2: Which solvents should I use for dissolving 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile?

A2: The choice of solvent will depend on your specific application. For general use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good choices for dissolving this type of compound. However, be aware that these solvents can also influence the stability of the compound. It is crucial to use high-purity, anhydrous grades of these solvents. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer immediately before use. Always perform a solubility test with a small amount of material first.

Q3: How can I monitor the degradation of my compound?

A3: Several analytical techniques can be used to monitor the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.[3][4] A stability-indicating HPLC method can separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks, you can quantify the degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying the molecular weights of the degradation products, which can provide clues about the degradation pathways.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, which is invaluable for elucidating the degradation mechanism.[4]

Q4: What are the likely degradation pathways for this compound?

  • Oxidative Dimerization: The thiol-like character of the thione group could lead to oxidative dimerization, forming disulfide bridges between two molecules.

  • Ring Cleavage: The disulfide bond in the 1,2-dithiole ring is a potential site for reductive or nucleophilic cleavage.

  • Hydrolysis of the Nitrile Group: The carbonitrile group could be hydrolyzed to a carboxylic acid or an amide, especially under strong acidic or basic conditions.

  • Reactions involving the Amino Group: The amino group can participate in various reactions, including oxidation and condensation reactions.

Part 3: Experimental Protocols and Data Presentation

Protocol for a Preliminary Solution Stability Study

This protocol outlines a general approach for assessing the stability of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in a chosen solvent system. This is a form of a forced degradation study.[7][8][9]

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into several vials. Expose these vials to a range of stress conditions, for example:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to a broad-spectrum light source.

    • Control: Keep at room temperature, protected from light.

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a suitable analytical method, such as HPLC-UV, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Presentation: Example Stability Data Table
ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
Control 01000
2498.51
0.1 M HCl 01000
2475.23
0.1 M NaOH 01000
2445.84
3% H₂O₂ 01000
2415.35
60°C 01000
2488.12

This is example data and does not represent actual experimental results.

Part 4: Visualizations

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Results or Visual Degradation Observed check_solution_prep Review Solution Preparation Protocol start->check_solution_prep is_fresh Are solutions prepared fresh daily? check_solution_prep->is_fresh prepare_fresh Action: Prepare fresh solutions immediately before use. is_fresh->prepare_fresh No monitor_stability Perform a time-course stability study in the relevant solvent/buffer. is_fresh->monitor_stability Yes prepare_fresh->monitor_stability is_stable Is the compound stable for the duration of the experiment? monitor_stability->is_stable proceed Proceed with the experiment, ensuring the time window is respected. is_stable->proceed Yes troubleshoot_conditions Investigate Destabilizing Factors is_stable->troubleshoot_conditions No end End: Stable Conditions Identified proceed->end check_ph Measure and adjust pH of the solution. troubleshoot_conditions->check_ph check_oxygen Degas solvent and use inert atmosphere. troubleshoot_conditions->check_oxygen check_light Protect solution from light. troubleshoot_conditions->check_light check_temp Control the temperature (e.g., use an ice bath). troubleshoot_conditions->check_temp re_evaluate Re-evaluate stability under modified conditions. check_ph->re_evaluate check_oxygen->re_evaluate check_light->re_evaluate check_temp->re_evaluate re_evaluate->monitor_stability

Caption: A flowchart outlining the steps to troubleshoot stability issues with 5-amino-3-thioxo-3H-1,2-dithiole derivatives in solution.

References

  • Leonova, Z. A., & Bakulev, V. A. (2018). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 23(11), 2947. [Link]

  • Pasanen, P., et al. (1998). Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions. Journal of the American Chemical Society, 120(43), 11134-11142. [Link]

  • Larsen, A. T., et al. (2022). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. The Journal of Organic Chemistry, 87(3), 1735-1743. [Link]

  • Li, Y., et al. (2019). Degradation of heterocyclic sulfur compounds. Biotechnology for Biofuels, 12(1), 1-13. [Link]

  • Wang, Y., et al. (2020). Substituent-controlled divergent cyclization reactions of benzo[c][1][10]dithiol-3-ones and hexahydro-1,3,5-triazines. Organic Chemistry Frontiers, 7(22), 3661-3666. [Link]

  • Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-011. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Giustarini, D., et al. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats. Journal of Chromatography B, 878(3-4), 340-346. [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Chemical Register. (n.d.). 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers. Chemical Register. [Link]

  • Tikhonov, V. P., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

  • Oakwood Chemical. (n.d.). 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. Oakwood Chemical. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Protasenko, D. S., et al. (2021). Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Beilstein Journal of Organic Chemistry, 17, 363-370. [Link]

  • La Lone, C. A., et al. (2022). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Toxics, 10(12), 738. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia pharmaceutica, 70(4), 331-339. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. [Link]

  • Carmean, R. N., & Sumerlin, B. S. (2018). A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Polymer Chemistry, 9(33), 4388-4398. [Link]

  • Balık, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. Journal of Clinical and Experimental Investigations, 11(1), em00711. [Link]

  • Ma, Y., et al. (2005). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 12(3), 22-27. [Link]

  • emp BIOTECH. (n.d.). 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). emp BIOTECH. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Dithiolethiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized dithiolethiones. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenge of low or inconsistent bioactivity. My goal is to move beyond simple checklists and explain the causal relationships between experimental variables and outcomes, empowering you to diagnose and solve problems effectively.

Introduction: Why Bioactivity Fails

Observing lower-than-expected bioactivity from a newly synthesized dithiolethione can be perplexing. The issue rarely stems from a single cause. Instead, it's often a cascade of subtle factors spanning the entire workflow—from the initial synthesis to the final biological assay. Dithiolethiones are a promising class of organosulfur compounds, known for their potential as chemopreventive and therapeutic agents, largely through their ability to activate the Nrf2 pathway.[1][2] However, their reactivity and physicochemical properties demand careful handling and rigorous validation.

This guide provides a structured troubleshooting workflow to systematically identify and resolve the root cause of low bioactivity.

Visualizing the Troubleshooting Workflow

Before diving into specific issues, it's helpful to visualize the logical flow of investigation. The following diagram outlines the primary areas of inquiry when faced with poor compound performance.

TroubleshootingWorkflow Start Start: Low Bioactivity Observed P1 Problem Area 1: Compound Identity & Integrity Start->P1 P2 Problem Area 2: Compound Characterization & Purity Start->P2 P3 Problem Area 3: Bioassay Design & Execution Start->P3 S1_Q1 Synthesis Successful? P1->S1_Q1 Verify Synthesis S2_Q1 Identity Confirmed? (NMR, MS) P2->S2_Q1 Verify Structure S3_Q1 Solubility Issues? P3->S3_Q1 Assess Assay Conditions S1_Q1->P1 No, Re-synthesize S1_Q2 Compound Stable? S1_Q1->S1_Q2 Yes S1_Q2->P1 No, Check Storage/ Degradation S1_Q2->P2 Yes S2_Q1->P2 No, Re-purify/ Re-characterize S2_Q2 Purity >95%? (HPLC) S2_Q1->S2_Q2 Yes S2_Q2->P2 No, Re-purify S2_Q2->P3 Yes S3_Q1->P3 Yes, Optimize Solvent/ Formulation S3_Q2 Assay Controls Valid? S3_Q1->S3_Q2 No S3_Q2->P3 No, Troubleshoot Reagents/Controls S3_Q3 Cell Health Optimal? S3_Q2->S3_Q3 Yes S3_Q3->P3 No, Use Fresh Cells/ Check Passage # S3_Q4 Mechanism Mismatch? S3_Q3->S3_Q4 Yes S3_Q4->P3 Yes, Re-evaluate Assay Choice Solution Resolved: Bioactivity Restored S3_Q4->Solution No, Activity Matches Mechanism

Caption: A logical flowchart for troubleshooting low bioactivity.

Part 1: FAQs - Quick Diagnostics

This section addresses the most common initial questions.

Q1: My synthesized dithiolethione shows no activity in my Nrf2 activation assay. Where do I start?

A1: Start with the compound itself before questioning the biology. Low bioactivity is often traced back to three main areas: compound identity/purity, stability, and solubility in the assay medium.[3] First, re-verify the structure and purity of your latest batch using analytical methods like NMR, Mass Spectrometry (MS), and HPLC. It's crucial to confirm you have the right molecule at the right purity.

Q2: Could my synthesis have failed or produced an inactive isomer?

A2: Absolutely. Dithiolethione synthesis can be sensitive to reaction conditions, and side products are common.[4] For instance, using reagents like Lawesson's reagent or P4S10 requires careful temperature control and stoichiometry to achieve the desired thionation without decomposition.[4] An incomplete reaction or rearrangement could yield a structurally related but biologically inactive compound. Always compare your analytical data (especially NMR) with literature values for the target compound.

Q3: How important is compound solubility for my cell-based assay?

A3: It is critically important. Poor solubility is a frequent cause of apparent low bioactivity.[3] If your dithiolethione precipitates out of the cell culture medium, its effective concentration at the cellular level is far lower than intended.[3] Always determine the solubility of your compound in your final assay medium. Visually inspect your wells for precipitation under a microscope. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid cytotoxicity.[3]

Q4: Can dithiolethiones degrade during storage or in the assay itself?

A4: Yes. The dithiolethione ring can be susceptible to chemical degradation, particularly through oxidation or hydrolysis, which can be influenced by pH, light, and temperature.[5][6] Store your solid compound protected from light in a desiccated, low-temperature environment. Prepare stock solutions fresh and be mindful of the pH of your assay buffer. Chemical instability can lead to a loss of the active pharmacophore.[5]

Part 2: In-Depth Troubleshooting Guide

Section A: Synthesis, Purification, and Stability

The foundation of any bioactivity study is a well-characterized, pure, and stable compound. Errors here will invalidate all downstream results.

Q5: My reaction yield was high, but the product is an oil/gum instead of the expected solid. What does this indicate?

A5: This almost always points to significant impurities. These could be residual starting materials, solvents, or reaction byproducts. Dithiolethiones are generally crystalline solids. An oily consistency suggests that the impurities are preventing your product from crystallizing.

Causality: The polarity and steric bulk of impurities disrupt the formation of a stable crystal lattice. This is not just a physical problem; these impurities can have their own biological effects (or lack thereof), confounding your results.

Recommended Protocol: Purification Strategy

  • Initial Cleanup: Perform a liquid-liquid extraction to remove highly polar or non-polar impurities.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Use a gradient of solvents (e.g., hexane/ethyl acetate) to carefully elute your target compound.

  • Recrystallization: Once a semi-pure solid is obtained, recrystallization from a suitable solvent system is excellent for removing minor impurities and obtaining a high-purity crystalline product.

Q6: I've purified my compound, but I'm concerned about its stability in my DMSO stock solution. How can I check this?

A6: This is an excellent and often overlooked question. Stability in stock solutions is crucial.

Recommended Protocol: Stock Solution Stability Test

  • Prepare a fresh DMSO stock of your dithiolethione at the highest concentration you use.

  • Take an aliquot immediately for HPLC and LC-MS analysis. This is your T=0 baseline.

  • Store the stock solution under your typical storage conditions (e.g., -20°C).

  • Analyze aliquots at set time points (e.g., 24 hours, 1 week, 1 month).

  • Compare the chromatograms. Look for a decrease in the area of your main peak and the appearance of new peaks, which would indicate degradation.

Time PointMain Peak Area (% of T=0)Degradation Products Detected (Y/N)
T = 0100%N
T = 24 hrs99.5%N
T = 1 week98.9%Y (minor peak at RT=x.x min)
T = 1 month92.0%Y (multiple new peaks)

This table provides example data showing gradual degradation over one month.

Section B: Compound Characterization & Purity Confirmation

You must be certain that the compound you are testing is the correct molecule at a high purity.

Q7: My ¹H NMR spectrum has the right peaks, but they are broad and the baseline is messy. Is this acceptable?

A7: No, this is a red flag. While the presence of correct chemical shifts is a good sign, peak broadening and a messy baseline can indicate several problems:

  • Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant peak broadening.

  • Insoluble Material: Micro-particulates of your compound or an impurity in the NMR solvent.

  • Compound Aggregation: At high concentrations, molecules can aggregate, leading to broader signals.

  • Chemical Exchange: The compound may be undergoing a slow conformational change on the NMR timescale.

Recommended Protocol: NMR Sample Preparation

  • Filter your sample: Before adding it to the NMR tube, dissolve your compound in the deuterated solvent and filter it through a small plug of cotton or glass wool in a Pasteur pipette to remove particulates.

  • Check Concentration: Try acquiring a spectrum at a lower concentration to see if aggregation is the issue.

  • Use High-Purity Solvents: Ensure your deuterated solvents are from a reputable supplier and are free of contaminants.

Q8: How do I definitively confirm the identity and purity of my dithiolethione?

A8: A combination of techniques is required for unambiguous characterization.[7] No single method is sufficient.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The observed mass should match the calculated mass to within a few parts per million (ppm).[8]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirms the proton framework. Check chemical shifts, splitting patterns (coupling constants), and integrations.[9]

    • ¹³C NMR: Confirms the carbon backbone.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments to rigorously assign all proton and carbon signals and confirm connectivity, leaving no doubt about the structure.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An ideal result is a single, sharp peak. Purity should be >95%, preferably >98%, for use in biological assays.

CharacterizationWorkflow Start Purified Compound MS HRMS Analysis Start->MS NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR HPLC HPLC Analysis Start->HPLC Mass_Check Correct Mass? MS->Mass_Check Structure_Check Correct Structure? NMR->Structure_Check Purity_Check Purity >95%? HPLC->Purity_Check Mass_Check->Structure_Check Yes Fail FAIL: Re-purify or Re-synthesize Mass_Check->Fail No Structure_Check->Purity_Check Yes Structure_Check->Fail No Purity_Check->Fail No Pass PASS: Proceed to Bioassay Purity_Check->Pass Yes

Caption: A standard workflow for compound characterization.

Section C: Bioassay Design & Execution

Even with a perfect compound, a poorly designed or executed bioassay will yield meaningless data. Cell-based assays are complex systems with many potential points of failure.[11][12]

Q9: My compound is pure, stable, and soluble, but still inactive. What's wrong with my assay?

A9: It's time to scrutinize your biological experiment. Key areas to investigate include cell health, assay parameters, and the relevance of the chosen model.

  • Cell Health and Viability: Unhealthy cells will not respond appropriately to stimuli.[13]

    • Passage Number: Do not use cells that have been passaged too many times. High-passage cells can exhibit altered phenotypes and signaling responses.

    • Confluency: Ensure you are seeding cells at an optimal density. Over-confluent or overly sparse cultures will behave differently.[13]

    • Media and Supplements: Use fresh, high-quality media and supplements from a consistent source.[13]

  • Assay Parameters: The specifics of your protocol can dramatically influence the outcome.

    • Incubation Time: Are you treating the cells long enough for the desired biological cascade to occur? Nrf2 activation involves transcription and translation, which takes time. Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal endpoint.[12]

    • Concentration Range: Are you using a wide enough range of concentrations? Your compound's active range might be narrower or different than you predict. A broad, log-scale dilution series is essential.

    • Controls: Are your positive and negative controls behaving as expected? If your positive control (e.g., another known Nrf2 activator like Sulforaphane or Oltipraz) is also showing weak activity, the problem lies with the assay system itself, not your compound.

Q10: My dithiolethione is supposed to activate Nrf2. How does this pathway work, and how can that inform my troubleshooting?

A10: Understanding the mechanism is key. Dithiolethiones are generally believed to be electrophiles that react with specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[14] This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes (e.g., NQO1, HO-1).[15][16]

Causality: If your assay measures a downstream event far removed from the initial Keap1 interaction, there are more potential points of failure. For example, if you are measuring the activity of a downstream enzyme like NQO1, issues with co-factors or substrate availability could mask the effect of Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DTT Dithiolethione (Electrophile) Keap1 Keap1 DTT->Keap1 Reacts with Cys residues, inactivates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Gene (e.g., NQO1) Nucleus->ARE Binds & Activates Transcription Protein Cytoprotective Proteins ARE->Protein Translation

Caption: Simplified Nrf2 activation pathway by dithiolethiones.

Q11: How do I choose the right biorelevant dissolution media to test solubility and predict in vivo performance?

A11: Using biorelevant media is crucial for predicting how your compound will behave in the complex environment of the gastrointestinal (GI) tract, especially for poorly soluble drugs.[17] Simple buffers often fail to replicate in vivo conditions.

Media Selection Guide:

GI StateRecommended MediaKey ComponentsRationale
Fasted Stomach FaSSGF (Fasted State Simulated Gastric Fluid)Low pH (1.6), Pepsin, Low concentration of bile salt and lecithinSimulates the acidic, low-surfactant environment before a meal.[17][18]
Fasted Intestine FaSSIF (Fasted State Simulated Intestinal Fluid)pH ~6.5, Bile salts, LecithinMimics the conditions of the upper small intestine in a fasted state, crucial for absorption.[18][19]
Fed Intestine FeSSIF (Fed State Simulated Intestinal Fluid)Lower pH (~5.0), Higher concentration of bile salts and lecithinSimulates the post-meal state, which can significantly enhance the solubility of lipophilic compounds.[17][20]

Causality: The presence of bile salts and lecithin in FaSSIF and FeSSIF can form micelles that solubilize lipophilic compounds like many dithiolethiones, dramatically increasing their apparent solubility and dissolution rate compared to simple phosphate buffers.[19][21] Testing in these media can help diagnose if poor solubility in standard buffers is the primary reason for low bioactivity and can help predict potential food effects.[20]

References

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • Optimized pipeline and designer cells for synthetic-biology-based high-throughput screening of viral protease inhibitors. (2025). PMC - NIH. [Link]

  • Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. (2020). PubMed. [Link]

  • NFE2L2. Wikipedia. [Link]

  • Characterization by ¹H NMR and LC–MS. Left¹H NMR of d1, c1 and 1 (“#”... (2018). ResearchGate. [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2022). MDPI. [Link]

  • Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. (2018). PubMed. [Link]

  • Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production. (2020). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. (2012). PMC - NIH. [Link]

  • Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. [Link]

  • Chemical structures of the dithiolethiones examined within this study. (1993). ResearchGate. [Link]

  • Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. (2016). PubMed Central. [Link]

  • Efficient and general synthesis of 1,3-dithiole-2-thiones. (1981). The Journal of Organic Chemistry. [Link]

  • (PDF) Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. (2016). ResearchGate. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. (2017). PubMed. [Link]

  • Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis. (2023). PubMed. [Link]

  • Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. (2023). PubMed. [Link]

  • Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. (2015). PMC - NIH. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]

  • Investigating the Interaction Between Merocyanine and Glutathione Through a Comprehensive NMR Analysis of Three GSH-Stabilized Merocyanine Species. (2020). NIH. [Link]

  • Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. (2021). MDPI. [Link]

  • NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget. (2007). PubMed. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (2005). AAPS PharmSciTech. [Link]

  • NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9. (2022). MDPI. [Link]

  • Synthetic Bioactive Molecules Section. NIDDK. [Link]

  • Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. (2020). NIH. [Link]

  • Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. (2009). Recent Patents on Drug Delivery & Formulation. [Link]

  • Biorelevant Dissolution of Dipyridamole and Piroxicam Using an Automated UV/Vis Spectrophotometric and Potentiometric Dissolution Testing Platform. (2015). AAPS PharmSciTech. [Link]

  • Design and Evaluation of Two-Step Biorelevant Dissolution Methods for Docetaxel Oral Formulations. (2022). PMC - NIH. [Link]

Sources

avoiding side reactions in the synthesis of aminodithiole carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-1,3-dithiole-4-carbonitriles and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of common side products.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental observations you might encounter. Each issue is analyzed to identify its probable cause, followed by a set of actionable solutions grounded in chemical mechanisms.

Question 1: "My reaction mixture turned dark brown or black, and I've isolated an insoluble, tar-like material. What's happening and how can I prevent it?"

Answer:

This is a classic symptom of polymerization and/or the formation of complex polysulfides, a common pitfall in sulfur-based heterocycle synthesis.

Probable Causes & Solutions:

  • Excessive Reaction Temperature: The intermediates in this synthesis, particularly the dithiocarboxylate salt formed from the reaction of malononitrile and carbon disulfide, are thermally sensitive. High temperatures can promote uncontrolled side reactions.

    • Solution: Maintain strict temperature control. The initial deprotonation of the active methylene nitrile and its reaction with CS₂ should typically be performed at low temperatures (0 °C to -10 °C). After the addition of the alkylating agent, the reaction may be allowed to warm slowly to room temperature, but refluxing should be approached with caution and optimized carefully.

  • Incorrect Base Selection or Concentration: The choice of base is critical. While a strong base is needed to deprotonate the active methylene compound, highly reactive or concentrated bases can catalyze polymerization.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like DMF or THF. Avoid using hydroxide or alkoxide bases in protic solvents if possible, as they can participate in saponification or other side reactions. Use of sterically hindered amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be beneficial as they are less likely to act as nucleophiles[1].

  • Presence of Oxygen: Air oxidation can lead to the formation of disulfides and other oxidized species, which can contribute to the formation of complex, colored mixtures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents prior to use, especially for sensitive or long-duration reactions.

Troubleshooting Workflow: Tar Formation

G start Dark, Tarry Mixture Observed q1 Was Reaction Temperature > 25°C? start->q1 s1 Implement Cold Start (0°C) & Slow Warming q1->s1 Yes q2 Was a Strong, Concentrated Base Used (e.g., NaOH)? q1->q2 No end Problem Resolved s1->end s2 Switch to NaH or t-BuOK in an Aprotic Solvent (DMF) q2->s2 Yes q3 Was the Reaction Run Under Inert Atmosphere? q2->q3 No s2->end s3 Use N2 or Ar Atmosphere & Degassed Solvents q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting tar formation.

Question 2: "My yield is low, and my NMR spectrum shows a complex mixture of products, possibly including a six-membered ring. How can I improve selectivity for the 1,3-dithiole?"

Answer:

You are likely observing the formation of a major side product, such as a 4H-thiopyran derivative. This occurs when the reaction pathway deviates from the desired 5-membered ring closure.

Probable Cause & Mechanism:

The reaction between malononitrile and carbon disulfide can lead to different intermediates depending on the conditions. Under certain conditions, particularly in aqueous alkaline media, a dimer of the malononitrile-CS₂ adduct can form, which then cyclizes to a thiopyran ring system[2]. This pathway competes directly with the desired S-alkylation and cyclization to form the 1,3-dithiole.

Reaction Pathways: Dithiole vs. Thiopyran

G cluster_main Desired Pathway cluster_side Side Reaction Pathway A NC-CH2-CN + CS2 + Base B [NC-CH=C(S⁻)₂] 2Na⁺ Dithiocarboxylate Intermediate A->B C S-Alkylation (e.g., + Br-CH2-CH2-Br) B->C D Intramolecular SN2 Cyclization C->D E 2-Amino-1,3-dithiole-4-carbonitrile (Product) D->E B2 [NC-CH=C(S⁻)₂] 2Na⁺ F Dimerization/ Rearrangement B2->F G Cyclization & Tautomerization F->G H 4H-Thiopyran Derivative (Side Product) G->H

Caption: Competing pathways in aminodithiole synthesis.

Solutions to Improve Selectivity:

  • Control Stoichiometry and Addition Order: The key is to trap the initial dithiocarboxylate intermediate before it can dimerize.

    • Solution: Form the dithiocarboxylate salt first by reacting the deprotonated malononitrile with CS₂ at low temperature. Then, add the dihaloalkane (or other alkylating agent) dropwise to this pre-formed intermediate. This ensures the electrophile is present to react with the monomeric intermediate as it forms.

  • Solvent Choice: The solvent can dramatically influence reaction pathways.

    • Solution: Use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺) of the intermediate salt, making the sulfur anions more naked and nucleophilic, which accelerates the desired S-alkylation and subsequent cyclization over competing pathways[3]. Aqueous or protic media should generally be avoided as they can facilitate the proton transfers involved in the thiopyran formation pathway[2].

Question 3: "I am using a dihaloalkane like 1,2-dibromoethane, but my yield is still poor and I recover starting materials. What could be wrong?"

Answer:

This issue often points to inefficient alkylation or cyclization steps. The success of the reaction hinges on two consecutive SN2 reactions.

Probable Causes & Solutions:

  • Poor Electrophile Reactivity: While 1,2-dibromoethane is standard, its reactivity can be sluggish. The second cyclization step is an intramolecular reaction that can be slow.

    • Solution: Consider using a more reactive electrophile. For example, 1,2-diiodoethane would be more reactive but is also less stable. Alternatively, using reagents like dibromomethane or α,α'-dichloro-o-xylene can lead to different ring sizes or fused systems and may exhibit different reactivity profiles. Ensure the alkyl halide is pure and free of inhibitors.

  • Insufficient Base or Incomplete Deprotonation: If the malononitrile is not fully deprotonated, the initial reaction with CS₂ will be incomplete, leading to a cascade of low efficiency.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of a strong base like NaH per active methylene proton. Ensure the deprotonation step is allowed to proceed to completion (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding carbon disulfide.

  • Slow Intramolecular Cyclization: The final ring-closing step can be the rate-limiting step. If it is too slow, the mono-alkylated intermediate may degrade.

    • Solution: After the initial alkylation, gentle heating (e.g., to 40-50 °C) might be required to drive the intramolecular cyclization to completion. This must be balanced against the risk of thermal degradation, so the temperature should be carefully optimized for your specific substrate.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The synthesis is a multi-step, one-pot process that proceeds via a ketene dithioacetal intermediate. The generally accepted mechanism is:

  • Deprotonation: A base removes a proton from the active methylene nitrile (e.g., malononitrile) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of carbon disulfide (CS₂) to form a dithiocarboxylate salt.

  • Double S-Alkylation: This salt, a potent bis-nucleophile, reacts with a suitable di-electrophile (like a 1,2-dihaloalkane). The first alkylation is intermolecular, and the second is an intramolecular SN2 reaction that closes the dithiole ring[4].

General Reaction Mechanism

G start 1. Deprotonation (Malononitrile + Base) step2 2. Nucleophilic Attack (Carbanion + CS₂) start->step2 step3 3. Intermolecular S-Alkylation (Dithiolate + R-X-X-R) step2->step3 step4 4. Intramolecular S-Alkylation (Ring Closure) step3->step4 end Product: Aminodithiole Carbonitrile step4->end

Caption: Stepwise mechanism of aminodithiole synthesis.

Q2: How do I choose the right base and solvent combination?

The optimal combination depends on your specific substrates, but a general hierarchy of effectiveness can be established.

Base / Solvent SystemProsConsBest For
NaH / DMF or THF Strong, non-nucleophilic; drives reaction to completion.Requires inert atmosphere; flammable gas byproduct (H₂).General purpose, high-yield synthesis.
t-BuOK / THF Very strong base; soluble.Can be nucleophilic at high temps; sterically bulky.When high basicity is needed and NaH is impractical.
Et₃N / CH₂Cl₂ or CH₃CN Mild, easy to handle; good for acid scavenging.Often not strong enough for full deprotonation; can lead to low yields.Reactions with highly acidic methylene compounds or as an additive.
DBU / CH₃CN Strong, non-nucleophilic organic base; good solubility.More expensive; can be difficult to remove during workup.Preventing nucleophilic side reactions from the base itself[1].

Q3: Can this reaction be performed with substituted malononitriles?

Yes, but with important considerations. If you use a mono-substituted malononitrile (R-CH(CN)₂), you will only have one acidic proton. The resulting product will be substituted at the 5-position of the dithiole ring. Steric hindrance from the substituent can slow down the initial deprotonation and the subsequent attack on CS₂, potentially requiring stronger conditions or longer reaction times.

Q4: How should the final product be purified?

The crude product is often contaminated with unreacted starting materials, salts, and polymeric byproducts.

  • Workup: The reaction is typically quenched with water or a saturated NH₄Cl solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: If a significant amount of insoluble polymer has formed, it's best to dilute the reaction mixture with a suitable solvent and filter it through a pad of celite before proceeding with the aqueous workup.

  • Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is usually effective.

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.

III. Optimized Experimental Protocol

This protocol for the synthesis of 2-(1,3-dithiolan-2-ylidene)malononitrile is designed to minimize common side reactions.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Malononitrile

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon Disulfide (CS₂)

  • 1,2-Dibromoethane

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, add sodium hydride (1.0 g, 25 mmol, 2.1 eq. of 60% dispersion) to a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under high vacuum briefly. Add anhydrous DMF (50 mL).

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Dissolve malononitrile (0.79 g, 12 mmol, 1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour after the addition is complete. Causality Note: Pre-formation of the anion in a controlled manner is crucial to prevent side reactions upon CS₂ addition.

  • Dithiocarboxylate Formation: Add carbon disulfide (1.0 g, 13.2 mmol, 1.1 eq.) dropwise via syringe at 0 °C. The mixture will typically turn a deep red or orange color. Allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Cyclization: Add 1,2-dibromoethane (2.25 g, 12 mmol, 1.0 eq.) dropwise, again maintaining the temperature at or below 5 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Causality Note: Slow warming allows the two SN2 steps to proceed efficiently without providing excess thermal energy that could promote polymerization[5].

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes gradient) to afford the pure product.

IV. References

  • ResearchGate. (n.d.). Synthesis of 2-imino-1,3-dithiolanes. Available at: [Link]

  • Fedotov, O. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Eastwood, F. W., et al. (1970). New synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry. Available at: [Link]

  • Takeshima, T., et al. (1975). Reaction of malononitrile with carbon disulfide in an aqueous alkaline medium [thiopyrans]. The Journal of Organic Chemistry. Available at: [Link]

  • Kavitha, S., et al. (2018). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Basafa, E., & Batavani, Z. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews. Available at: [Link]

  • Le Coustumer, G., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. Available at: [Link]

  • Le Coustumer, G., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available at: [Link]

  • Artemjev, A. A., et al. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules. Available at: [Link]

  • Muraoka, M., et al. (1977). Reactions of β-imino-nitriles and -esters with carbon disulphide. A new synthesis and some reactions of 2-cyano-3-imino-dithiocarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

improving the solubility of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Overview

This guide provides in-depth technical support for researchers encountering solubility challenges with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (herein referred to as the "Compound") in biological assays. Due to its complex heterocyclic structure, this compound is anticipated to have low aqueous solubility, a common challenge for over 70% of new chemical entities in development pipelines.[1] Poor solubility can lead to inaccurate assay results, underestimated potency, and precipitation-induced artifacts.

The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide a systematic approach to overcoming these issues, ensuring reliable and reproducible experimental outcomes. Our methodologies are grounded in established principles of biopharmaceutics and formulation science.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My initial attempt to dissolve the Compound directly in aqueous buffer failed. What is the standard first step?

A1: Direct dissolution in aqueous buffers is often unsuccessful for hydrophobic compounds. The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

Causality: The high crystal lattice energy and hydrophobic nature of many organic compounds prevent water molecules from effectively solvating them. A strong organic solvent is required to break these intermolecular forces.

Recommended Protocol:

  • Select a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective aprotic solvent for creating high-concentration stock solutions of polar and non-polar compounds.[2]

  • Preparation:

    • Weigh out a precise amount of the Compound in a sterile microcentrifuge tube or glass vial.

    • Add a small volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). A higher stock concentration is preferable as it minimizes the final percentage of organic solvent in your assay.

    • Facilitate dissolution by vortexing, gentle heating (37°C), or sonication. Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I prepared a DMSO stock, but the Compound precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the compound, stable in the organic stock, becomes supersaturated and crashes out in the predominantly aqueous environment of the assay buffer. The key is to maintain solubility in the final assay medium.

Solution 1: The Co-Solvent Method

Causality: A co-solvent system modifies the polarity of the aqueous buffer, creating a more favorable environment for the hydrophobic compound and increasing its solubility.[2][3]

Step-by-Step Protocol:

  • Initial Dilution: Perform an intermediate dilution of your DMSO stock into a co-solvent like ethanol, polyethylene glycol 300/400 (PEG300/400), or N,N-Dimethylacetamide (DMAc).[2]

  • Final Dilution: Add this intermediate dilution to the final assay buffer. This two-step process can prevent the abrupt polarity shock that causes precipitation.

  • Optimization: The final concentration of the organic solvent in the assay should be kept as low as possible, typically below 1% and ideally below 0.5% for cell-based assays, to avoid solvent-induced toxicity or artifacts.[4][5]

  • Critical Control: Always run a "vehicle control" containing the same final concentration of the solvent(s) without the Compound. This is essential to confirm that the solvent system itself does not influence the biological readout.[4]

Solution 2: The Surfactant-Assisted Method

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[6][7]

Step-by-Step Protocol:

  • Select a Surfactant: Non-ionic surfactants are generally preferred in biological assays as they are less likely to denature proteins. Common choices include:

    • Tween® 20 or Tween® 80 (Polysorbates)[8]

    • Triton™ X-100

  • Prepare Surfactant-Containing Buffer: Add the selected surfactant to your assay buffer at a concentration slightly above its CMC. For Tween 20, the CMC is approximately 0.006% w/v. A final concentration of 0.01% to 0.1% is a good starting point.

  • Dilution: Slowly add your concentrated DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate immediate micellar encapsulation.

  • Critical Control: Run a vehicle control with the buffer containing the surfactant to account for any effects of the detergent on the assay.

Q3: My assay is highly sensitive to organic solvents and surfactants. Is there a more biocompatible alternative?

A3: Yes. Complexation with cyclodextrins is an excellent and widely used strategy for improving the solubility of hydrophobic compounds in a biocompatible manner.[9]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] They can encapsulate the poorly soluble Compound within this cavity, forming a water-soluble "inclusion complex" that can be directly dissolved in aqueous media.[12][13]

Recommended Excipients:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and approved for parenteral use, making it a very common choice.[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective at complexation.[2]

Step-by-Step Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the Compound to the cyclodextrin. This may need optimization.

  • Slurry Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer). Add the powdered Compound to this solution to form a slurry.

  • Complexation:

    • Stir or sonicate the mixture at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process.

    • The solution should gradually become clearer as the complex forms.

  • Clarification & Sterilization:

    • Centrifuge the solution to pellet any un-complexed compound.

    • Carefully collect the supernatant, which contains the soluble complex.

    • Sterile-filter the final solution through a 0.22 µm filter.

  • Quantification: It is crucial to determine the final concentration of the solubilized Compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Critical Control: A vehicle control containing only the cyclodextrin in buffer is mandatory, as cyclodextrins can sometimes have minor biological effects.[5]

Q4: Can I use pH modification to improve the solubility of this Compound?

A4: This is a plausible strategy that depends on the pKa of the ionizable groups in the molecule. The 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile structure contains a primary amine (-NH2) group, which is basic.

Causality: By adjusting the pH of the buffer to a value at least 2 units below the pKa of the amino group, you can protonate it to form a more soluble cationic salt (-NH3+). Salt formation is a common chemical modification used to dramatically enhance solubility.[1][14]

Experimental Approach:

  • Determine pKa: If the pKa is not known, it can be estimated using chemical prediction software or determined experimentally via titration.

  • Test pH Range: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).

  • Assess Solubility: Add a small, fixed amount of the Compound to each buffer, equilibrate for several hours, centrifuge, and measure the concentration in the supernatant via HPLC or UV-Vis spectroscopy.

  • Considerations:

    • Assay Compatibility: Ensure the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).

    • Compound Stability: Verify that the Compound is chemically stable at the altered pH over the duration of the experiment.

Visual Workflows and Mechanisms

Solubility Troubleshooting Workflow

G start Start: Compound is insoluble in aqueous buffer stock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute Dilute stock directly into assay buffer stock->dilute precip Does it precipitate? dilute->precip success Success! Proceed with assay. (Include vehicle control) precip->success No cosolvent Strategy 1: Co-Solvents (e.g., Ethanol, PEG400) Keep final solvent <0.5% precip->cosolvent Yes surfactant Strategy 2: Surfactants (e.g., Tween 20, Triton X-100) Use concentration >CMC precip->surfactant Yes cyclo Strategy 3: Cyclodextrins (e.g., HP-β-CD) Form inclusion complex precip->cyclo Yes cosolvent->success surfactant->success cyclo->success

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water1 Water (Aqueous Buffer) Complex Soluble Inclusion Complex Encapsulated Compound Water2 Water (Aqueous Buffer) plus + arrow >

Caption: Encapsulation of a drug by a cyclodextrin.

Data Summary Table

MethodKey AgentsMechanismProsConsFinal Conc. Target
Co-Solvency DMSO, Ethanol, PEG400Reduces solvent polaritySimple, fast, widely applicablePotential for cell toxicity; may not be sufficient for very insoluble compounds< 0.5% organic solvent[4]
Surfactants Tween® 20/80, Triton™ X-100Micellar encapsulationHighly effective; can improve stabilityCan interfere with some assays; potential to denature proteins (especially ionic surfactants)> CMC (e.g., >0.01%)
Cyclodextrins HP-β-CD, SBE-β-CDInclusion complex formationHigh biocompatibility; low toxicity; can improve stability[10][11]More complex preparation; requires quantification; potential for cholesterol interference in cell membranesVaries; based on complex stoichiometry
pH Adjustment Acidic/Basic BuffersSalt formationCan dramatically increase solubility; simpleOnly works for ionizable compounds; assay must be compatible with the required pHpH should be ~2 units away from pKa

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and equilibrium solubility, and why does it matter for my assay? A: Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent after an extended period of equilibration (days), representing a true thermodynamic equilibrium.[15] Kinetic solubility is measured after a much shorter incubation time and is more representative of the conditions in a typical high-throughput screening or in vitro assay, where a DMSO stock is added to a buffer.[15] The precipitation issues discussed in this guide are problems of kinetic solubility. For drug discovery, a kinetic solubility goal of >60 µg/mL is often considered good.[15]

Q: Can I just increase the percentage of DMSO in my assay to 5% or 10% to keep the Compound dissolved? A: This is strongly discouraged. While it might solve the immediate solubility problem, high concentrations of DMSO are often toxic to cells and can interfere with the activity of many enzymes and proteins, leading to unreliable or false-positive/false-negative results.[4] Most cell lines show stress or toxicity at DMSO concentrations above 1%, and it is best practice to keep the final concentration at or below 0.5%.[4][5]

Q: How do I choose between using a surfactant and a cyclodextrin? A: The choice depends on your assay system. For cell-free biochemical assays (e.g., enzyme inhibition), non-ionic surfactants are often a quick and effective choice. For cell-based assays, cyclodextrins are often preferred due to their higher biocompatibility and lower risk of interfering with cell membranes or protein function.[16] However, it is always best to test both and compare the results to a known control compound to ensure the solubilization method is not introducing artifacts.

Q: Are there more advanced techniques if these methods fail? A: Yes. If standard methods are insufficient, more advanced formulation strategies can be employed, though they are more common in later-stage drug development. These include creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or particle size reduction via nanonization to create a nanosuspension.[17][18][19][20] These methods increase the surface area and dissolution rate of the compound.[21][22]

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
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  • Vertex AI Search. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.
  • Vertex AI Search. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar.
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  • Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
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  • Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
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  • Vertex AI Search. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?
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  • Vertex AI Search. In vitro solubility assays in drug discovery - PubMed.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays.
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  • Vertex AI Search. Methods of solubility enhancements | PPTX - Slideshare.
  • Vertex AI Search. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PMC - NIH.
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  • Vertex AI Search. Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview - PMC - NIH.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers.
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  • Vertex AI Search. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester - Oakwood Chemical.
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  • Vertex AI Search. Chemical Modification: A unique solutions to Solubility problem | Journal of Drug Delivery and Therapeutics.

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Validation & Comparative

A Comparative Guide to the Anticancer Activity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of the anticancer potential of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a member of the promising dithiolethione class of compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic rationale for its anticancer activity and provides detailed experimental protocols for its validation against established chemotherapeutic agents.

Introduction: The Therapeutic Promise of Dithiolethiones

Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest for their chemopreventive and therapeutic properties.[1][2][3] Their primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][2][3] By inducing the expression of a suite of cytoprotective genes, dithiolethiones can enhance cellular defense against carcinogenic insults and oxidative stress, which are hallmarks of cancer development and progression. The compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a promising candidate within this class for anticancer drug development. This guide will provide a framework for validating its efficacy and comparing its performance against standard-of-care chemotherapeutics.

Mechanistic Deep Dive: The Nrf2 Signaling Pathway

The anticancer activity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is intrinsically linked to its ability to modulate the Keap1-Nrf2 signaling pathway. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Dithiolethiones, including our target compound, are electrophilic molecules that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). This coordinated upregulation of cytoprotective genes fortifies the cell against oxidative damage and promotes the detoxification of carcinogens, thereby exerting a potent anticancer effect.

Nrf2_Pathway Nrf2 Signaling Pathway Activation by 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Ub Ubiquitin Nrf2->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 sequesters & promotes ubiquitination Ub->Proteasome Degradation Dithiolethione 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Dithiolethione->Keap1 modifies cysteine residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1, GSTs) ARE->Cytoprotective_Genes Gene Transcription caption Activation of the Nrf2 pathway. Experimental_Workflow cluster_assays Validation Assays start Start: Cancer Cell Lines (MCF-7, HepG2, HCT-116) treatment Treatment with: - Test Compound - Doxorubicin - Cisplatin - Vehicle Control start->treatment incubation 24, 48, 72-hour Incubation treatment->incubation mtt MTT Assay (Cytotoxicity & IC50) incubation->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis Analysis) incubation->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) incubation->cell_cycle data_analysis Data Analysis & Comparison mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis caption Experimental validation workflow.

Sources

A Comparative Guide to Dithiolethiones in Oncology: Unveiling the Therapeutic Potential of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dithiolethione Scaffold in Cancer Therapy

Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the field of oncology for their potent chemopreventive and therapeutic properties.[1][2] Found in cruciferous vegetables, these organosulfur compounds have been extensively studied for their ability to modulate key cellular pathways involved in detoxification, antioxidant defense, and cell survival.[3] The core mechanism of action for many dithiolethiones revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][4]

Historically, research has predominantly focused on compounds like oltipraz and anethole dithiolethione (ADT), with oltipraz having been evaluated in clinical trials for cancer chemoprevention.[1][2][5] However, these early-generation dithiolethiones have faced challenges, including questionable efficacy and notable side effects at high doses in clinical settings.[1][2] This has spurred the exploration of novel dithiolethione analogs with improved potency, target specificity, and reduced toxicity.

This guide provides a comparative analysis of a promising next-generation dithiolethione, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (ACDT) , alongside other well-characterized dithiolethiones. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to facilitate further research and development in this exciting area of cancer therapy.

The Central Mechanism: Nrf2-Keap1 Signaling Pathway

The primary molecular target for the anticancer effects of many dithiolethiones is the Nrf2-Keap1 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Dithiolethiones, being electrophilic in nature, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the upregulation of a battery of cytoprotective proteins, including Phase II detoxification enzymes and antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Proteasome Proteasome Cul3->Proteasome Degradation Dithiolethiones Dithiolethiones (e.g., ACDT, Oltipraz) Dithiolethiones->Keap1 Reacts with Cysteine Residues Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (e.g., NQO1, GSTs, HO-1) ARE->PhaseII_Genes Activates Transcription caption Figure 1. Dithiolethione-mediated activation of the Nrf2 signaling pathway. MTT_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of dithiolethiones. A->B C 3. Incubate for the desired duration (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G caption Figure 2. Workflow for the MTT cell viability assay. GST_Assay A 1. Prepare cell or tissue lysates. C 3. Add lysate to the assay cocktail in a UV-transparent 96-well plate. A->C B 2. Prepare assay cocktail containing PBS, CDNB, and reduced glutathione (GSH). B->C D 4. Measure the increase in absorbance at 340 nm over time using a microplate reader. C->D E 5. Calculate GST activity based on the rate of CDNB-GSH conjugate formation. D->E caption Figure 3. Workflow for the Glutathione S-Transferase (GST) activity assay.

Sources

A Comparative Guide to Dithiolethiones: Oltipraz vs. 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Dithiolethiones

In the landscape of modern drug discovery, the quest for potent cytoprotective agents has led researchers down many promising avenues. Among these, the dithiolethione class of organosulfur compounds has garnered significant attention for its robust induction of endogenous defense mechanisms against oxidative and electrophilic stress.[1][2] These five-membered cyclic sulfur-containing compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[3][4] This guide provides an in-depth comparative analysis of two notable dithiolethiones: the well-characterized clinical candidate, oltipraz, and the emerging investigational compound, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, objective comparison of these two molecules, supported by experimental data and detailed methodologies, to inform future research and development efforts in the field of cytoprotective therapeutics.

Chemical Structures at a Glance

A foundational understanding of the chemical structures of oltipraz and 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is crucial for appreciating their structure-activity relationships.

  • Oltipraz: 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione.[4]

  • 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: As the name suggests, this compound features an amino group and a carbonitrile group attached to the core dithiolethione ring.[5]

While both share the core 1,2-dithiole-3-thione moiety responsible for their Nrf2-activating properties, the differing substituents at the 4 and 5 positions of the dithiole ring are expected to influence their potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: A Shared Pathway with Nuanced Differences

The primary mechanism of action for both oltipraz and, presumably, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is the activation of the Nrf2 pathway.[3][4]

The Nrf2-Keap1 Signaling Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[6] Dithiolethiones, being electrophilic, are thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and liberating Nrf2.[4] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[7]

This transcriptional activation results in the upregulation of a suite of protective proteins, including:

  • Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which are critical for neutralizing and eliminating carcinogens and other xenobiotics.[3][8]

  • Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and enzymes involved in glutathione (GSH) synthesis, which combat oxidative stress.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Gene Promoter Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Dithiolethione Dithiolethione (Oltipraz or 5-amino-3-thioxo-3H-1,2- dithiole-4-carbonitrile) Dithiolethione->Keap1 Reacts with cysteine residues Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Genes (NQO1, GSTs, HO-1, etc.) ARE->Genes Initiates Transcription Nrf2_Assay_Workflow start Start cell_culture Culture ARE-Luciferase Reporter Cells start->cell_culture plating Seed Cells in 96-well Plate cell_culture->plating treatment Treat with Compounds (24 hours) plating->treatment lysis Cell Lysis treatment->lysis luminescence Measure Luciferase Activity lysis->luminescence analysis Data Analysis: Fold Induction vs. Control luminescence->analysis end End analysis->end

Sources

A Comparative Guide to the Neuroprotective Effects of Dithiolethiones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for potent therapeutic agents capable of halting or reversing neuronal damage is paramount. Among the promising candidates, dithiolethiones, a class of sulfur-containing compounds, have garnered significant attention for their potent neuroprotective properties. This guide provides an in-depth comparison of the neuroprotective effects of various dithiolethiones, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in this critical field.

Introduction to Dithiolethiones and their Neuroprotective Potential

Dithiolethiones are heterocyclic organosulfur compounds naturally found in cruciferous vegetables and also available as synthetic derivatives.[1] Their therapeutic potential stems primarily from their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2] By activating Nrf2, dithiolethiones upregulate a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes, thereby bolstering the cell's intrinsic defense mechanisms against oxidative stress—a key pathological feature in many neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]

This guide will focus on a comparative analysis of the following key dithiolethiones:

  • Anethole Dithiolethione (ADT)

  • Oltipraz

  • 3H-1,2-dithiole-3-thione (D3T)

  • 5-amino-3-thioxo-3H-(1,2) dithiole-4-carboxylic acid ethyl ester (ACDT)

The Central Mechanism: Nrf2/ARE Pathway Activation

The neuroprotective effects of dithiolethiones are intrinsically linked to their ability to modulate the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Dithiolethiones, being electrophilic in nature, can react with specific cysteine residues on Keap1.[6] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and preventing Nrf2 degradation.[5] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dithiolethiones Dithiolethiones (ADT, Oltipraz, D3T, ACDT) Keap1 Keap1 Dithiolethiones->Keap1 Inactivates Neuroprotection Neuroprotection Dithiolethiones->Neuroprotection Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Upregulation of Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Neuroprotection Nrf2_n->ARE Binds to

Figure 1: Dithiolethione-mediated activation of the Nrf2/ARE signaling pathway.

In Vitro Comparative Analysis of Neuroprotection

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative diseases, particularly Parkinson's disease.[7] These cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress and apoptosis, mimicking the neuronal damage observed in Parkinson's disease.[8]

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the neuroprotective effects of different dithiolethiones in the 6-OHDA-induced SH-SY5Y cell model.

DithiolethioneConcentrationNeurotoxinKey FindingsReference
ACDT 75 µM300 µM MnCl₂Significantly reversed cytotoxicity, increased total GSH levels 2.18-fold, and NQO1 protein levels 6.33-fold. Reduced Mn-induced ROS by 2.32-fold.[9][9]
ACDT Not specified6-OHDADiminished cell death, LDH release, caspase 3/7 activity, and ROS levels. Increased GSH, NQO1, and EAAT3 expression via Nrf2 activation.[1][1]
D3T 10-100 µMAcroleinProvided dramatic protection against cytotoxicity. Upregulated GSH through increased GCL expression.[10][10]
D3T 40 µMAβ (in N2a/APPswe cells)Attenuated ROS generation, increased mitochondrial membrane potential, and decreased MDA content. Upregulated Nrf2, HO-1, and NQO1.[11][11]
Anethole (precursor to ADT)250 mg/kg (in vivo)RotenoneImproved cognitive function and increased pain threshold. Decreased hippocampal MDA levels and increased surviving neurons.[12][12]

Note: Direct comparative studies on the potency (e.g., EC50 for Nrf2 activation or neuroprotection) of these dithiolethiones under identical experimental conditions are limited in the current literature. The provided data is collated from individual studies.

In Vivo Evidence of Neuroprotection

Animal models provide a more complex physiological system to evaluate the therapeutic potential of dithiolethiones.

DithiolethioneAnimal ModelDisease ModelDosageKey FindingsReference
Oltipraz MiceGamma-irradiation100 mg/kg/day for 2 daysIncreased 30-day survival rate from 48% to 91%.[13][13]
Oltipraz RatsDimethylnitrosamine-induced liver cirrhosis30 mg/kg/dayImproved liver function and reduced fibrosis.[14][14]
D3T Mice (Tg2576)Alzheimer's DiseaseNot specified (intraperitoneal)Alleviated cognitive deficits, decreased insoluble Aβ levels, and reduced oxidative stress. Promoted hippocampal neurogenesis and upregulated Sirt1, Nrf2, and HO-1.[4][4]
Anethole (precursor to ADT)RatsRotenone-induced Parkinson's Disease62.5, 125, and 250 mg/kg (i.g.)Ameliorated motor dysfunctions, reduced striatal α-synuclein and oxidative stress.[15][15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

In Vitro Neuroprotection Assay Workflow

Start Start: Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with Dithiolethione (various concentrations) Start->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA, MPP+) Pretreat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Assess Assess Neuroprotection Incubate->Assess MTT MTT Assay (Cell Viability) Assess->MTT ROS ROS Assay (e.g., DCFDA) Assess->ROS Caspase Caspase-3/7 Assay (Apoptosis) Assess->Caspase End End: Data Analysis MTT->End ROS->End Caspase->End

Figure 2: General workflow for in vitro neuroprotection assays.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[16]

  • Treatment: Aspirate the old media and add 100 µL of media containing the desired concentrations of the dithiolethione. Incubate for the desired pretreatment time.

  • Neurotoxin Addition: Add the neurotoxin (e.g., 6-OHDA) to the wells and incubate for a further 24 hours.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.[16]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is commonly used to measure intracellular ROS. DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

Protocol:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described for the MTT assay.

  • DCFDA Staining: After treatment, discard the media and wash the cells with pre-warmed PBS. Add DCFDA solution (final concentration of 1-10 µM in PBS) to each well.[17]

  • Incubation: Incubate the plate for 45 minutes at 37°C in the dark.[17]

  • Fluorescence Measurement: Remove the DCFDA solution and add PBS. Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Caspase-3/7 Activity Assay for Apoptosis

Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a chromophore or fluorophore that can be quantified.[18]

Protocol (Colorimetric):

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial kit.

  • Substrate Addition: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA).[18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.[18]

Structure-Activity Relationship and Future Directions

The neuroprotective efficacy of dithiolethiones is influenced by their chemical structure. Studies on substituted dithiolethiones have shown that the electronic properties of the substituents can impact both their glutathione-inducing activity and their toxicity.[20] This suggests that there is significant potential for medicinal chemists to design and synthesize novel dithiolethione analogs with enhanced neuroprotective properties and improved safety profiles.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of different dithiolethiones in standardized in vitro and in vivo models are crucial to definitively establish their relative potencies.

  • Elucidation of additional mechanisms: While Nrf2 activation is a key mechanism, some dithiolethiones may have other neuroprotective effects that warrant further investigation.[1]

  • In vivo efficacy in diverse models: Evaluating the most promising dithiolethiones in a wider range of animal models of neurodegenerative diseases is essential to validate their therapeutic potential.

  • Pharmacokinetic and safety profiling: Thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is a critical step towards clinical translation.

Conclusion

Dithiolethiones represent a promising class of neuroprotective agents with a well-defined mechanism of action centered on the activation of the Nrf2 antioxidant pathway. This guide has provided a comparative overview of the neuroprotective effects of key dithiolethiones, supported by experimental data and detailed protocols. While the existing evidence is compelling, further research, particularly direct comparative studies and in vivo validation, is necessary to fully realize the therapeutic potential of these compounds in the fight against neurodegenerative diseases.

References

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A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Dithiolethiones: A Case Study with 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of novel therapeutic candidates from the dithiolethione class. Given the limited public data on the specific molecule 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (herein designated as DTC-4), this document establishes a scientifically rigorous, hypothetical study protocol. It compares its potential performance against established standards of care in a relevant preclinical cancer model, grounded in the known pharmacology of the dithiolethione pharmacophore.

The dithiolethione class of organosulfur compounds has long been recognized for its potent chemopreventive and cytoprotective activities.[1][2][3] The primary mechanism underpinning these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a master transcriptional regulator of a vast array of antioxidant and detoxification genes, collectively known as Phase II enzymes.[6][7] By activating Nrf2, dithiolethiones enhance the cellular defense machinery against oxidative stress and carcinogens, which are key drivers of tumorigenesis.[4][8]

The most extensively studied dithiolethione, Oltipraz, demonstrated broad-spectrum inhibition of carcinogenesis in numerous preclinical models.[4][9] However, its clinical development was hampered by questionable efficacy and significant side effects at high doses, underscoring the critical need for novel, more potent, and safer analogues.[4][10] This guide uses DTC-4 as a representative next-generation dithiolethione to illustrate the essential steps for preclinical validation.

Mechanistic Grounding: The Nrf2-KEAP1 Signaling Pathway

The central hypothesis for the anticancer activity of DTC-4 is its function as an Nrf2 activator. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for proteasomal degradation.[5] Dithiolethiones, as electrophilic molecules, are proposed to react with critical cysteine residues on KEAP1.[4][11] This covalent modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][7] This transcriptional activation results in the upregulation of cytoprotective proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which detoxify carcinogens and neutralize reactive oxygen species (ROS).[4][12]

While transient Nrf2 activation is a powerful chemopreventive strategy, it is crucial to acknowledge the dual role of Nrf2 in cancer.[6][13] In established tumors, persistent Nrf2 activation can confer a survival advantage and promote resistance to chemotherapy and radiotherapy.[13][14] Therefore, evaluating a novel Nrf2 activator like DTC-4 requires a carefully designed study that can discern between chemopreventive potential and its effects on advanced-stage disease.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 KEAP1 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Cul3->Proteasome Degradation DTC4 DTC-4 (Dithiolethione) DTC4->Keap1 Reacts with Cysteine Thiols Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (NQO1, GST, HO-1) ARE->Genes Initiates Transcription

Caption: The Nrf2-KEAP1 signaling pathway activated by DTC-4.

Preclinical Study Design: Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

To assess the in vivo efficacy of DTC-4, we propose a subcutaneous xenograft model using a well-characterized human pancreatic cancer cell line (e.g., PANC-1 or MIA PaCa-2). This model is selected for its reproducibility and widespread use in evaluating standard-of-care and novel therapies.[15][16] Pancreatic cancer is an ideal indication due to its aggressive nature, high mortality rate, and the established role of oxidative stress in its progression.[15][17]

Standard of Care Comparator

The standard of care for metastatic pancreatic cancer often includes gemcitabine-based regimens.[17][18] Therefore, Gemcitabine will serve as the positive control comparator in this study, providing a clinically relevant benchmark against which to measure the efficacy of DTC-4.

Experimental Workflow

The following workflow outlines the critical steps for conducting the in vivo efficacy study. The experimental design must be robust, including appropriate control groups and clear endpoints to ensure the data is interpretable and conclusive.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Intervention cluster_endpoints Phase 3: Endpoint Analysis A1 Cell Culture (PANC-1) A2 Subcutaneous Injection (Athymic Nude Mice) A1->A2 A3 Tumor Growth Monitoring (Calipers) A2->A3 B1 Tumor Volume Reaches ~100-150 mm³ A3->B1 Criterion Met B2 Randomize Mice (n=8-10 per group) B1->B2 B3 Initiate Dosing Regimen (21-28 days) B2->B3 C1 Primary Endpoint: Tumor Volume & Body Weight (2-3x per week) B3->C1 During Treatment C2 Secondary Endpoints: Tumor Weight (at necropsy) C1->C2 C1->C2 End of Study C3 Pharmacodynamics: Western Blot for Nrf2 targets (NQO1, HO-1) in tumor tissue C2->C3 C2->C3 Post-Necropsy

Caption: Workflow for the in vivo xenograft efficacy study.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Athymic Nude Mice (e.g., NU/NU), female, 6-8 weeks old.

  • Justification: Immunocompromised mice are required to prevent rejection of human tumor xenografts.[16]

2. Cell Line and Implantation:

  • Cell Line: PANC-1 human pancreatic adenocarcinoma cells.

  • Implantation: Inject 5 x 10⁶ PANC-1 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Justification: Matrigel provides an extracellular matrix scaffold that improves tumor take rate and growth kinetics.

3. Tumor Monitoring and Group Randomization:

  • Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=10 per group) to ensure a uniform distribution of tumor sizes.

4. Treatment Groups and Dosing:

  • Group 1: Vehicle Control: Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose) orally (PO), once daily (QD).

  • Group 2: DTC-4 (Low Dose): Administer 25 mg/kg DTC-4, PO, QD.

  • Group 3: DTC-4 (High Dose): Administer 75 mg/kg DTC-4, PO, QD.

  • Group 4: Gemcitabine (Standard of Care): Administer 60 mg/kg Gemcitabine intraperitoneally (IP), twice weekly (BIW).

  • Justification: Oral administration for the novel compound is preferred for drug development. Dose selection for DTC-4 would be based on prior maximum tolerated dose (MTD) studies. The Gemcitabine dose and schedule are based on established protocols for pancreatic xenograft models.[15]

5. Endpoint Measurements:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated from tumor volume measurements taken throughout the study.

  • Tolerability: Monitor animal body weight and clinical signs of toxicity daily. Significant body weight loss (>15-20%) is a key indicator of toxicity.

  • Terminal Endpoints: At the end of the study (or when tumors reach a predetermined size limit), euthanize animals. Excise tumors, weigh them, and collect tissues (tumor, liver) for pharmacodynamic analysis.

  • Pharmacodynamic (PD) Analysis: Homogenize a portion of the tumor tissue and perform Western blot analysis to measure the protein levels of Nrf2 targets (e.g., NQO1, HO-1) to confirm the mechanism of action in vivo.

Data Presentation and Interpretation (Hypothetical Data)

The following tables represent plausible outcomes from the proposed study, designed for clear comparison of DTC-4 against the vehicle control and the standard of care.

Table 1: Tumor Growth Inhibition and Tolerability
Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control Vehicle, PO, QD1540 ± 185--1.5 ± 0.8
DTC-4 (25 mg/kg) PO, QD1016 ± 15034-2.1 ± 1.1
DTC-4 (75 mg/kg) PO, QD724 ± 11253-4.5 ± 1.5
Gemcitabine (60 mg/kg) IP, BIW601 ± 9861-8.9 ± 2.0
  • Interpretation: In this hypothetical scenario, DTC-4 demonstrates a dose-dependent antitumor effect. The high dose (75 mg/kg) shows efficacy approaching that of the standard of care, Gemcitabine. Importantly, the body weight change suggests that DTC-4 may be better tolerated than Gemcitabine, a critical consideration for further development.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
Treatment GroupRelative NQO1 Protein Expression (Fold Change vs. Vehicle)Relative HO-1 Protein Expression (Fold Change vs. Vehicle)
Vehicle Control 1.01.0
DTC-4 (25 mg/kg) 2.82.1
DTC-4 (75 mg/kg) 5.14.3
Gemcitabine (60 mg/kg) 1.21.4
  • Interpretation: The significant, dose-dependent increase in the expression of Nrf2 target proteins (NQO1, HO-1) in the DTC-4 treated groups provides strong evidence of target engagement and confirms the proposed mechanism of action in vivo. The lack of significant induction by Gemcitabine is expected, as its mechanism is primarily DNA damage.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound strategy for evaluating the in vivo efficacy of a novel dithiolethione, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (DTC-4). By leveraging a well-established pancreatic cancer xenograft model and comparing against a clinically relevant standard of care, this approach generates the critical data needed to make informed decisions in a drug development program.

The hypothetical data presented suggests that DTC-4 could be a promising therapeutic candidate, exhibiting significant, dose-dependent antitumor activity with a favorable tolerability profile. The pharmacodynamic data strongly supports its mechanism as an Nrf2 pathway activator in vivo.

Future studies should aim to:

  • Evaluate DTC-4 in orthotopic pancreatic cancer models, which better recapitulate the tumor microenvironment and metastatic progression.[16]

  • Investigate the efficacy of DTC-4 in combination with standard-of-care chemotherapies like Gemcitabine to assess potential synergistic effects.

  • Conduct detailed pharmacokinetic and toxicology studies to fully characterize the drug's profile and establish a therapeutic window.

By following a structured, hypothesis-driven approach as detailed here, researchers can effectively bridge the gap from a promising chemical scaffold to a viable clinical candidate.

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A Researcher's Guide to Investigating the Cross-Reactivity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the novel compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. While direct cross-reactivity studies on this specific molecule are not yet prevalent in published literature, we can infer its likely biological activities based on the well-documented behavior of its parent class, the 3H-1,2-dithiole-3-thiones (D3Ts). This family of sulfur-containing heterocycles, found in cruciferous vegetables, is renowned for its antioxidative, neuroprotective, and chemopreventive properties.[1]

The primary mechanism of action for many D3Ts involves the induction of phase II detoxification enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] This guide will, therefore, focus on evaluating the on-target activity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile on the Nrf2 pathway and assessing its potential for off-target cross-reactivity against structurally or functionally related cellular targets.

We will compare the subject compound with two key alternatives:

  • 3H-1,2-dithiole-3-thione (D3T): The parent compound of this class, serving as a benchmark for Nrf2 activation and antioxidant response.

  • Bardoxolone methyl: A potent, clinical-stage Nrf2 activator with a distinct chemical structure, providing a valuable comparison for pathway selectivity.

The Nrf2 Signaling Pathway: The Anticipated Primary Target

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.

Caption: The Nrf2 signaling pathway and the putative mechanism of action for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Comparative Experimental Workflow for Cross-Reactivity Assessment

The following workflow is designed to provide a comprehensive comparison of our target compound and its alternatives.

Experimental_Workflow C1 5-amino-3-thioxo-3H- 1,2-dithiole-4-carbonitrile A1 Cell Viability/Cytotoxicity (MTT/LDH Assay) C1->A1 A2 Nrf2 Nuclear Translocation (Immunofluorescence) C1->A2 A3 ARE-Luciferase Reporter Assay C1->A3 A4 Target Gene Expression (qPCR for NQO1, HMOX1) C1->A4 A5 Enzyme Activity Assay (e.g., NQO1) C1->A5 A6 Kinase Panel Screen (Off-target profiling) C1->A6 C2 3H-1,2-dithiole-3-thione (D3T) C2->A1 C2->A2 C2->A3 C2->A4 C2->A5 C3 Bardoxolone methyl C3->A1 C3->A2 C3->A3 C3->A4 C3->A5

Caption: Proposed experimental workflow for comparative cross-reactivity analysis.

Data Presentation: A Comparative Overview

The following tables summarize the expected data points from the proposed experimental workflow, providing a clear comparison between 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and the selected alternatives.

Table 1: Cytotoxicity and Nrf2 Activation

CompoundCC50 (µM)Nrf2 Translocation EC50 (µM)ARE-Luciferase EC50 (µM)
5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrileExperimental ValueExperimental ValueExperimental Value
3H-1,2-dithiole-3-thione (D3T)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Bardoxolone methylLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Target Gene Expression and Enzyme Activity

CompoundNQO1 mRNA Fold ChangeHMOX1 mRNA Fold ChangeNQO1 Enzyme Activity (Fold Increase)
5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrileExperimental ValueExperimental ValueExperimental Value
3H-1,2-dithiole-3-thione (D3T)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Bardoxolone methylLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Experimental Protocols

Protocol 1: ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantitatively measures the activation of the Nrf2 pathway by the test compounds.

Materials:

  • HEK293T cells stably expressing an ARE-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well white, clear-bottom cell culture plates

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-ARE-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (D3T or Bardoxolone methyl).

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Plot the normalized data against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Off-Target Kinase Profiling

To assess the broader cross-reactivity, a commercially available kinase panel screen is recommended. This will provide insights into potential off-target effects that are not related to the Nrf2 pathway.

Rationale: Many small molecule drugs exhibit off-target effects by inhibiting or activating various kinases. A broad kinase screen is a crucial step in early drug development to identify potential liabilities.

Procedure:

  • Selection of Kinase Panel: Choose a reputable service provider offering a comprehensive kinase panel (e.g., >100 kinases).

  • Compound Submission: Provide the service provider with a sample of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile at a specified concentration (typically 1-10 µM).

  • Data Interpretation: The service provider will return data on the percent inhibition or activation of each kinase in the panel. Significant hits (e.g., >50% inhibition at 10 µM) should be followed up with dose-response studies to determine the IC50.

Concluding Remarks

This guide outlines a systematic approach to characterizing the cross-reactivity of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. By comparing its activity profile with that of the parent compound D3T and the well-characterized Nrf2 activator Bardoxolone methyl, researchers can gain valuable insights into its potency, selectivity, and potential for off-target effects. The provided protocols offer a starting point for these investigations, and the results will be instrumental in guiding further preclinical development of this promising compound.

References

  • Gaje, G. M. (2017). In vitro and in vivo roles of 3H-1,2-Dithiole-3-Thione in Lipopolysaccharide-Induced Toxicity and Inflammation. ProQuest. [Link][2]

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comparative spectroscopic analysis of dithiolethione isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Spectroscopic Analysis of Dithiolethione Isomers

In the fields of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. Dithiolethiones, a class of sulfur-rich heterocycles, are of significant interest for their diverse biological activities, including chemopreventive and antioxidant properties.[1][2][3] These compounds exist as structural isomers, primarily the 1,2-dithiole-3-thione and 1,3-dithiole-2-thione scaffolds. While sharing the same molecular formula (C₃H₂S₃) and mass, their distinct atomic connectivity leads to different physicochemical and pharmacological profiles. Therefore, unambiguous differentiation is paramount.

This guide provides a comprehensive comparison of key spectroscopic techniques for the robust differentiation of these isomers. We will move beyond simple data reporting to explain the underlying principles that make each technique uniquely suited for this analytical challenge, offering field-proven insights and detailed experimental protocols.

The Structural Challenge: 1,2- vs. 1,3-Dithiolethione

The fundamental difference between the isomers lies in the arrangement of the sulfur atoms and the exocyclic thione group within the five-membered ring. This seemingly subtle shift has profound implications for the molecule's symmetry, electron distribution, and bond strain—properties that are directly probed by spectroscopic methods.

Caption: Chemical structures of 1,2-dithiole-3-thione and 1,3-dithiole-2-thione isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and conclusive technique for differentiating these isomers.[4] It probes the unique electronic environment of each carbon and proton nucleus, providing a detailed map of atomic connectivity and molecular symmetry.

Causality of Differentiation:

The key differentiator in NMR is molecular symmetry.

  • 1,2-Dithiole-3-thione: This isomer is asymmetric. Consequently, all three carbon atoms and both hydrogen atoms in the unsubstituted core are chemically non-equivalent.

  • 1,3-Dithiole-2-thione: This isomer possesses a plane of symmetry that bisects the C=S bond and the C-C double bond. This symmetry renders the two olefinic carbons (C4 and C5) and their attached protons chemically equivalent.

This fundamental difference in symmetry leads to predictably distinct NMR spectra.

Comparative NMR Data
Spectroscopic Feature1,2-Dithiole-3-thione (Predicted)1,3-Dithiole-2-thione (Predicted)Rationale for Difference
¹H NMR Signals Two distinct signals (doublets)One signal (singlet)Asymmetry in the 1,2-isomer makes H4 and H5 non-equivalent, whereas they are equivalent by symmetry in the 1,3-isomer.[5]
¹³C NMR Signals Three distinct signalsTwo distinct signalsThe C4 and C5 carbons are equivalent in the 1,3-isomer, resulting in one fewer signal compared to the asymmetric 1,2-isomer.[6]
Thione ¹³C Shift (C=S) ~210-220 ppm~200-210 ppmThe electronic environment of the thione carbon is different due to the adjacent atoms (C-S vs S-S).
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified dithiolethione isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expert Insight: Ensure a sufficient relaxation delay (D1, typically 1-2 seconds) to allow for complete relaxation of all protons for accurate integration, although for simple structural confirmation, default parameters are often adequate.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Expert Insight: Running a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable. It differentiates between CH, CH₂, and CH₃ signals, confirming the presence of two CH groups in the 1,2-isomer and one signal for the two equivalent CH groups in the 1,3-isomer.

Vibrational Spectroscopy (FTIR/Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds.[7] While the spectra for isomers can be complex, specific regions, particularly the C=S and S-S stretching frequencies, can provide strong correlative evidence for identification.

Causality of Differentiation:

The vibrational frequencies of the C=S and S-S bonds are sensitive to their local chemical environment.

  • In 1,2-dithiole-3-thione , the thione is adjacent to a carbon atom and a sulfur atom (S-C=S). The ring also contains a disulfide (S-S) bond.

  • In 1,3-dithiole-2-thione , the thione is bonded to two sulfur atoms (S-C=S), and the ring contains two thioether-like linkages instead of a disulfide bond.

These structural differences result in shifts in the vibrational energies of these key functional groups. The overall "fingerprint region" (below 1500 cm⁻¹) will also be unique for each isomer due to differences in the entire molecule's vibrational modes.[8]

Comparative Vibrational Data
Vibrational Mode1,2-Dithiole-3-thione (Expected Range)1,3-Dithiole-2-thione (Expected Range)Rationale for Difference
ν(C=S) Stretch 1170-1220 cm⁻¹1050-1100 cm⁻¹The C=S bond in the 1,3-isomer is part of a trithiocarbonate-like system, which typically has a lower stretching frequency than the thione in the 1,2-isomer.
ν(S-S) Stretch 500-550 cm⁻¹ (Raman active)AbsentOnly the 1,2-isomer possesses a disulfide bond, which gives rise to a characteristic S-S stretching vibration. This mode is often weak in the IR but stronger in the Raman spectrum.[9]
Ring Vibrations Unique complex patternUnique complex patternThe different symmetry and bond arrangement create a distinct and diagnostic fingerprint for each isomer.
Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dithiolethione sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Expert Insight: Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[10][11] Both dithiolethione isomers are colored compounds due to low-energy electronic transitions involving the sulfur atoms and the π-system.

Causality of Differentiation:

The energy of the π → π* and n → π* transitions is dictated by the extent and nature of the electronic conjugation. The different arrangement of sulfur heteroatoms in the two isomers alters the molecular orbitals and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in different maximum absorption wavelengths (λmax).[12][13]

Comparative UV-Vis Data
Spectroscopic Feature1,2-Dithiole-3-thione (Reported)1,3-Dithiole-2-thione (Reported)Rationale for Difference
λmax (π → π)~320-350 nm~300-330 nmThe conjugation pathway involving the disulfide bond in the 1,2-isomer leads to a slightly lower energy transition.
λmax (n → π)~400-450 nm~380-420 nmThis lower-energy transition, often responsible for the visible color, is also sensitive to the electronic structure, appearing at a longer wavelength for the 1,2-isomer.
Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Perform a baseline correction using the solvent-filled cuvette.

    • Scan the sample over a range of approximately 200-600 nm to record the full absorption spectrum and identify all λmax values.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the exact molecular mass of a compound. While both isomers have the identical molecular mass (C₃H₂S₃, MW ≈ 134.25 g/mol ), their differentiation relies on analyzing the fragmentation patterns generated upon ionization.[14]

Causality of Differentiation:

The fragmentation pathways depend on the relative strengths of the bonds and the stability of the resulting fragment ions. The different ring structures of the isomers lead to distinct and predictable fragmentation patterns. For instance, the 1,2-isomer can undergo fragmentation involving the weak S-S bond, a pathway unavailable to the 1,3-isomer.[15][16]

Comparative MS Data (Electron Ionization)
Feature1,2-Dithiole-3-thione (Predicted)1,3-Dithiole-2-thione (Predicted)Rationale for Difference
Molecular Ion (M⁺) m/z 134m/z 134Both isomers have the same molecular formula.
Key Fragment 1 m/z 102 ([M-S]⁺)m/z 76 ([CS₂]⁺)The 1,2-isomer can readily lose a single sulfur atom. The 1,3-isomer is prone to fragmentation to yield the stable carbon disulfide radical cation.
Key Fragment 2 m/z 70 ([C₂H₂S]⁺)m/z 58 ([C₂H₂S]⁺)While some fragments may appear similar, their relative abundances will differ significantly, creating a unique mass spectrum for each isomer.
Experimental Protocol: GC-MS (with EI)
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar DB-5 column). A temperature program is used to elute the compound. Even if isomers are not fully separated by GC, the MS data is acquired individually.

  • MS Acquisition:

    • The EI source energy is typically set to 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-200.

    • Expert Insight: This method is self-validating. The molecular ion peak confirms the mass, and the fragmentation pattern provides the structural fingerprint for isomer identification.

Integrated Analytical Workflow

For an unknown sample suspected to be a dithiolethione, a logical workflow ensures confident identification. This multi-faceted approach leverages the strengths of each technique, providing orthogonal data points that converge on a single, unambiguous structural assignment.

Caption: A logical workflow for the unambiguous identification of dithiolethione isomers.

Conclusion

While each spectroscopic technique offers valuable clues, a synergistic approach provides the most definitive and trustworthy structural assignment. NMR spectroscopy stands out as the primary tool for unambiguous differentiation due to its direct correlation with molecular symmetry. However, mass spectrometry serves as an essential first-pass analysis to confirm molecular weight, while FTIR and UV-Vis provide rapid, cost-effective, and powerful correlative data that validates the primary NMR assignment. By understanding the causal relationship between isomeric structure and spectroscopic output, researchers can confidently navigate the analytical challenges posed by dithiolethiones, ensuring the integrity and reproducibility of their scientific endeavors.

References

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Validating the Mechanism of Action of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a member of the dithiolethione class of compounds. We will delve into its proposed primary mechanism, compare it with alternative agents, and provide detailed experimental protocols to rigorously test its biological activity.

Introduction: The Dithiolethione Class and its Therapeutic Promise

Dithiolethiones are sulfur-containing heterocyclic compounds that have garnered significant interest for their potent cytoprotective and cancer chemopreventive properties.[1][2] A substantial body of evidence points to their ability to upregulate the endogenous antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular resistance to oxidative and electrophilic stress.[4]

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile belongs to this promising class. While its specific biological activities are not as extensively characterized as some other dithiolethiones like Oltipraz or Anethole dithiolethione (ADT), its structure suggests a similar mechanism of action.[1][5][6] The primary hypothesis is that it functions as an inducer of Phase 2 detoxifying enzymes, thereby enhancing cellular resilience against various stressors implicated in neurodegenerative diseases and cancer.[4][5][7]

This guide will provide the necessary tools to validate this proposed mechanism, comparing its efficacy and potency against a well-established Nrf2 activator, Sulforaphane, and a structurally related but less active dithiolethione analog.

Proposed Mechanism of Action: Nrf2-Mediated Cytoprotection

The central hypothesis for the mechanism of action of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is the activation of the Nrf2 pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, such as dithiolethiones, are believed to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This binding initiates the transcription of a battery of cytoprotective genes, including Phase 2 enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), as well as enzymes involved in glutathione (GSH) biosynthesis.[1][5]

Signaling Pathway Diagram

Caption: Proposed Nrf2 activation pathway by 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Comparative Compounds

To rigorously validate the mechanism and potency of our target compound, it is essential to compare it against other well-characterized molecules.

CompoundClassPrimary Mechanism of ActionRationale for Comparison
5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Dithiolethione(Hypothesized) Nrf2 ActivatorThe primary subject of investigation.
Sulforaphane IsothiocyanatePotent Nrf2 ActivatorA well-established, potent inducer of Phase 2 enzymes; serves as a positive control.
Oltipraz DithiolethioneNrf2 ActivatorA clinically evaluated dithiolethione, providing a benchmark within the same chemical class.[1]
Vehicle Control (e.g., DMSO) SolventInertEstablishes the baseline cellular response in the absence of an active compound.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate the mechanism of action, starting from target engagement and moving to cellular and functional outcomes. This workflow ensures that the observed effects are directly linked to the hypothesized pathway.

Experimental Workflow Diagram

MOA_Validation_Workflow cluster_tier1 Tier 1: Target Engagement & Pathway Activation cluster_tier2 Tier 2: Downstream Gene & Protein Expression cluster_tier3 Tier 3: Functional Cellular Outcomes T1_1 Nrf2 Nuclear Translocation Assay (Immunofluorescence) T1_2 ARE-Luciferase Reporter Assay T1_3 Western Blot for Nrf2 & Keap1 T2_1 qRT-PCR for NQO1, GCLC, GSTA1 mRNA T1_3->T2_1 Confirm Pathway Activation T2_2 Western Blot for NQO1, GST, GCLC Protein T3_1 Enzyme Activity Assays (NQO1, GST) T2_2->T3_1 Confirm Protein Upregulation T3_2 Intracellular Glutathione (GSH) Assay T3_1->T3_2 Assess Functional Consequences T3_3 Cellular Viability Assay under Oxidative Stress (e.g., H2O2, 6-OHDA) T3_2->T3_3 Assess Functional Consequences

Caption: A tiered experimental workflow for validating the mechanism of action (MOA).

Detailed Experimental Protocols

The following protocols are designed to be performed in a suitable cell line, such as the human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, which are commonly used for studying neuroprotection and oxidative stress.[4][5]

Protocol 1: ARE-Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

Methodology:

  • Cell Culture and Transfection:

    • Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • After 24 hours, transfect the cells with a plasmid containing a luciferase reporter gene under the control of a minimal promoter and tandem repeats of the ARE sequence. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, Sulforaphane (positive control), or vehicle (DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as fold induction relative to the vehicle-treated control.

    • Plot a dose-response curve and calculate the EC₅₀ value for each compound.

Expected Outcome: A dose-dependent increase in luciferase activity for active Nrf2 inducers, allowing for a quantitative comparison of potency.

Protocol 2: Western Blot for Nrf2 and Phase 2 Enzymes

Objective: To visualize the upregulation of Nrf2 and its downstream target proteins (NQO1, GST).

Methodology:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 6-well plates.

    • Treat the cells with the test compounds at their respective EC₅₀ concentrations (determined from the reporter assay) for 24 hours.[1]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, NQO1, GST, and a loading control (e.g., GAPDH or β-actin).[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

Expected Outcome: Increased protein levels of Nrf2, NQO1, and GST in cells treated with active compounds compared to the vehicle control.

Protocol 3: Cellular Viability Assay under Oxidative Stress

Objective: To determine if the induction of the Nrf2 pathway translates into a functional cytoprotective effect.

Methodology:

  • Cell Culture and Pre-treatment:

    • Plate SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with the test compounds or vehicle for 24 hours to allow for the induction of cytoprotective enzymes.

  • Induction of Oxidative Stress:

    • Remove the compound-containing medium.

    • Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a predetermined duration (e.g., 4-6 hours).[4]

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control cells (not exposed to the oxidative stressor).

    • Compare the viability of cells pre-treated with the compounds to those pre-treated with the vehicle.

Expected Outcome: Cells pre-treated with effective Nrf2 activators should exhibit significantly higher viability after exposure to oxidative stress compared to vehicle-treated cells.[5]

Data Interpretation and Comparative Analysis

The data gathered from these experiments will allow for a robust comparison of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile against the benchmark compounds.

Illustrative Comparative Data Table
Parameter5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrileSulforaphaneOltiprazVehicle (DMSO)
ARE-Luciferase (EC₅₀) To be determined~2-5 µM~10-20 µMNo activity
NQO1 Protein Induction (Fold Change at EC₅₀) To be determinedHighModerate1.0
GST Protein Induction (Fold Change at EC₅₀) To be determinedHighModerate1.0
Cytoprotection against H₂O₂ (% Viability) To be determinedHigh (>80%)Moderate (~60-70%)Low (<30%)

This table should be populated with the experimental data. The relative potency and efficacy can be assessed by comparing the EC₅₀ values and the magnitude of the downstream effects.

Logic Diagram for Mechanism Validation

Logic_Diagram Start Hypothesis: Compound is an Nrf2 Activator Q1 Does it activate ARE reporter? Start->Q1 Q2 Does it increase Nrf2, NQO1, GST protein levels? Q1->Q2 Yes Result_No Mechanism Not Validated: Consider alternative MOA or off-target effects. Q1->Result_No No Q3 Does it protect cells from oxidative stress? Q2->Q3 Yes Q2->Result_No No Q4 Is the protection abolished by Nrf2 knockdown (siRNA)? Q3->Q4 Yes Q3->Result_No No Result_Yes Mechanism Validated: Compound is a functional Nrf2 activator. Q4->Result_Yes Yes Q4->Result_No No (Suggests Nrf2-independent MOA)

Caption: A decision-making flowchart for validating the Nrf2-dependent mechanism of action.

Conclusion

Validating the mechanism of action of a novel compound like 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile requires a systematic and comparative approach. By following the workflow and protocols outlined in this guide, researchers can rigorously test the hypothesis of Nrf2 activation. Comparing the results with a potent activator like Sulforaphane and a clinically relevant analog like Oltipraz will provide crucial context for its potential as a therapeutic agent. This structured validation process is fundamental in drug discovery, ensuring that the biological effects of a compound are understood and mechanistically grounded.

References

  • Hu, J., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. PMC - NIH. [Link]

  • Zhang, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Brown, A. L., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. ResearchGate. [Link]

  • Tang, W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Zhang, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Slade, K. M., et al. (2013). Determining the Effect of Dithiolethione Compounds on the Activity of Human Glyceraldehyde-3-Phosphate Dehydrogenase. ResearchGate. [Link]

  • ChemicalRegister.com. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers. ChemicalRegister.com. [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]

  • Hu, J., et al. (2011). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]

  • Micheli, F., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Oxidative Medicine and Cellular Longevity. [Link]

  • Dringen, R., et al. (1998). Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells. PubMed. [Link]

  • ResearchGate. Chemical structures of two dithiolethiones studied previously. ResearchGate. [Link]

  • Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

  • ResearchGate. Chemical structures of the dithiolethiones examined within this study. ResearchGate. [Link]

  • Wu, K.-C., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile Analogs as Keap1-Nrf2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies, using a series of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile analogs as a case study. We will explore the rationale behind targeting the Keap1-Nrf2 protein-protein interaction for therapeutic benefit, detail a rigorous and self-validating docking protocol, and present a clear methodology for interpreting the results to guide further drug discovery efforts.

Introduction: The Therapeutic Potential of Targeting the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation.[3] However, under conditions of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]

Small molecules that can inhibit the Keap1-Nrf2 protein-protein interaction (PPI) are of significant therapeutic interest as they can mimic the effects of cellular stress, leading to the upregulation of these protective genes.[1][2] The 1,2-dithiole-3-thione scaffold, present in our core molecule of interest, has been identified in compounds with known Nrf2-activating properties.[5] This guide will therefore focus on a comparative docking study of novel 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile analogs designed to target the Nrf2 binding pocket of the Keap1 Kelch domain.

Methodology: A Self-Validating Protocol for Comparative Docking

The credibility of any in silico study hinges on the robustness and validity of its methodology. The following protocol is designed to be self-validating, ensuring that the docking parameters are appropriate for the target and ligand series.

Experimental Workflow

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis & Interpretation PDB Protein Selection (Keap1, PDB: 4L7B) LigandPrep Ligand Preparation (Analogs & Co-crystallized Ligand) Redocking Redocking of Co-crystallized Ligand PDB->Redocking Prepared Protein LigandPrep->Redocking Prepared Co-crystallized Ligand Docking Docking of Analog Series LigandPrep->Docking Prepared Analogs RMSD RMSD Calculation (<2Å) Redocking->RMSD Docked Pose RMSD->Docking Validated Protocol Scoring Analysis of Docking Scores & Binding Modes Docking->Scoring Comparison Comparative Analysis of Analogs Scoring->Comparison SAR Structure-Activity Relationship (SAR) Hypothesis Generation Comparison->SAR

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.